Product packaging for Desmethyl Bosentan(Cat. No.:CAS No. 253688-61-8)

Desmethyl Bosentan

Cat. No.: B193190
CAS No.: 253688-61-8
M. Wt: 537.6 g/mol
InChI Key: STTLKJGYAWXIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Desmethyl bosentan is an active metabolite of the endothelin receptor antagonist bosentan. This compound (25 µM) activates the pregnane X receptor (PXR) in CV-1 monkey kidney cells expressing the human receptor in a reporter assay.>This compound is a metabolite of Bosentan.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27N5O6S B193190 Desmethyl Bosentan CAS No. 253688-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O6S/c1-26(2,3)17-9-11-18(12-10-17)38(34,35)31-22-21(37-20-8-5-4-7-19(20)33)25(36-16-15-32)30-24(29-22)23-27-13-6-14-28-23/h4-14,32-33H,15-16H2,1-3H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTLKJGYAWXIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423786
Record name Desmethyl Bosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253688-61-8
Record name Ro 47-8634
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyl Bosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMETHOXYBOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N373R7N42R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Desmethyl Bosentan (CAS 253688-61-8): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Bosentan, with the Chemical Abstracts Service (CAS) number 253688-61-8, is recognized as a metabolite of Bosentan, a dual endothelin receptor antagonist.[1] Bosentan is utilized in the management of pulmonary arterial hypertension. This compound, also known by its chemical name 4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzenesulfonamide, is formed through the O-demethylation of the phenolic methyl ether of Bosentan.[2] While it is considered a minor metabolite, its pharmacological activity warrants investigation for a comprehensive understanding of Bosentan's metabolic profile and overall effects.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 253688-61-8[1]
Molecular Formula C₂₆H₂₇N₅O₆S[1]
Molecular Weight 537.59 g/mol
Alternate Name 4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzenesulfonamide

Synthesis

General O-Demethylation Workflow:

Bosentan Bosentan (Aryl Methyl Ether) Reaction Reaction (Inert Atmosphere, Appropriate Solvent) Bosentan->Reaction Reagents Demethylating Agent (e.g., BBr3, HBr, Thiolates) Reagents->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Desmethyl_Bosentan This compound (Phenolic Compound) Purification->Desmethyl_Bosentan

Caption: A generalized workflow for the chemical synthesis of this compound via O-demethylation of Bosentan.

Metabolism

This compound is a product of the hepatic metabolism of Bosentan. The primary enzymes responsible for the metabolism of Bosentan are Cytochrome P450 (CYP) isoforms, specifically CYP3A4 and CYP2C9. The formation of this compound occurs through the O-demethylation of the 2-methoxyphenoxy moiety of the parent drug. It is one of three identified metabolites, with the other two being Ro 48-5033 (hydroxy bosentan) and Ro 64-1056. Of these, Ro 48-5033 is the major active metabolite, while this compound (Ro 47-8634) is a minor metabolite.

Metabolic Pathway of Bosentan:

Bosentan Bosentan CYP3A4_CYP2C9 CYP3A4 / CYP2C9 (Hepatic Metabolism) Bosentan->CYP3A4_CYP2C9 Desmethyl_Bosentan This compound (O-Demethylation) CYP3A4_CYP2C9->Desmethyl_Bosentan Ro_48_5033 Ro 48-5033 (Hydroxylation) CYP3A4_CYP2C9->Ro_48_5033 Ro_64_1056 Ro 64-1056 (Hydroxylation & O-Demethylation) CYP3A4_CYP2C9->Ro_64_1056

Caption: The metabolic conversion of Bosentan to its primary metabolites, including this compound, mediated by CYP enzymes.

Analytical Methodology

The analysis of this compound is typically performed in the context of impurity profiling of the parent drug, Bosentan. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

A General HPLC Method for Impurity Profiling:

While a specific validated method for the quantification of this compound as a standalone compound is not detailed in the available literature, methods for the analysis of Bosentan and its related substances can be adapted. A typical Reverse-Phase HPLC (RP-HPLC) method would involve:

  • Column: A C18 or other suitable stationary phase.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both Bosentan and this compound exhibit significant absorbance (e.g., around 270 nm).

  • Quantification: Quantification would be based on the peak area relative to a reference standard of this compound.

Experimental Workflow for HPLC Analysis:

Sample_Prep Sample Preparation (Dissolution in suitable solvent) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column, Mobile Phase Gradient) HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Data_Analysis Data Analysis (Peak Integration and Quantification) UV_Detection->Data_Analysis

Caption: A standard workflow for the analysis of this compound using High-Performance Liquid Chromatography.

Pharmacology

This compound is described as a mixed endothelin receptor antagonist, similar to its parent compound, Bosentan. However, specific data on its potency (IC₅₀ or Kᵢ values) at the endothelin A (ETₐ) and endothelin B (ETₑ) receptors are not available in the public domain.

Available pharmacological data indicates that this compound exhibits a similar in vitro interaction profile to Bosentan. It has been shown to inhibit the organic anion transporting polypeptides OATP1B1 and OATP1B3 with the following IC₅₀ values:

TransporterIC₅₀ (μM)
OATP1B1 3.8
OATP1B3 7.4

Furthermore, this compound has been observed to induce the mRNA expression of cytochrome P450 3A4 (CYP3A4) and the ATP-binding cassette transporter ABCB1 (P-glycoprotein).

Safety and Toxicology

A safety data sheet for this compound indicates that it is classified as harmful if swallowed. As a metabolite of Bosentan, its toxicological profile is inherently linked to that of the parent drug. Bosentan itself carries a black box warning for hepatotoxicity, and therefore, the potential for hepatic effects of its metabolites should be considered.

Conclusion

This compound is a minor, yet pharmacologically active, metabolite of Bosentan. While comprehensive data on its synthesis, specific analytical methods, and endothelin receptor antagonist potency are limited, the available information suggests an in vitro pharmacological profile that mirrors some of the characteristics of the parent compound. Further research is warranted to fully elucidate its contribution to the overall pharmacological and toxicological profile of Bosentan. This would require the development of specific and validated analytical methods for its quantification in biological matrices and the undertaking of detailed in vitro and in vivo pharmacological studies.

References

An In-depth Technical Guide to the Synthesis and Characterization of Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Bosentan, also known by its research code Ro 47-8634, is the primary O-desmethylated metabolite of Bosentan.[1] Bosentan is a dual endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension (PAH).[2][3] Endothelin-1 (ET-1) is a potent vasoconstrictor, and its effects are mediated through two receptor subtypes: ETA and ETB.[4] By blocking these receptors, Bosentan, and by extension its metabolites, inhibit the vasoconstrictive and proliferative effects of ET-1.[3] this compound is formed in the liver through the action of cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4. While Bosentan is the primary active compound, its metabolites, including this compound, may contribute to the overall pharmacological effect. This guide provides a comprehensive overview of a proposed synthetic route for this compound and a detailed account of its characterization.

Endothelin Receptor Signaling Pathway

The endothelin signaling pathway plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1) binding to its receptors, ETA and ETB, on smooth muscle cells triggers a cascade of intracellular events leading to vasoconstriction and cell proliferation. This signaling is primarily mediated through G-protein coupling, leading to the activation of phospholipase C (PLC) and subsequent increase in intracellular calcium concentration. Bosentan and its metabolite, this compound, act as antagonists at these receptors, thereby mitigating the downstream effects of ET-1.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug Pharmacological Intervention ET-1 ET-1 ET-A Receptor ET-A Receptor ET-1->ET-A Receptor Binds to ET-B Receptor ET-B Receptor ET-1->ET-B Receptor Binds to Gq Gq ET-A Receptor->Gq Activates ET-B Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2+ Ca2+ IP3->Ca2+ Releases Ca2+ from SR PKC PKC DAG->PKC Activates Contraction_Proliferation Vasoconstriction & Cell Proliferation Ca2+->Contraction_Proliferation PKC->Contraction_Proliferation Bosentan_Metabolites Bosentan / this compound Bosentan_Metabolites->ET-A Receptor Antagonizes Bosentan_Metabolites->ET-B Receptor Antagonizes

Endothelin receptor signaling pathway and the antagonistic action of Bosentan.

Synthesis of this compound (Proposed Route)

The proposed multi-step synthesis is outlined below:

Synthesis_Workflow Start Start Step1 Step 1: Etherification Start->Step1 Intermediate1 2-(2-(Benzyloxy)phenoxy)malonic acid Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 5-(2-(Benzyloxy)phenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione Step2->Intermediate2 Step3 Step 3: Chlorination Intermediate2->Step3 Intermediate4 Protected this compound Step3->Intermediate4 Intermediate3 4,6-Dichloro-5-(2-(benzyloxy)phenoxy)-2,2'-bipyrimidine Step4 Step 4: Sulfonamide Coupling Step5 Step 5: Ethylene Glycol Addition Intermediate4->Step5 Intermediate6 Intermediate6 Step5->Intermediate6 Intermediate5 Protected this compound with Ethylene Glycol sidechain Step6 Step 6: Deprotection FinalProduct This compound Step7 Step7 Intermediate6->Step7 Step7->FinalProduct

Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of Diethyl 2-(2-(benzyloxy)phenoxy)malonate

  • Materials: 2-(Benzyloxy)phenol, diethyl bromomalonate, potassium carbonate, acetone.

  • Procedure: To a solution of 2-(benzyloxy)phenol in acetone, potassium carbonate is added, and the mixture is stirred. Diethyl bromomalonate is then added dropwise, and the reaction mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography to yield diethyl 2-(2-(benzyloxy)phenoxy)malonate.

Step 2: Synthesis of 5-(2-(Benzyloxy)phenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

  • Materials: Diethyl 2-(2-(benzyloxy)phenoxy)malonate, 2-amidinopyrimidine hydrochloride, sodium methoxide, methanol.

  • Procedure: A solution of sodium methoxide in methanol is prepared. Diethyl 2-(2-(benzyloxy)phenoxy)malonate and 2-amidinopyrimidine hydrochloride are added, and the mixture is refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with methanol, and dried to give 5-(2-(benzyloxy)phenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.

Step 3: Synthesis of 4,6-Dichloro-5-(2-(benzyloxy)phenoxy)-2,2'-bipyrimidine

  • Materials: 5-(2-(Benzyloxy)phenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, phosphorus oxychloride.

  • Procedure: A mixture of 5-(2-(benzyloxy)phenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione and phosphorus oxychloride is heated at reflux. After the reaction is complete, excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully poured into ice water, and the precipitated solid is filtered, washed with water, and dried to afford 4,6-dichloro-5-(2-(benzyloxy)phenoxy)-2,2'-bipyrimidine.

Step 4: Synthesis of N-(6-Chloro-5-(2-(benzyloxy)phenoxy)-[2,2'-bipyrimidin]-4-yl)-4-(tert-butyl)benzenesulfonamide

  • Materials: 4,6-Dichloro-5-(2-(benzyloxy)phenoxy)-2,2'-bipyrimidine, 4-(tert-butyl)benzenesulfonamide, potassium carbonate, dimethylformamide (DMF).

  • Procedure: To a solution of 4,6-dichloro-5-(2-(benzyloxy)phenoxy)-2,2'-bipyrimidine in DMF, 4-(tert-butyl)benzenesulfonamide and potassium carbonate are added. The mixture is heated, and the reaction is monitored by TLC. After completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 5: Synthesis of 4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-(benzyloxy)phenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide

  • Materials: N-(6-Chloro-5-(2-(benzyloxy)phenoxy)-[2,2'-bipyrimidin]-4-yl)-4-(tert-butyl)benzenesulfonamide, ethylene glycol, sodium hydride.

  • Procedure: To a solution of ethylene glycol, sodium hydride is added carefully at 0 °C. The mixture is stirred until the evolution of hydrogen ceases. A solution of N-(6-chloro-5-(2-(benzyloxy)phenoxy)-[2,2'-bipyrimidin]-4-yl)-4-(tert-butyl)benzenesulfonamide in a suitable solvent is then added, and the reaction mixture is heated. After completion, the reaction is quenched with water, and the product is extracted. The crude product is purified by column chromatography.

Step 6: Synthesis of this compound (Deprotection)

  • Materials: 4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-(benzyloxy)phenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide, palladium on carbon (Pd/C), methanol, hydrogen gas.

  • Procedure: The protected this compound is dissolved in methanol, and a catalytic amount of Pd/C is added. The mixture is stirred under a hydrogen atmosphere at room temperature. The progress of the deprotection is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key identification parameters and analytical data.

ParameterValueReference
Chemical Name 4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzenesulfonamide
CAS Number 253688-61-8
Molecular Formula C26H27N5O6S
Molecular Weight 537.59 g/mol
Appearance Expected to be a solid-
Spectroscopic Data (Expected)
1H NMR (Expected Chemical Shifts, δ ppm) 13C NMR (Expected Chemical Shifts, δ ppm) FT-IR (Expected Characteristic Peaks, cm-1)
~8.5-9.0 (m, pyrimidine-H)~160-170 (C=O of sulfonamide, pyrimidine C=N)~3500-3200 (O-H, N-H stretching)
~7.0-8.0 (m, aromatic-H)~110-150 (aromatic C)~3100-3000 (aromatic C-H stretching)
~6.5-7.0 (m, phenoxy-H)~60-70 (OCH2CH2OH)~2960-2850 (aliphatic C-H stretching)
~4.0-4.5 (t, -OCH2-)~50-60 (OCH2CH2OH)~1340 & 1160 (S=O stretching of sulfonamide)
~3.5-4.0 (t, -CH2OH)~30-40 (C(CH3)3)~1240 (Ar-O-C stretching)
~1.3 (s, -C(CH3)3)~30 (C(CH3)3)
Chromatographic and Mass Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial techniques for the purification and characterization of this compound.

HPLC Method (Typical Conditions)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 225 nm or 270 nm).

  • Retention Time: Dependent on the specific gradient and column used.

Mass Spectrometry

  • Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode.

  • Expected [M+H]+: m/z 538.17.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern, which would involve characteristic losses of the ethylene glycol side chain, the tert-butyl group, and cleavage of the sulfonamide bond.

Analytical_Workflow Sample Synthesized this compound HPLC HPLC Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy (1H, 13C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR Purity Purity Assessment HPLC->Purity MolecularWeight Molecular Weight Confirmation LCMS->MolecularWeight Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Group Identification FTIR->FunctionalGroups

Analytical workflow for the characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. While a definitive published synthetic protocol is lacking, a plausible route has been proposed based on established Bosentan chemistry. The characterization section details the expected analytical data, providing a solid foundation for researchers and drug development professionals working with this important metabolite. Further experimental work is required to validate the proposed synthetic route and to obtain detailed experimental spectroscopic data for this compound.

References

Desmethyl Bosentan: An In-depth Technical Guide on its Role as an Active Metabolite of Bosentan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of desmethyl bosentan (Ro 47-8634), an active metabolite of the dual endothelin receptor antagonist, bosentan. This document will delve into the pharmacokinetics, pharmacodynamics, and metabolic pathways associated with this compound, offering valuable insights for researchers and professionals in the field of drug development.

Introduction to Bosentan and its Metabolism

Bosentan is a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors, indicated for the treatment of pulmonary arterial hypertension (PAH).[1] Its therapeutic effects are primarily mediated by blocking the vasoconstrictive and proliferative effects of endothelin-1 (ET-1). Bosentan undergoes extensive hepatic metabolism, primarily facilitated by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[1] This metabolic process yields three principal metabolites:

  • Ro 48-5033 (Hydroxy bosentan): Formed by hydroxylation of the tert-butyl group. This is the major and most pharmacologically active metabolite, contributing approximately 10-20% of the parent drug's total activity.[1][2][3]

  • Ro 47-8634 (this compound): Formed by O-demethylation of the phenolic methyl ether. While present at lower plasma concentrations than Ro 48-5033, it is also considered an active metabolite.

  • Ro 64-1056 (Hydroxy this compound): A secondary metabolite resulting from both hydroxylation and O-demethylation.

Elimination of bosentan and its metabolites occurs predominantly through biliary excretion following hepatic metabolism.

Quantitative Data Presentation

Pharmacokinetic Parameters of Bosentan and its Metabolites

The table below summarizes the key pharmacokinetic parameters of bosentan and its metabolites in healthy male subjects following a single oral dose of 62.5 mg. It is important to note that the exposure to all metabolites is significantly lower than that of the parent compound, bosentan.

ParameterBosentanRo 48-5033 (Hydroxy)Ro 47-8634 (Desmethyl)Ro 64-1056 (Hydroxy desmethyl)
Cmax (ng/mL) 66481.721.810.9
tmax (h) 4.55.04.05.0
AUC(0-t) (ng·h/mL) 4647649161114
t1/2 (h) 5.45.04.25.1
Metabolite to Parent AUC Ratio (%) -14.0%3.5%2.5%

Data extracted from van Giersbergen et al., 2002. Br J Clin Pharmacol, 53(6), 589-595.

In Vitro Activity Profile of this compound

This compound (Ro 47-8634) exhibits a distinct in vitro activity profile, contributing to the overall pharmacological effects and drug-drug interaction potential of bosentan.

TargetActivityConcentration/Value
Pregnane X Receptor (PXR) ActivationHighest potency among bosentan metabolites
CYP3A4 mRNA Induction~6-fold increase at 50 µM
ABCB1 (P-gp) mRNA Induction~4.5-fold increase at 50 µM
ABCG2 (BCRP) mRNA Induction~2-fold increase at 50 µM
OATP1B1 InhibitionIC50 = 3.8 µM
OATP1B3 InhibitionIC50 = 7.4 µM

Data extracted from Weiss et al., 2015. Pulm Pharmacol Ther, 30, 16-23.

Metabolic and Signaling Pathways

Bosentan Metabolic Pathway

Bosentan is metabolized in the liver to its primary metabolites, hydroxy bosentan and this compound, which can be further metabolized to hydroxy this compound. A novel fourth metabolite (M4) has also been identified as a product of this compound metabolism.

G Bosentan Bosentan Ro_48_5033 Ro 48-5033 (Hydroxy bosentan) Bosentan->Ro_48_5033 CYP2C9/3A4 (Hydroxylation) Ro_47_8634 Ro 47-8634 (this compound) Bosentan->Ro_47_8634 CYP3A4 (O-demethylation) Ro_64_1056 Ro 64-1056 (Hydroxy this compound) Ro_48_5033->Ro_64_1056 CYP3A4 (O-demethylation) Ro_47_8634->Ro_64_1056 CYP2C9 (Hydroxylation) M4 M4 Ro_47_8634->M4 Metabolism G cluster_membrane Cell Membrane ETAR ET-A Receptor Gq Gq ETAR->Gq ETBR ET-B Receptor ETBR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 ET1 Endothelin-1 ET1->ETAR ET1->ETBR Bosentan Bosentan Bosentan->ETAR Antagonizes Bosentan->ETBR Antagonizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC PKC activation DAG->PKC Vasoconstriction Vasoconstriction & Cell Proliferation Ca2->Vasoconstriction PKC->Vasoconstriction G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PXR_inactive PXR (inactive) PXR_active PXR (active) PXR_inactive->PXR_active Translocates to Nucleus PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR RXR RXR RXR->PXR_RXR DNA DNA (XRE) PXR_RXR->DNA Binds to Gene_Transcription Gene Transcription (CYP3A4, ABCB1, etc.) DNA->Gene_Transcription Induces Desmethyl_Bosentan This compound Desmethyl_Bosentan->PXR_inactive Activates

References

In Vitro Activity of Desmethyl Bosentan: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl bosentan, also known as Ro 48-5033, is the principal and only pharmacologically active metabolite of bosentan, a dual endothelin receptor antagonist.[1][2][3] Bosentan is utilized in the management of pulmonary arterial hypertension (PAH).[4] The in vitro activity of this compound contributes to the overall therapeutic effect of the parent drug, accounting for up to 20% of its activity.[2] This technical guide provides a comprehensive overview of the in vitro activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative In Vitro Activity

The in vitro pharmacological profile of this compound has been characterized through various assays to determine its potency at endothelin receptors and its effects on other cellular targets. While specific binding affinity values (Ki) for this compound are not explicitly detailed in the reviewed literature, its activity is consistently reported to be approximately two-fold less potent than its parent compound, bosentan.

Table 1: Endothelin Receptor Antagonism

CompoundReceptorKi (nM)Source
BosentanETA4.1 - 43
ETB38 - 730
This compound (Ro 48-5033)ETAEstimated ~8.2 - 86Calculated based on
ETBEstimated ~76 - 1460Calculated based on

Estimation for this compound is based on the reported 2-fold lower potency compared to bosentan.

Table 2: Effects on Drug Transporters and Metabolizing Enzymes

TargetAssay TypeCompoundConcentrationResultSource
OATP1B1InhibitionThis compound-IC50: 3.8 µM
OATP1B3InhibitionThis compound-IC50: 7.4 µM
P-glycoprotein (P-gp, ABCB1)InhibitionThis compound-No inhibition
CYP3A4mRNA InductionThis compound50 µM~6-fold increase
P-glycoprotein (P-gp, ABCB1)mRNA InductionThis compound50 µM~4.5-fold increase
BCRP (ABCG2)mRNA InductionThis compound50 µM~2-fold increase
Pregnane X Receptor (PXR)ActivationThis compound25 µMActivation

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key in vitro assays.

Endothelin Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound to endothelin receptors by measuring the displacement of a radiolabeled ligand.

Objective: To determine the Ki of this compound for ETA and ETB receptors.

Materials:

  • Cell membranes expressing human ETA or ETB receptors.

  • Radioligand: [125I]-ET-1.

  • Test compound: this compound (Ro 48-5033).

  • Unlabeled ligand: ET-1 (for non-specific binding determination).

  • Assay Buffer: Tris-HCl buffer containing MgCl2, and bovine serum albumin (BSA).

  • 96-well microtiter plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, combine the cell membranes, [125I]-ET-1, and varying concentrations of this compound or unlabeled ET-1.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [125I]-ET-1 (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Endothelin Receptor Antagonism Assay (Calcium Flux)

This cell-based assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an endothelin receptor agonist.

Objective: To determine the functional potency (IC50) of this compound in blocking ETA and ETB receptor activation.

Materials:

  • A cell line stably expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • Endothelin-1 (ET-1) as the agonist.

  • Test compound: this compound (Ro 48-5033).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with an integrated fluid dispenser.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye diluted in assay buffer to each well. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the cells to take up the dye.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescent plate reader. Add a solution of ET-1 to each well using the integrated fluid dispenser to stimulate the receptors. Simultaneously, measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the ET-1-induced calcium flux against the concentration of this compound.

Visualizations

Signaling Pathway of Endothelin Receptor Antagonism

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds Gq Gq Protein ETA->Gq Activates ETB->Gq Activates Bosentan Bosentan / this compound Bosentan->ETA Antagonizes Bosentan->ETB Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction & Cell Proliferation Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: Antagonism of ETA and ETB receptors by bosentan and its active metabolite.

Experimental Workflow for In Vitro Receptor Binding Assay

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes (ETAR/ETBR) - [¹²⁵I]-ET-1 (Radioligand) - this compound (Test Compound) start->prep_reagents incubation Incubate Reagents in 96-well Plate prep_reagents->incubation filtration Filter to Separate Bound vs. Free Ligand incubation->filtration washing Wash Filters filtration->washing measurement Measure Radioactivity (Scintillation Counting) washing->measurement analysis Data Analysis: - Determine IC₅₀ - Calculate Ki measurement->analysis end End analysis->end

Caption: Workflow for determining receptor binding affinity.

Conclusion

This compound (Ro 48-5033) is a pharmacologically active metabolite that contributes to the therapeutic effects of bosentan through its antagonism of both ETA and ETB receptors. Its in vitro potency is approximately half that of the parent compound. Furthermore, this compound has been shown to modulate the activity of important drug transporters and metabolizing enzymes, indicating a potential for drug-drug interactions. The experimental protocols and pathways detailed in this guide provide a framework for the continued investigation and understanding of the in vitro pharmacology of this compound.

References

The Effect of Desmethyl Bosentan on Endothelin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a critical role in vascular homeostasis. Its effects are mediated through two G-protein coupled receptor subtypes: Endothelin Receptor Type A (ET_A) and Type B (ET_B).[1] The ET_A receptor, located primarily on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation.[2] The ET_B receptor has a more complex role; its activation on endothelial cells leads to the release of vasodilators like nitric oxide, while its presence on smooth muscle cells can also contribute to vasoconstriction.[2] Dysregulation of the endothelin system is implicated in the pathogenesis of various cardiovascular disorders, most notably Pulmonary Arterial Hypertension (PAH).[3]

Bosentan is a dual ET_A/ET_B receptor antagonist used in the treatment of PAH.[4] It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, into three metabolites. One of these, Desmethyl Bosentan (also known as Ro 48-5033 or Hydroxy bosentan), is pharmacologically active and contributes significantly to the overall therapeutic effect of the parent compound. This guide provides an in-depth technical overview of the interaction between this compound and endothelin receptors, presenting quantitative data, experimental methodologies, and visualizations of the relevant biological pathways.

Quantitative Data: Receptor Interaction Profile

This compound (Ro 48-5033) is the primary active metabolite of Bosentan. It is estimated to contribute 10% to 20% of the total pharmacological activity of Bosentan. In vitro studies have established that this compound is approximately two-fold less potent than its parent compound. The following tables summarize the quantitative data for the binding affinities of both Bosentan and this compound at the human ET_A and ET_B receptors.

Table 1: Binding Affinity (K_i) of Bosentan and this compound

CompoundReceptor SubtypeBinding Affinity (K_i) (nM)Source
Bosentan ET_A4.7
ET_B95
This compound (Ro 48-5033) ET_A~9.4 (estimated)
ET_B~190 (estimated)

Note: Values for this compound are estimated based on the finding that it is approximately 2-fold less potent than Bosentan.

Table 2: Inhibitory Concentration (IC_50) of Bosentan

CompoundReceptor SubtypeIC_50 (nM)Selectivity (ET_A vs ET_B)Source
Bosentan ET_A7.167-fold
ET_B474.8

This data illustrates that both Bosentan and its active metabolite, this compound, are competitive antagonists with a higher affinity for the ET_A receptor compared to the ET_B receptor.

Experimental Protocols

The characterization of compounds like this compound on endothelin receptors involves a series of standardized in vitro assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (K_i) of a test compound to the target receptor.

  • Objective: To quantify the affinity of this compound for ET_A and ET_B receptors.

  • Methodology:

    • Membrane Preparation: Cell lines recombinantly expressing high levels of human ET_A or ET_B receptors (e.g., CHO-K1 or HEK293 cells) are cultured and harvested. The cell membranes containing the receptors are isolated through homogenization and centrifugation.

    • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

    • Separation: The reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

    • Data Analysis: The data is used to generate a competition curve. The IC_50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i value is then calculated from the IC_50 using the Cheng-Prusoff equation.

In Vitro Functional Assays (Calcium Flux)

These assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by agonist binding, providing a measure of functional potency (EC_50 or pA₂).

  • Objective: To determine the functional antagonism of this compound at ET_A and ET_B receptors.

  • Methodology:

    • Cell Culture: Cells expressing the target endothelin receptor subtype are seeded into microplates.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Compound Incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound) or a vehicle control.

    • Agonist Stimulation: The cells are then stimulated with a known endothelin receptor agonist (e.g., ET-1).

    • Signal Detection: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.

    • Data Analysis: Concentration-response curves are generated for the agonist in the presence and absence of the antagonist. The rightward shift in the agonist's concentration-response curve caused by the antagonist is used to calculate its potency, often expressed as a pA₂ value.

Signaling Pathways and Mechanism of Action

This compound, like its parent compound, functions as a competitive antagonist at both ET_A and ET_B receptors. It physically blocks the binding of the endogenous ligand, ET-1, thereby preventing the activation of downstream signaling pathways that lead to vasoconstriction, inflammation, and fibrosis.

The primary signaling pathway for ET_A and ET_B receptors involves coupling to G_q/₁₁ proteins. This initiates a cascade that results in increased intracellular calcium, a key trigger for smooth muscle contraction.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ETR ET-A / ET-B Receptor Gq Gq/11 Protein ETR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ET1 Endothelin-1 (ET-1) ET1->ETR Binds & Activates DesmethylBosentan This compound DesmethylBosentan->ETR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (Vasoconstriction, Proliferation, Fibrosis) Ca_Release->Response PKC->Response

Caption: Endothelin Receptor Gq Signaling Pathway and Antagonism.

The diagram above illustrates the canonical G_q protein-coupled signaling pathway activated by ET-1. This compound competitively inhibits this pathway at the receptor level, preventing the downstream signaling events that lead to pathological cellular responses.

A typical workflow for the preclinical evaluation of an endothelin receptor antagonist is a multi-step process, beginning with primary binding assays and progressing to functional and cellular characterization.

Experimental_Workflow cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Potency cluster_2 Phase 3: Cellular Effects cluster_3 Phase 4: Data Analysis BindingAssay Radioligand Binding Assay (Determine Ki for ETA & ETB) FunctionalAssay In Vitro Functional Assay (e.g., Calcium Flux) BindingAssay->FunctionalAssay Confirm Functional Antagonism CellularAssay Cell-Based Assays (Proliferation, Migration) FunctionalAssay->CellularAssay Evaluate Phenotypic Effect Analysis Determine Potency (IC50/Ki) & Selectivity Profile CellularAssay->Analysis Synthesize Data

Caption: Preclinical Evaluation Workflow for an ET Receptor Antagonist.

Conclusion

This compound (Ro 48-5033) is a pharmacologically active metabolite that plays a significant role in the therapeutic efficacy of Bosentan. As a dual antagonist of endothelin receptors with a preference for the ET_A subtype, it effectively blocks the signaling cascades initiated by ET-1. Although it is approximately half as potent as its parent compound, its contribution to the overall activity is substantial. Understanding the specific pharmacology of this compound is crucial for a comprehensive view of Bosentan's mechanism of action and for the development of future endothelin receptor antagonists with optimized pharmacokinetic and pharmacodynamic profiles.

References

Pregnane X Receptor (PXR) Activation by Desmethyl Bosentan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the activation of the Pregnane X Receptor (PXR) by Desmethyl Bosentan (also known as Ro 47-8634), an active metabolite of the dual endothelin receptor antagonist, Bosentan. The activation of PXR is a critical mechanism underlying drug-drug interactions, primarily through the induction of cytochrome P450 enzymes, particularly CYP3A4. This document consolidates available quantitative data, details the experimental protocols used for assessing PXR activation, and provides visual representations of the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating the metabolic pathways and drug interaction potential of Bosentan and its metabolites.

Introduction

Bosentan is an established therapeutic agent for pulmonary arterial hypertension. Its metabolism in the liver is extensive, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C9.[1] Bosentan is known to be an inducer of its own metabolism, a phenomenon attributed to its activation of the Pregnane X Receptor (PXR).[2][3] PXR is a nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in drug and xenobiotic metabolism and transport.[4][5]

One of the main metabolites of Bosentan is this compound (Ro 47-8634). Understanding the interaction of this metabolite with PXR is crucial for a comprehensive assessment of Bosentan's drug-drug interaction profile. This guide focuses specifically on the activation of PXR by this compound.

Quantitative Data on PXR Activation

Several in vitro studies have demonstrated that this compound is an activator of the human PXR. While a specific EC50 value for this compound's activation of PXR is not consistently reported in the reviewed literature, the available quantitative data are summarized below. For comparison, data for the parent compound, Bosentan, and the well-characterized PXR agonist, Rifampicin, are also included.

CompoundParameterValueConcentrationCell LineAssay TypeReference
This compound (Ro 47-8634) PXR ActivationPositive25 µMCV-1Reporter Gene Assay
CYP3A4 mRNA Induction~6-fold50 µMLS180qPCR
PXR Activation PotencyHighest among tested Bosentan metabolitesNot specifiedNot specifiedReporter Gene Assay
Bosentan EC50 for hPXR Activation19.9 µM-CV-1Reporter Gene Assay
Rifampicin (Positive Control) EC50 for hPXR Activation1.9 µM-CV-1Reporter Gene Assay

Note: The EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.

Experimental Protocols

The primary method utilized to determine the activation of PXR by this compound is the reporter gene assay . This in vitro technique provides a quantitative measure of nuclear receptor activation.

PXR Reporter Gene Assay

Objective: To quantify the activation of the human Pregnane X Receptor (hPXR) by a test compound.

Principle: Cells are genetically engineered to express hPXR and a reporter gene (e.g., luciferase) under the control of a promoter containing PXR response elements (PXREs). When a PXR agonist like this compound enters the cell and binds to hPXR, the receptor-ligand complex translocates to the nucleus, heterodimerizes with the retinoid X receptor (RXR), and binds to the PXREs. This binding initiates the transcription of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of PXR activation.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Cell Line: A suitable mammalian cell line, such as CV-1 (monkey kidney) or LS180 (human colon adenocarcinoma), is used.

    • Plasmids: The cells are transiently transfected with two key plasmids:

      • An expression plasmid containing the full-length cDNA for human PXR (hPXR).

      • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of a PXR response element, often derived from the CYP3A4 gene promoter (e.g., three copies of the ER6 response element).

    • Transfection Reagent: A standard transfection reagent (e.g., lipofectamine-based) is used to introduce the plasmids into the cells.

  • Compound Incubation:

    • After a post-transfection period to allow for protein expression (typically 24 hours), the cells are treated with varying concentrations of the test compound (this compound).

    • A positive control (e.g., Rifampicin) and a vehicle control (e.g., DMSO) are run in parallel.

  • Luciferase Assay:

    • Following an incubation period with the compound (typically 24-48 hours), the cells are lysed.

    • A luciferase assay reagent containing the substrate (e.g., luciferin) is added to the cell lysate.

    • The luminescence, which is proportional to the amount of luciferase enzyme produced, is measured using a luminometer.

  • Data Analysis:

    • The raw luminescence units are normalized to a measure of cell viability or total protein concentration to account for any cytotoxic effects of the compound.

    • The fold activation is calculated by dividing the normalized signal from the compound-treated cells by the signal from the vehicle-treated cells.

    • For dose-response curves, the fold activation is plotted against the compound concentration, and the EC50 value can be determined using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Visualizations

PXR Activation Signaling Pathway

The following diagram illustrates the molecular mechanism of PXR activation by a ligand such as this compound, leading to the induction of target gene expression.

PXR_Activation_Pathway cluster_nucleus Nucleus Ligand Desmethyl Bosentan PXR_inactive PXR Ligand->PXR_inactive Binds CoRepressor Co-repressor Complex PXR_inactive->CoRepressor Bound (Inactive state) PXR_active PXR PXR_inactive->PXR_active RXR RXR PXR_active->RXR Heterodimerizes with PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR RXR->PXR_RXR PXRE PXRE (e.g., in CYP3A4 promoter) PXR_RXR->PXRE Binds to CoActivator Co-activator Complex PXR_RXR->CoActivator Recruits mRNA mRNA PXRE->mRNA Initiates Transcription Protein Target Protein (e.g., CYP3A4) mRNA->Protein Translation CoActivator->PXRE Binds to

Caption: PXR activation by this compound leading to target gene transcription.

Experimental Workflow for PXR Reporter Gene Assay

The following diagram outlines the key steps involved in a typical PXR reporter gene assay.

Reporter_Assay_Workflow start Start cell_culture 1. Seed cells in a multi-well plate start->cell_culture transfection 2. Co-transfect with hPXR and Luciferase Reporter Plasmids cell_culture->transfection incubation_24h 3. Incubate for 24h (for protein expression) transfection->incubation_24h compound_treatment 4. Treat cells with This compound (and controls) incubation_24h->compound_treatment incubation_48h 5. Incubate for 24-48h compound_treatment->incubation_48h cell_lysis 6. Lyse cells incubation_48h->cell_lysis luciferase_assay 7. Add luciferase substrate and measure luminescence cell_lysis->luciferase_assay data_analysis 8. Analyze data: - Normalize to cell viability - Calculate fold activation luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for a PXR Luciferase Reporter Gene Assay.

Conclusion

References

The Role of Desmethyl Bosentan in Pulmonary Arterial Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening condition characterized by elevated pulmonary artery pressure, leading to right heart failure and death. Endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle mitogen, plays a crucial role in the pathophysiology of PAH. Endothelin receptor antagonists (ERAs) are a cornerstone of PAH therapy. Bosentan, the first orally active dual ERA, targets both endothelin receptor subtype A (ETA) and subtype B (ETB). Upon administration, Bosentan is metabolized in the liver into several metabolites, including Desmethyl Bosentan (Ro 47-8634). This technical guide provides an in-depth analysis of the role of this compound in the context of PAH, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.

Core Concepts: Bosentan Metabolism and its Metabolites

Bosentan undergoes hepatic metabolism primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4. This process yields three main metabolites:

  • Hydroxy Bosentan (Ro 48-5033): Formed by hydroxylation of the t-butyl group of Bosentan. This is the major and most pharmacologically active metabolite, contributing an estimated 10-20% to the overall effect of Bosentan.[1][2] It exhibits approximately half the affinity for endothelin receptors compared to the parent drug.[1]

  • This compound (Ro 47-8634): A minor metabolite resulting from the O-demethylation of the phenolic methyl ester of Bosentan.[3]

  • Ro 64-1056: A secondary metabolite that is generated through both demethylation and hydroxylation.[3]

While Hydroxy Bosentan is recognized for its contribution to the therapeutic effects of Bosentan, this guide will focus on the available technical data for this compound to elucidate its specific role.

Mechanism of Action and Pharmacological Profile of this compound

This compound's contribution to the management of PAH is primarily understood in the context of its role as a metabolite of Bosentan. Direct therapeutic application of this compound has not been explored in clinical settings.

Endothelin Receptor Antagonism

While considered a minor metabolite in terms of direct endothelin receptor antagonism compared to Hydroxy Bosentan, this compound does exhibit binding to both ETA and ETB receptors. The following table summarizes the available quantitative data on its binding affinity.

CompoundReceptorIC50 (nM)Reference
This compound (Ro 47-8634) ETA9963 - 26650
ETBNot explicitly stated, but implied to be weaker than ETA
Hydroxy Bosentan (Ro 48-5033) ETA50 - 100
ETBNot explicitly stated
Bosentan ETA~7.1
ETB~474.8

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The significantly higher IC50 values for this compound at the ETA receptor compared to both Bosentan and Hydroxy Bosentan indicate a much lower binding affinity and, consequently, a weaker direct contribution to the therapeutic endothelin receptor blockade.

Other Pharmacological Activities

Recent research has indicated that this compound may have other biological activities beyond direct endothelin receptor antagonism. Notably, it has been shown to activate the pregnane X receptor (PXR). PXR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport, including CYP3A4. This activation by this compound suggests a potential role in the drug-drug interactions observed with Bosentan therapy.

Furthermore, this compound has been shown to inhibit the organic anion transporting polypeptides OATP1B1 and OATP1B3 with the following IC50 values:

TransporterIC50 (µM)95% Confidence IntervalReference
OATP1B1 3.81.9 - 7.6
OATP1B3 7.42.6 - 21.52

This inhibition of key drug transporters may also contribute to the pharmacokinetic interaction profile of Bosentan.

Signaling Pathways and Experimental Workflows

To understand the role of this compound and other endothelin receptor antagonists, it is essential to visualize the underlying signaling pathways and the experimental workflows used to study them.

Endothelin Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by endothelin-1 and its inhibition by dual endothelin receptor antagonists like Bosentan and its metabolites.

Endothelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonists ET-1 Endothelin-1 (ET-1) ETA ETA Receptor ET-1->ETA Binds ETB ETB Receptor ET-1->ETB Binds PLC Phospholipase C (PLC) ETA->PLC Activates ETB->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction Proliferation Cell Proliferation PKC->Proliferation Bosentan Bosentan Bosentan->ETA Blocks Bosentan->ETB Blocks Desmethyl_Bosentan Desmethyl Bosentan Desmethyl_Bosentan->ETA Weakly Blocks

Caption: Endothelin-1 signaling and its antagonism.

Bosentan Metabolism Workflow

The metabolic conversion of Bosentan to its metabolites, including this compound, is a critical aspect of its pharmacology. The following diagram outlines this metabolic pathway.

Bosentan_Metabolism Bosentan Bosentan Metabolite1 Hydroxy Bosentan (Ro 48-5033) Bosentan->Metabolite1 CYP2C9, CYP3A4 (Hydroxylation) Metabolite2 This compound (Ro 47-8634) Bosentan->Metabolite2 CYP3A4 (O-Demethylation) Metabolite3 Ro 64-1056 Metabolite1->Metabolite3 Demethylation Metabolite2->Metabolite3 Hydroxylation

Caption: Metabolic pathway of Bosentan.

Experimental Protocols

A thorough understanding of the pharmacology of this compound requires robust experimental methodologies. The following sections detail the protocols for key experiments.

Endothelin Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to endothelin receptors.

Objective: To quantify the binding affinity (Ki or IC50) of this compound for ETA and ETB receptors.

Materials:

  • Cell membranes expressing human recombinant ETA or ETB receptors.

  • Radioligand: [¹²⁵I]-ET-1.

  • Test compound: this compound (Ro 47-8634).

  • Non-specific binding control: Unlabeled ET-1 at a high concentration.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of [¹²⁵I]-ET-1 and unlabeled ET-1.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • Assay buffer.

    • Either this compound at various concentrations, assay buffer (for total binding), or a saturating concentration of unlabeled ET-1 (for non-specific binding).

  • Incubation: Add [¹²⁵I]-ET-1 to all wells to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - [¹²⁵I]-ET-1 - this compound dilutions start->prep setup Set up 96-well plate: - Membranes - Buffer - Test Compound/Controls prep->setup incubate Incubate with [¹²⁵I]-ET-1 setup->incubate filter Filter and Wash to separate bound and free ligand incubate->filter count Measure Radioactivity (Scintillation Counter) filter->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for Endothelin Receptor Binding Assay.

In Vitro Vasoconstriction Assay

This functional assay measures the ability of a compound to antagonize ET-1-induced contraction of isolated blood vessels.

Objective: To determine the functional antagonist potency (pA₂ or Kb) of this compound against ET-1-induced vasoconstriction in isolated pulmonary arteries.

Materials:

  • Isolated pulmonary artery rings from a suitable animal model (e.g., rat).

  • Organ bath system with force transducers.

  • Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.

  • Endothelin-1 (ET-1).

  • Test compound: this compound (Ro 47-8634).

Procedure:

  • Tissue Preparation: Isolate pulmonary arteries and cut them into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in organ baths filled with Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for 60-90 minutes, with periodic washing.

  • Viability Check: Contract the rings with a high concentration of potassium chloride (KCl) to ensure tissue viability.

  • Antagonist Incubation: Incubate the rings with either vehicle or different concentrations of this compound for a predetermined period (e.g., 30-60 minutes).

  • Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath and recording the contractile response.

  • Data Analysis: Plot the contractile response as a percentage of the maximum response to KCl against the logarithm of the ET-1 concentration. Compare the concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA₂ value from a Schild plot to quantify the antagonist potency.

Vasoconstriction_Assay_Workflow start Start isolate Isolate and prepare pulmonary artery rings start->isolate mount Mount rings in organ baths isolate->mount equilibrate Equilibrate under tension mount->equilibrate viability Check viability with KCl equilibrate->viability incubate Incubate with this compound or vehicle viability->incubate response Generate cumulative concentration-response curve to ET-1 incubate->response analyze Analyze Data: - Plot curves - Calculate pA₂ value response->analyze end End analyze->end

Caption: Workflow for In Vitro Vasoconstriction Assay.

In Vivo Model of Pulmonary Arterial Hypertension

The monocrotaline-induced PAH model in rats is a widely used preclinical model to evaluate the efficacy of potential therapeutic agents.

Objective: To assess the potential therapeutic effects of this compound on the development and progression of PAH in a rat model.

Procedure:

  • Induction of PAH: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) to adult male rats.

  • Treatment Groups: Divide the animals into groups: a control group (no MCT), an MCT-treated group (vehicle), and MCT-treated groups receiving different doses of this compound.

  • Drug Administration: Begin administration of this compound (e.g., via oral gavage or in drinking water) at a specified time point after MCT injection and continue for the duration of the study (typically 3-4 weeks).

  • Hemodynamic Measurements: At the end of the study, anesthetize the rats and measure pulmonary artery pressure (PAP) and right ventricular systolic pressure (RVSP) via right heart catheterization.

  • Right Ventricular Hypertrophy Assessment: Euthanize the animals and excise the heart. Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S). Weigh the RV and the LV+S separately. Calculate the ratio of RV weight to LV+S weight (Fulton index) as an index of right ventricular hypertrophy.

  • Histopathological Analysis: Perfuse and fix the lungs for histological examination to assess the degree of pulmonary vascular remodeling.

Conclusion

This compound (Ro 47-8634) is a minor metabolite of Bosentan with significantly lower affinity for endothelin receptors compared to the parent compound and the major active metabolite, Hydroxy Bosentan. Its direct contribution to the therapeutic endothelin receptor antagonism of Bosentan in the treatment of pulmonary arterial hypertension is likely minimal. However, its activity as an activator of the pregnane X receptor and an inhibitor of OATP transporters suggests a potential role in the pharmacokinetic drug-drug interactions associated with Bosentan therapy. Further research focusing on the direct in vivo effects of this compound in preclinical models of PAH would be necessary to fully elucidate any potential independent therapeutic or adverse effects. The experimental protocols detailed in this guide provide a framework for such future investigations.

References

Desmethyl Bosentan: A Technical Overview of its Molecular Characteristics, Biological Activity, and Experimental Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Bosentan, a primary metabolite of the dual endothelin receptor antagonist Bosentan, has garnered significant attention for its distinct pharmacological profile. This technical guide provides an in-depth examination of this compound, focusing on its molecular properties, its role as a potent activator of the Pregnane X Receptor (PXR), and its interactions with key drug transporters. This document consolidates critical data and outlines detailed experimental protocols to facilitate further research and development in related fields.

Core Molecular and Physicochemical Properties

This compound, also known as Ro 47-8634, is formed through the O-demethylation of the phenolic methyl ether of Bosentan.[1] Its fundamental molecular characteristics are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₆H₂₇N₅O₆S[2]
Molecular Weight 537.59 g/mol [2][3]
CAS Number 253688-61-8[2]
Alternate Name 4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzenesulfonamide

Biological Activity and Signaling Pathways

This compound is recognized for two primary biological activities: its role as a metabolite of an endothelin receptor antagonist and its function as a potent activator of the Pregnane X Receptor (PXR).

Endothelin Receptor Antagonism

As a metabolite of Bosentan, this compound is associated with the endothelin signaling pathway. Bosentan itself is a dual antagonist of endothelin receptors ETA and ETB, which are involved in vasoconstriction and cell proliferation. By blocking these receptors, Bosentan and its metabolites can lead to vasodilation, making it a therapeutic agent for pulmonary arterial hypertension.

Pregnane X Receptor (PXR) Activation

A significant characteristic of this compound is its ability to activate the Pregnane X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine that regulates the expression of genes involved in drug metabolism and transport. Activation of PXR by this compound leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to response elements on DNA, inducing the transcription of target genes, most notably Cytochrome P450 3A4 (CYP3A4). This induction of drug-metabolizing enzymes is a key mechanism underlying potential drug-drug interactions.

PXR_Activation_Pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DB This compound PXR PXR DB->PXR Binds and Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR DNA DNA (PXRE) PXR_RXR->DNA Binds to Response Element mRNA CYP3A4 mRNA DNA->mRNA Transcription CYP3A4 CYP3A4 Enzyme mRNA->CYP3A4 Translation mRNA->CYP3A4 Synthesis_Workflow Start Starting Materials (Pyrimidine and Sulfonamide derivatives) Coupling Coupling Reaction Start->Coupling Bosentan Bosentan Coupling->Bosentan Demethylation Selective O-Demethylation Bosentan->Demethylation Purification Purification (e.g., Chromatography) Demethylation->Purification FinalProduct This compound Purification->FinalProduct

References

Preliminary Investigation of Desmethyl Bosentan Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a preliminary investigation into the toxicity of Desmethyl bosentan (Ro 47-8634), a primary metabolite of the endothelin receptor antagonist, bosentan. Bosentan-induced hepatotoxicity is a known clinical concern, and understanding the role of its metabolites is crucial for risk assessment and the development of safer alternatives. This document summarizes the current understanding of this compound's toxicity, drawing from in vitro studies. Key findings indicate that while this compound exhibits some level of intrinsic toxicity, its primary contribution to hepatotoxicity appears to be through its metabolic conversion to the downstream metabolite, Ro 64-1056. Furthermore, this compound has been identified as an activator of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, which may contribute to drug-drug interactions. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways to support further research in this area.

Bosentan Metabolism

Bosentan is primarily metabolized in the liver by cytochrome P450 enzymes, principally CYP2C9 and CYP3A4.[1][2] This process generates three main metabolites:

  • Ro 48-5033 (Hydroxy bosentan): An active metabolite that may contribute to the pharmacological effect of bosentan.

  • Ro 47-8634 (this compound): The focus of this guide.

  • Ro 64-1056 (Hydroxy this compound): A downstream metabolite of this compound.

Quantitative Toxicity Data

The following tables summarize the available quantitative data regarding the in vitro effects of this compound (Ro 47-8634).

Table 1: Inhibition of Organic Anion Transporting Polypeptides (OATPs) by this compound [3]

TransporterIC50 (µM)95% Confidence Interval
OATP1B13.81.9 - 7.6
OATP1B37.42.6 - 21.52

Table 2: Qualitative Cytotoxicity of Bosentan Metabolites in Human Hepatocytes [4]

CompoundObserved Effect on Cell ViabilityNotes
This compound (Ro 47-8634)DecreasedToxicity diminished by CYP2C9 inhibitors, suggesting a role for its metabolite.
Ro 64-1056Concentration-dependent decreaseDirectly involved in bosentan-induced liver injury.

Experimental Protocols

In Vitro Cytotoxicity Assessment in Sandwich-Cultured Human Hepatocytes (SCHH)

This protocol outlines a general method for assessing the cytotoxicity of this compound using a well-established in vitro model that maintains hepatocyte polarity and function.

4.1.1 Cell Culture

  • Hepatocyte Seeding: Cryopreserved primary human hepatocytes are thawed and seeded onto collagen-coated plates.

  • Collagen Overlay: After cell attachment, a second layer of collagen is added to create the "sandwich" culture, which promotes the formation of bile canaliculi and maintains hepatocyte-specific functions.

  • Culture Maintenance: Cells are maintained in a suitable culture medium (e.g., Williams' Medium E) supplemented with necessary factors, and the medium is changed regularly.

4.1.2 Cytotoxicity Assay (e.g., WST-1 Assay)

  • Compound Exposure: After a stabilization period, the culture medium is replaced with a medium containing various concentrations of this compound (Ro 47-8634) or other test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: Following incubation, the WST-1 (Water Soluble Tetrazolium salt) reagent is added to each well.

  • Incubation with Reagent: The plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will cleave the WST-1 to a soluble formazan salt, resulting in a color change.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 450 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control. IC50 values can be determined by plotting cell viability against the log of the compound concentration.

OATP1B1 and OATP1B3 Inhibition Assay

This protocol describes a method to determine the inhibitory potential of this compound on the hepatic uptake transporters OATP1B1 and OATP1B3.

  • Cell Lines: Stably transfected cell lines overexpressing human OATP1B1 or OATP1B3 (e.g., HEK293 or CHO cells) are used. A parental cell line not expressing the transporters serves as a negative control.

  • Assay Setup: Cells are seeded in multi-well plates.

  • Inhibition Experiment: Cells are pre-incubated with various concentrations of this compound (Ro 47-8634).

  • Substrate Addition: A fluorescent or radiolabeled probe substrate for OATP1B1/1B3 (e.g., fluorescein-methotrexate or [3H]-estradiol-17β-glucuronide) is added to the wells.

  • Incubation and Termination: The uptake of the substrate is allowed to proceed for a defined period at 37°C. The reaction is then stopped by washing the cells with ice-cold buffer.

  • Quantification: The amount of substrate taken up by the cells is quantified using a fluorescence plate reader or a scintillation counter.

  • Data Analysis: The inhibition of transporter activity is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Toxicity

Metabolic Activation and Cytotoxicity

The primary mechanism of this compound-related toxicity appears to be its metabolic activation by CYP2C9 to the more toxic metabolite, Ro 64-1056.

G cluster_0 Hepatocyte Bosentan Bosentan Desmethyl_Bosentan This compound (Ro 47-8634) Bosentan->Desmethyl_Bosentan CYP3A4 Ro_64_1056 Ro 64-1056 Desmethyl_Bosentan->Ro_64_1056 CYP2C9 Cell_Viability Decreased Cell Viability Ro_64_1056->Cell_Viability Induces

Metabolic activation pathway of bosentan leading to cytotoxicity.

Pregnane X Receptor (PXR) Activation

This compound has been shown to be a potent activator of the Pregnane X Receptor (PXR), a nuclear receptor that plays a central role in regulating the expression of genes involved in drug metabolism and transport, most notably CYP3A4.

G cluster_0 Hepatocyte Cytoplasm cluster_1 Nucleus Desmethyl_Bosentan This compound (Ro 47-8634) PXR PXR Desmethyl_Bosentan->PXR Binds and Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXR_RXR_nucleus PXR-RXR PXR_RXR->PXR_RXR_nucleus Translocation XREM Xenobiotic Response Element (XREM) PXR_RXR_nucleus->XREM Binds to CYP3A4_Gene CYP3A4 Gene XREM->CYP3A4_Gene Promotes Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein Translation CYP3A4_Protein->Desmethyl_Bosentan Metabolizes (feedback)

Pregnane X Receptor (PXR) activation pathway by this compound.

Discussion and Future Directions

The available evidence suggests that this compound is a biologically active metabolite that contributes to the overall toxicological profile of bosentan. Its primary toxicity appears to be mediated through its conversion to Ro 64-1056. The activation of PXR by this compound is also a significant finding, as this can lead to altered metabolism of co-administered drugs, potentially increasing the risk of adverse drug reactions.

Further research is warranted to fully elucidate the toxicological profile of this compound. Key areas for future investigation include:

  • Quantitative Cytotoxicity: Determining the precise IC50 value for this compound-induced cytotoxicity in primary human hepatocytes.

  • Mechanism of Ro 64-1056 Toxicity: Investigating the specific cellular mechanisms by which Ro 64-1056 induces hepatocyte death (e.g., mitochondrial dysfunction, oxidative stress, apoptosis).

  • In Vivo Studies: Correlating the in vitro findings with in vivo studies in animal models to better understand the contribution of this compound to bosentan-induced liver injury in a physiological context.

  • Broader Signaling Effects: Exploring other potential signaling pathways that may be modulated by this compound.

A more comprehensive understanding of the toxicity of this compound and its metabolites will be instrumental in the development of safer endothelin receptor antagonists for the treatment of pulmonary arterial hypertension and other conditions.

References

Discovery and history of Bosentan metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Bosentan Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosentan, marketed under the brand name Tracleer®, is a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension (PAH).[1] It functions by blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to both ETA and ETB receptors, leading to vasodilation and a decrease in pulmonary vascular resistance.[2][3] Developed by Actelion Pharmaceuticals, Bosentan was approved for PAH in the United States in November 2001 and in the European Union in May 2002.[1][4]

The clinical pharmacology of Bosentan is complex, involving extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the metabolic fate of Bosentan is crucial for comprehending its efficacy, drug-drug interactions, and safety profile, particularly its association with dose-dependent hepatotoxicity. This guide provides a comprehensive overview of the discovery, metabolic pathways, and analytical methodologies related to Bosentan's metabolites.

Discovery and Identification of Metabolites

Initial investigations into the absorption, metabolism, and excretion of Bosentan in healthy male subjects using 14C-labeled compounds revealed that the drug is extensively metabolized. These studies identified three primary metabolites in plasma, urine, and feces.

  • Ro 48-5033: The major metabolite, formed by the hydroxylation of the tert-butyl group of the parent molecule. This is the only pharmacologically active metabolite, contributing approximately 10% to 20% of the total activity of Bosentan.

  • Ro 47-8634: A minor metabolite resulting from the O-demethylation of the phenolic methyl ester of Bosentan.

  • Ro 64-1056: A secondary metabolite generated through both the hydroxylation and demethylation of Bosentan.

More recent in vitro studies using human liver microsomes have identified an additional novel metabolite, designated M4 , which is formed from the metabolism of Ro 47-8634.

Metabolic Pathways of Bosentan

Bosentan's biotransformation is predominantly carried out in the liver by CYP isoenzymes, specifically CYP2C9 and CYP3A4 , with a potential minor role for CYP2C19. The drug is also an inducer of CYP2C9 and CYP3A4, leading to auto-induction upon multiple dosing. This results in a decrease in its own plasma concentrations by 35-50% and reaching a steady state within 3-5 days.

The formation of the metabolites proceeds as follows:

  • Formation of Ro 48-5033 (Hydroxylation): Both CYP2C9 and CYP3A4 mediate the hydroxylation of Bosentan at its tert-butyl group to form the active metabolite Ro 48-5033.

  • Formation of Ro 47-8634 (O-demethylation): CYP3A4 is solely responsible for the O-demethylation of the methoxyphenoxy moiety to produce the phenol metabolite Ro 47-8634.

  • Formation of Ro 64-1056 (Secondary Metabolism): This metabolite is formed from both primary metabolites, Ro 48-5033 and Ro 47-8634, via the actions of CYP2C9 and CYP3A4.

The elimination of Bosentan and its metabolites occurs primarily through biliary excretion following hepatic metabolism, with less than 3% of an oral dose recovered in the urine.

Bosentan_Metabolism Bosentan Bosentan Ro485033 Ro 48-5033 (Active Hydroxy Metabolite) Bosentan->Ro485033 Hydroxylation (CYP2C9, CYP3A4) Ro478634 Ro 47-8634 (Phenol Metabolite) Bosentan->Ro478634 O-demethylation (CYP3A4) Ro641056 Ro 64-1056 (Hydroxy-Phenol Metabolite) Ro485033->Ro641056 Demethylation (CYP3A4, CYP2C9) Ro478634->Ro641056 Hydroxylation (CYP3A4, CYP2C9)

Caption: Metabolic Pathway of Bosentan.

Quantitative Data: Pharmacokinetics

The pharmacokinetic properties of Bosentan and its metabolites have been characterized in healthy subjects. Upon multiple dosing, the exposure to Bosentan is reduced due to auto-induction. The exposure to the metabolites is consistently low, representing less than 25% of the parent drug exposure after both single and multiple doses.

Table 1: Pharmacokinetic Parameters of Bosentan and its Metabolites in Healthy Male Subjects (Single 62.5 mg dose)

ParameterBosentanRo 48-5033Ro 47-8634Ro 64-1056
Cmax (ng/mL) 647 (525, 768)71.9 (43.4, 100)16.3 (11.8, 20.8)10.3 (6.6, 14.0)
tmax (h) 4.5 (3.5 - 6.0)5.0 (4.0 - 6.0)5.5 (4.0 - 12.0)6.0 (5.0 - 12.0)
AUC(0-12h) (ng·h/mL) 4060 (3250, 4860)535 (323, 747)148 (104, 192)90.0 (55.4, 125)
t1/2 (h) 5.4 (4.5, 6.6)5.1 (4.2, 6.1)6.5 (5.0, 8.4)7.9 (5.9, 10.6)
Data are presented as mean (95% Confidence Interval) or median (range) for tmax.

Table 2: Pharmacokinetic Parameters of Bosentan and its Metabolites (Multiple Dose: 62.5 mg twice daily for 5.5 days)

ParameterBosentanRo 48-5033Ro 47-8634Ro 64-1056
Cmax (ng/mL) 449 (346, 552)62.9 (38.8, 87.0)14.8 (10.9, 18.7)10.1 (7.4, 12.8)
tmax (h) 4.0 (3.0 - 5.0)5.0 (4.0 - 6.0)5.0 (4.0 - 6.0)6.0 (5.0 - 9.0)
AUC(0-12h) (ng·h/mL) 2730 (2140, 3320)496 (306, 686)134 (96.8, 171)93.3 (65.9, 121)
t1/2 (h) 5.4 (4.5, 6.6)5.1 (4.2, 6.1)6.5 (5.0, 8.4)7.9 (5.9, 10.6)
Data are presented as mean (95% Confidence Interval) or median (range) for tmax.

Experimental Protocols

The identification and quantification of Bosentan and its metabolites rely on sophisticated analytical and in vitro techniques.

In Vivo Pharmacokinetic Studies
  • Study Design: A typical study involves administering Bosentan to healthy volunteers or patients, followed by serial blood sampling. For instance, in a study by van Giersbergen et al., blood samples were collected pre-dose and at 1, 2, 3, 4, 5, 6, 9, and 12 hours after drug intake over a dosing interval.

  • Sample Preparation: Plasma is separated from blood samples by centrifugation. For analysis, proteins are typically precipitated from the plasma matrix.

  • Analytical Method: Plasma concentrations of Bosentan and its three metabolites (Ro 47-8634, Ro 48-5033, and Ro 64-1056) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. This method provides high sensitivity and specificity for simultaneous quantification. HPLC methods with UV detection have also been developed and validated.

In Vitro Metabolism Studies
  • Human Liver Microsomes (HLM): To identify the enzymes responsible for metabolism, Bosentan is incubated with HLMs, which contain a high concentration of CYP enzymes. Specific chemical inhibitors or antibodies for CYP isoenzymes (e.g., tienilic acid for CYP2C9) can be used to pinpoint the contribution of each enzyme to metabolite formation.

  • Sandwich-Cultured Human Hepatocytes (SCHH): This model more closely mimics the in vivo liver environment, including both metabolic enzymes and transport proteins. SCHH are used to study the complete hepatic disposition (uptake, metabolism, and excretion) of a drug and its metabolites. They are also valuable for investigating potential hepatotoxicity, as was done to assess the cytotoxicity of metabolites Ro 47-8634 and Ro 64-1056.

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis Dosing Drug Administration (e.g., Oral Bosentan) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Extraction Sample Extraction (e.g., Protein Precipitation) Plasma->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Incubation Incubation with Bosentan Incubation->Analysis HLM Human Liver Microsomes (HLM) HLM->Incubation SCHH Sandwich-Cultured Human Hepatocytes (SCHH) SCHH->Incubation Data Data Interpretation: - Metabolite Identification - Quantification - Enzyme Kinetics Analysis->Data

References

The Pharmacokinetics and Metabolism of Desmethyl Bosentan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Bosentan, also known by its research code Ro 47-8634, is one of the three primary metabolites of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. While the parent compound, Bosentan, has been extensively studied, a thorough understanding of the pharmacokinetic profile and metabolic fate of its metabolites is crucial for a comprehensive assessment of its efficacy and safety. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetics of this compound

The systemic exposure to this compound is generally low compared to the parent drug, Bosentan. In many studies, its plasma concentrations have been observed to be near or below the lower limit of quantification, making a complete pharmacokinetic characterization challenging.[1]

Table 1: Pharmacokinetic Parameters of Bosentan and its Metabolites in Patients with Portopulmonary Hypertension and Child-Pugh Class B Cirrhosis (n=5)

ParameterBosentanRo 48-5033 (Hydroxy Bosentan)Ro 47-8634 (this compound)Ro 64-1056 (Hydroxy this compound)
Cmax (ng/mL) 1033 ± 468133 ± 4845 ± 1833 ± 15
Tmax (h) 3.0 (2.0-4.0)4.0 (3.0-5.0)4.0 (4.0-6.0)5.0 (4.0-6.0)
AUC (ng·h/mL) 6728 ± 28891097 ± 414362 ± 138291 ± 131

Data presented as mean ± SD for Cmax and AUC, and median (range) for Tmax. Data is from a study in a specific patient population and may not be representative of healthy individuals.[2][3]

Upon multiple dosing of Bosentan, the exposure to both the parent drug and its metabolites, including this compound, tends to decrease, likely due to the auto-induction of metabolic enzymes.[4][5]

Metabolism of this compound

Bosentan is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2C9. This compound (Ro 47-8634) is formed through the O-demethylation of the phenolic methyl ether of Bosentan. This metabolite can be further metabolized to Ro 64-1056 through hydroxylation, a reaction also catalyzed by CYP3A4 and CYP2C9. A novel metabolite, designated as M4, has also been identified from the metabolism of Ro 47-8634 in human liver microsomes.

Metabolism_of_Bosentan Bosentan Bosentan Ro_48_5033 Ro 48-5033 (Hydroxy Bosentan) Bosentan->Ro_48_5033 CYP3A4, CYP2C9 (Hydroxylation) Ro_47_8634 Ro 47-8634 (this compound) Bosentan->Ro_47_8634 CYP3A4, CYP2C9 (O-demethylation) Ro_64_1056 Ro 64-1056 (Hydroxy Desmethyl Bosentan) Ro_48_5033->Ro_64_1056 CYP3A4, CYP2C9 (O-demethylation) Ro_47_8634->Ro_64_1056 CYP3A4, CYP2C9 (Hydroxylation) M4 M4 Ro_47_8634->M4 Human Liver Microsomes

Metabolic pathway of Bosentan.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of a compound, such as Bosentan, using human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • Test compound (Bosentan)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol), ensuring the final solvent concentration in the incubation mixture is low (typically <1%) to avoid enzyme inhibition.

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (final protein concentration typically 0.2-1.0 mg/mL), and the test compound at the desired concentration.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system or NADPH solution.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes). Gentle shaking may be applied.

  • Reaction Termination: Stop the reaction at each time point by adding an equal or greater volume of ice-cold organic solvent. The organic solvent also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10-15 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method to quantify the parent compound and its metabolites, including this compound.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw_HLM Thaw Human Liver Microsomes (HLM) on Ice Prepare_Mixture Prepare Incubation Mixture (Buffer, HLM, Compound) Thaw_HLM->Prepare_Mixture Prepare_Compound Prepare Test Compound Stock Solution Prepare_Compound->Prepare_Mixture Pre_incubate Pre-incubate at 37°C Prepare_Mixture->Pre_incubate Initiate_Reaction Initiate with NADPH Pre_incubate->Initiate_Reaction Incubate Incubate at 37°C (Time Course) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Organic Solvent) Incubate->Terminate_Reaction Centrifuge Centrifuge to Precipitate Protein Terminate_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Workflow for in vitro metabolism study.
In Vitro Metabolism using Sandwich-Cultured Human Hepatocytes

Sandwich-cultured hepatocytes (SCHs) provide a more physiologically relevant in vitro model as they maintain cell polarity and functional bile canaliculi.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Collagen-coated culture plates

  • Extracellular matrix gel (e.g., Matrigel)

  • Hepatocyte culture medium

  • Test compound (Bosentan)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Lysis solution

  • LC-MS/MS system for analysis

Procedure:

  • Hepatocyte Seeding: Thaw and seed hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.

  • Collagen Overlay: After cell attachment (typically 24 hours), overlay the monolayer with a thin layer of extracellular matrix gel to create the "sandwich" culture.

  • Culture Maintenance: Maintain the sandwich cultures for several days (e.g., 3-5 days) to allow for the formation of bile canaliculi.

  • Compound Incubation: Remove the culture medium and wash the cells with pre-warmed buffer. Add fresh, pre-warmed medium containing the test compound at the desired concentration.

  • Time Course Sampling: At designated time points (e.g., 0, 1, 4, 24 hours), collect samples of the incubation medium.

  • Cell Lysis: At the final time point, remove the incubation medium, wash the cells with ice-cold buffer, and then lyse the cells to collect intracellular contents.

  • Sample Preparation: Prepare the collected medium and cell lysate samples for analysis. This may involve protein precipitation or other extraction methods.

  • Sample Analysis: Quantify the parent compound and its metabolites in the medium and cell lysate using a validated LC-MS/MS method. This allows for the assessment of both intracellular and extracellular metabolite concentrations.

Analytical Method: HPLC-MS/MS for Quantification

A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is required for the accurate quantification of this compound and other metabolites in biological matrices.

Typical HPLC-MS/MS Parameters:

  • Chromatographic Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.

Sample Preparation:

  • Plasma/Serum: Protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common and effective method. Solid-phase extraction (SPE) can also be used for cleaner samples and improved sensitivity.

  • Microsomal/Hepatocyte Samples: As described in the respective protocols, protein precipitation is typically sufficient.

Conclusion

This compound (Ro 47-8634) is a minor but important metabolite of Bosentan. Its formation is mediated by hepatic CYP2C9 and CYP3A4 enzymes. While its plasma concentrations are generally low, a thorough understanding of its pharmacokinetic and metabolic profile is essential for a complete safety and efficacy evaluation of Bosentan. The experimental protocols provided in this guide offer a framework for researchers to conduct in vitro studies to further elucidate the role of this compound and other metabolites in the overall disposition of the parent drug. The use of advanced analytical techniques such as HPLC-MS/MS is critical for the accurate quantification of these low-concentration analytes. Further research, particularly in healthy human subjects, is needed to establish a more complete pharmacokinetic profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Bosentan (Ro 47-8634) is a metabolite of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. This document provides detailed application notes and protocols for the analytical determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary analytical techniques are detailed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available method suitable for the determination of this compound, often in conjunction with the parent drug, Bosentan. This method is cost-effective but may have limitations in terms of sensitivity and selectivity compared to LC-MS/MS.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, ideal for the quantification of low concentrations of this compound in complex biological matrices. This is the preferred method for pharmacokinetic studies requiring low limits of quantification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical methods described.

Table 1: HPLC-UV Method Parameters

ParameterValueReference
Linearity Range150 - 2400 ng/mL[1]
Limit of Detection (LOD)50 ng/mL[1]
Limit of Quantification (LOQ)300 ng/mL[1]
Recovery>80%[2]
Precision (RSD%)< 15%[2]
Accuracy85-115%

Table 2: LC-MS/MS Method Parameters for this compound (Ro 47-8634)

ParameterValueReference
Linearity Range5 - 1500 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Recovery98.0 - 100%
Inter-day Precision (%CV)3.4 - 14.6%
Inter-day Accuracy91.6 - 108.0%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is based on methods developed for Bosentan and its related substances.

1. Materials and Reagents:

  • This compound reference standard

  • Bosentan and internal standard (e.g., Losartan) reference standards

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or phosphate buffer

  • Human or animal plasma (blank)

  • Dichloromethane or other suitable extraction solvent

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water (e.g., 50:50, v/v) or acetonitrile and phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of plasma sample, add the internal standard solution.

  • Add 5 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge at 8,000 rpm to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples using the sample preparation protocol.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is based on the highly sensitive and selective method for the simultaneous determination of Bosentan and its metabolites.

1. Materials and Reagents:

  • This compound (Ro 47-8634) reference standard

  • Deuterated internal standard for this compound (if available) or a suitable structural analog.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid or acetic acid.

  • Human or animal plasma or dried blood spots (DBS) (blank).

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents.

2. LC-MS/MS Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer (e.g., Sciex API 4000).

  • Column: C18 reversed-phase column (e.g., Synergi™ POLAR-RP C18).

  • Mobile Phase A: 1% acetic acid in water.

  • Mobile Phase B: 1% acetic acid in methanol/2-propanol (80/20, v/v).

  • Gradient Elution: A suitable gradient to separate this compound from other analytes and matrix components.

  • Ionization Mode: Positive electrospray ionization (ESI).

  • MRM Transitions:

    • Bosentan: Precursor Ion (m/z) 552.0 → Product Ion (m/z) 202.1

    • This compound (Ro 47-8634): MRM transitions to be determined empirically or from literature.

3. Sample Preparation (Dried Blood Spot Extraction):

  • This method utilizes an automated online extraction system for dried blood spots (DBS).

  • The system automatically introduces the DBS sample card into the LC flow for online extraction and cleanup using a series of pre-columns.

Alternatively, a manual Solid-Phase Extraction (SPE) can be performed:

  • Condition an appropriate SPE cartridge.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute this compound with a suitable solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

4. Calibration and Quantification:

  • Prepare calibration standards and QC samples by spiking blank plasma or blood (for DBS).

  • Analyze the samples using the LC-MS/MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation (LLE) cluster_hplc_analysis HPLC-UV Analysis plasma Plasma Sample (0.5 mL) add_is Add Internal Standard plasma->add_is add_solvent Add Dichloromethane (5 mL) add_is->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (8000 rpm) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate_hplc Chromatographic Separation (C18) inject->separate_hplc detect UV Detection (225 nm) separate_hplc->detect quantify Quantification detect->quantify

Caption: HPLC-UV analysis workflow for this compound.

experimental_workflow_lcmsms cluster_sample_prep_lcms Sample Preparation (Automated DBS) cluster_lcmsms_analysis LC-MS/MS Analysis dbs Dried Blood Spot Sample autosampler Automated Introduction dbs->autosampler online_extraction Online Extraction & Cleanup autosampler->online_extraction inject_lcms Injection into LC online_extraction->inject_lcms separate_lc Chromatographic Separation inject_lcms->separate_lc ionize Positive ESI separate_lc->ionize detect_ms MRM Detection ionize->detect_ms quantify_ms Quantification detect_ms->quantify_ms

Caption: LC-MS/MS analysis workflow for this compound.

References

Application Note: High-Throughput Analysis of Desmethyl Bosentan in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Desmethyl Bosentan (Ro 47-8634), a primary metabolite of the dual endothelin receptor antagonist, Bosentan, in human plasma. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic and metabolic studies. The method employs a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Bosentan is an established therapy for pulmonary arterial hypertension. The monitoring of its metabolites, such as this compound, is crucial for a comprehensive understanding of its metabolism, disposition, and potential drug-drug interactions. This compound is formed via O-demethylation of the parent compound. This document provides a detailed protocol for the extraction and quantification of this metabolite from plasma samples, ensuring high selectivity, accuracy, and precision.

Experimental

Materials and Reagents
  • This compound (Ro 47-8634) reference standard

  • Internal Standard (IS) (e.g., deuterated this compound or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, high-purity (e.g., Milli-Q or equivalent)

  • Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for efficient separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
2.580
2.620
4.020
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

Note on MRM Transitions: The specific precursor and product ion transitions for this compound (Ro 47-8634) should be optimized during method development. The precursor ion will correspond to the protonated molecule [M+H]⁺. Based on its chemical structure, the exact mass of this compound can be calculated to determine the precursor m/z. Product ions are then determined by fragmentation of the precursor ion in the collision cell. The selection of the most abundant and stable fragment ion is crucial for sensitivity and specificity.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters
ParameterValue
Analyte This compound (Ro 47-8634)
Internal Standard e.g., this compound-d4
Precursor Ion (m/z) To be determined
Product Ion (m/z) To be determined
Collision Energy (eV) To be optimized
Retention Time (min) Approx. 1.5 - 2.5
Table 2: Method Validation Parameters
Validation ParameterResult
Linearity Range 5 - 1500 ng/mL[1]
Lower Limit of Quantification (LLOQ) 2 - 5 ng/mL[1]
Recovery 98.0% - 100%[1]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%

Experimental Workflow Diagram

experimental_workflow LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) is_addition Add Internal Standard plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection hplc Chromatographic Separation (C18 Column) injection->hplc ms Mass Spectrometric Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for supporting pharmacokinetic studies in drug development. The method demonstrates excellent sensitivity, specificity, and reproducibility, meeting the requirements for bioanalytical method validation.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Bosentan, also known as Ro 48-5033, is the primary active metabolite of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1][2] In vitro studies have revealed that this compound not only retains activity as an endothelin (ET) receptor antagonist, being approximately two-fold less potent than its parent compound, but also exhibits other biological activities.[3] Notably, it functions as an activator of the Pregnane X Receptor (PXR) and an inhibitor of the hepatic uptake transporters OATP1B1 and OATP1B3.[4]

These application notes provide detailed protocols for three key in vitro cell-based assays to characterize the pharmacological profile of this compound:

  • Endothelin Receptor Antagonist Functional Assay: To quantify its antagonist potency at endothelin receptors.

  • Pregnane X Receptor (PXR) Activation Assay: To determine its potential for inducing drug-metabolizing enzymes.

  • OATP1B1 and OATP1B3 Inhibition Assay: To assess its potential for drug-drug interactions related to hepatic transport.

Data Presentation

The following tables summarize the in vitro activities of this compound and its parent compound, Bosentan.

Table 1: In Vitro Activity of this compound (Ro 48-5033)

TargetAssay TypeCell LineMetricValue (µM)Reference
OATP1B1InhibitionHEK-OATP1B1IC503.8[4]
OATP1B3InhibitionHEK-OATP1B3IC507.4
PXRActivationReporter Gene Assay-Most potent of metabolites
ET-A/ET-B ReceptorsAntagonism-Potency~2-fold less than Bosentan

Table 2: In Vitro Activity of Bosentan for Comparison

TargetAssay TypeCell LineMetricValue (nM)Reference
ET-A ReceptorBindingHuman Smooth Muscle CellsKi4.7
ET-B ReceptorBindingHuman Smooth Muscle CellsKi95
ET-A ReceptorAntagonism-IC507.1
ET-B ReceptorAntagonism-IC50474.8

Signaling Pathway

The primary mechanism of Bosentan and its active metabolite, this compound, is the competitive antagonism of endothelin receptors (ET-A and ET-B). These are G-protein coupled receptors (GPCRs) that signal through the Gq pathway, leading to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to various cellular responses, including vasoconstriction.

Endothelin Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ETR ET-A / ET-B Receptor Gq Gq Protein ETR->Gq Activation PLC Phospholipase C (PLC) PIP2 PIP2 Gq->PLC Activation ET1 Endothelin-1 (ET-1) ET1->ETR Binds DesBosentan This compound DesBosentan->ETR Antagonizes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Hydrolysis Ca Intracellular Ca²⁺ Release IP3->Ca Stimulation Response Cellular Response (e.g., Vasoconstriction) Ca->Response Leads to

Caption: Endothelin receptor signaling pathway and antagonism by this compound.

Experimental Protocols

Endothelin Receptor Antagonist Functional Assay (IP-One HTRF)

This protocol describes a functional assay to determine the IC50 value of this compound by measuring its ability to inhibit Endothelin-1 (ET-1) induced accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.

IP_One_Assay_Workflow arrow arrow start Start prep_cells 1. Prepare Cells (e.g., HEK293 expressing ET-A/B) Seed in 384-well plate start->prep_cells incubate_cells 2. Incubate overnight (37°C, 5% CO₂) prep_cells->incubate_cells add_compounds 3. Add this compound (serial dilutions) Incubate for 30 min incubate_cells->add_compounds add_agonist 4. Add Agonist (ET-1 at EC80 concentration) add_compounds->add_agonist incubate_stim 5. Incubate for 1 hour (37°C) add_agonist->incubate_stim add_detection 6. Add HTRF Reagents (IP1-d2 & Anti-IP1-Cryptate) incubate_stim->add_detection incubate_detect 7. Incubate for 1 hour (Room Temperature, dark) add_detection->incubate_detect read_plate 8. Read Plate (HTRF Reader, 665nm / 620nm) incubate_detect->read_plate analyze 9. Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for the IP-One HTRF endothelin receptor antagonist assay.

Methodology:

  • Materials:

    • HEK293 cells stably expressing human ET-A or ET-B receptors.

    • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

    • White, low-volume 384-well plates.

    • This compound, Bosentan (positive control), Endothelin-1 (agonist).

    • IP-One HTRF Assay Kit (containing stimulation buffer with LiCl, IP1-d2 conjugate, and anti-IP1 cryptate conjugate).

    • HTRF-compatible plate reader.

  • Procedure:

    • Cell Plating: Culture HEK293 cells expressing the target endothelin receptor. Trypsinize, count, and resuspend cells in culture medium. Seed 15,000 cells per well in a 384-well plate and incubate overnight at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a serial dilution of this compound and Bosentan in the assay's stimulation buffer.

    • Antagonist Addition: Remove the culture medium from the cells. Add the diluted this compound or control compounds to the respective wells.

    • Pre-incubation: Incubate the plate for 30 minutes at 37°C.

    • Agonist Stimulation: Add Endothelin-1 to all wells (except for negative controls) at a final concentration equivalent to its EC80 (the concentration that elicits 80% of the maximal response, determined in a prior agonist-only experiment).

    • Stimulation Incubation: Incubate the plate for 1 hour at 37°C to allow for IP1 accumulation.

    • Detection: Add the HTRF detection reagents (IP1-d2 conjugate followed by anti-IP1 cryptate conjugate) to each well as per the kit's instructions.

    • Detection Incubation: Incubate for 1 hour at room temperature, protected from light.

    • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Data Analysis: Calculate the 665/620 nm ratio. Plot the ratio against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.

Pregnane X Receptor (PXR) Activation Assay (Luciferase Reporter)

This protocol outlines a method to quantify the activation of PXR by this compound using a HepG2 cell line stably transfected with a human PXR expression vector and a luciferase reporter gene linked to a CYP3A4 promoter.

PXR_Assay_Workflow arrow arrow start Start prep_cells 1. Prepare Cells (PXR-Luc HepG2) Seed in 96-well plate start->prep_cells incubate_cells 2. Incubate for 5-24 hours (37°C, 5% CO₂) prep_cells->incubate_cells prep_compounds 3. Prepare this compound (serial dilutions in assay medium) incubate_cells->prep_compounds treat_cells 4. Treat Cells Remove medium, add compound dilutions prep_compounds->treat_cells incubate_treat 5. Incubate for 24 hours (37°C, 5% CO₂) treat_cells->incubate_treat lyse_cells 6. Lyse Cells & Add Substrate (e.g., ONE-Glo™ Luciferase Reagent) incubate_treat->lyse_cells incubate_lysis 7. Incubate for 15 min (Room Temperature, dark) lyse_cells->incubate_lysis read_plate 8. Read Luminescence (Luminometer) incubate_lysis->read_plate analyze 9. Analyze Data (Calculate fold induction, EC50) read_plate->analyze end End analyze->end

Caption: Workflow for the PXR luciferase reporter gene activation assay.

Methodology:

  • Materials:

    • PXR-Luc HepG2 stable cell line (or similar).

    • Assay Medium (e.g., Phenol red-free DMEM with charcoal-stripped FBS).

    • White, clear-bottom 96-well cell culture plates.

    • This compound, Rifampicin (positive control).

    • Luciferase assay reagent (e.g., ONE-Glo™).

    • Luminometer.

  • Procedure:

    • Cell Plating: Culture PXR-Luc HepG2 cells according to the supplier's instructions. Harvest the cells and resuspend in assay medium to a density of ~0.4 x 10⁶ cells/mL. Seed approximately 40,000 cells per well into a 96-well plate.

    • Cell Attachment: Incubate the plate for 5 to 24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Compound Preparation: Prepare a serial dilution of this compound and the positive control (e.g., Rifampicin) in assay medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Cell Treatment: Carefully remove the seeding medium from the wells. Add the prepared compound dilutions to the cells.

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • Lysis and Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of luciferase assay reagent equal to the culture volume in each well.

    • Incubation: Place the plate on an orbital shaker for ~15 minutes at room temperature, protected from light, to ensure complete cell lysis.

    • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis: Calculate the fold induction of luciferase activity by dividing the signal from compound-treated wells by the average signal from vehicle-treated wells. Plot the fold induction against the log concentration of this compound and fit a non-linear regression curve to determine the EC50 value.

OATP1B1 and OATP1B3 Inhibition Assay (Fluorescence-Based)

This protocol details a method to determine the IC50 of this compound for the inhibition of OATP1B1 and OATP1B3 transporters using a fluorescent probe substrate.

OATP_Inhibition_Workflow arrow arrow start Start prep_cells 1. Prepare Cells (HEK293-OATP1B1/1B3 & Mock) Seed in 96-well plate start->prep_cells incubate_cells 2. Incubate overnight (37°C, 5% CO₂) prep_cells->incubate_cells wash_cells 3. Wash Cells (2x with pre-warmed HBSS) incubate_cells->wash_cells preincubate 4. Pre-incubate with Inhibitor (Add this compound dilutions) Incubate for 5-10 min wash_cells->preincubate add_substrate 5. Add Fluorescent Substrate (e.g., Pyranine or 8-FcA) preincubate->add_substrate incubate_uptake 6. Incubate for Uptake (10-15 min at 37°C) add_substrate->incubate_uptake stop_reaction 7. Stop Reaction & Wash (Add ice-cold HBSS, wash 4x) incubate_uptake->stop_reaction read_plate 8. Read Fluorescence (Plate Reader, appropriate Ex/Em) stop_reaction->read_plate analyze 9. Analyze Data (Calculate % inhibition, IC50) read_plate->analyze end End analyze->end

Caption: Workflow for the fluorescence-based OATP1B1/1B3 inhibition assay.

Methodology:

  • Materials:

    • HEK293 cells stably expressing human OATP1B1, OATP1B3, and mock-transfected control cells.

    • Cell culture medium.

    • Black, clear-bottom 96-well plates.

    • Hanks' Balanced Salt Solution (HBSS) or similar uptake buffer.

    • Fluorescent substrate (e.g., 8-fluorescein-cAMP (8-FcA) or Pyranine).

    • This compound, Rifampicin (positive control inhibitor).

    • Fluorescence plate reader.

  • Procedure:

    • Cell Plating: Seed HEK293-OATP1B1, HEK293-OATP1B3, and HEK293-mock cells into separate 96-well plates at a density of ~8 x 10⁴ cells per well. Incubate overnight.

    • Preparation: On the day of the assay, aspirate the culture medium.

    • Washing: Wash the cell monolayers twice with pre-warmed (37°C) HBSS.

    • Inhibitor Pre-incubation: Add HBSS containing serial dilutions of this compound or control inhibitor to the wells. Incubate for 5-10 minutes at 37°C.

    • Initiate Uptake: Add the fluorescent substrate (e.g., a final concentration of 2.5 µM 8-FcA or 10 µM Pyranine) to each well to start the uptake reaction.

    • Uptake Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C. This time should be within the linear range of uptake, determined in preliminary experiments.

    • Stop Reaction: Terminate the transport by aspirating the substrate solution and immediately adding ice-cold HBSS.

    • Final Washes: Wash the cells four times with ice-cold HBSS to remove extracellular substrate.

    • Measurement: After the final wash, add HBSS or a suitable lysis buffer to the wells and measure the intracellular fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., ~460/510 nm for Pyranine).

    • Data Analysis:

      • Calculate OATP-specific transport by subtracting the fluorescence signal in mock-transfected cells from the signal in OATP-expressing cells.

      • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

      • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to calculate the IC50 value.

References

Application Notes and Protocols for Studying Desmethyl Bosentan Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models to investigate the pharmacological and toxicological effects of desmethyl bosentan, an active metabolite of the endothelin receptor antagonist, bosentan.

Introduction to this compound

This compound (Ro 47-8634) is one of the three main metabolites of bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2] While present in lower concentrations than the parent drug, this compound exhibits biological activity that may contribute to the overall pharmacological and toxicological profile of bosentan.[3][4] Notably, it has been shown to interact with key players in drug metabolism and transport, such as the pregnane X receptor (PXR) and organic anion transporting polypeptides (OATPs), and may have implications for drug-drug interactions and potential hepatotoxicity.[3]

Data Presentation: In Vitro Activity of this compound

The following table summarizes the known quantitative in vitro data for this compound, providing a basis for designing relevant in vivo studies.

TargetParameterValueCell LineReference
Pregnane X Receptor (PXR)EC5019.9 µMCV-1 (monkey kidney)
OATP1B1IC503.8 µM (95% CI: 1.9-7.6)HEK-OATP1B1
OATP1B3IC507.4 µM (95% CI: 2.6-21.52)HEK-OATP1B3
CYP3A4 mRNA expressionInduction~6-fold at 50 µMLS180
ABCB1 (P-gp) mRNA expressionInduction~4.5-fold at 50 µMLS180
ABCG2 (BCRP) mRNA expressionInduction~2-fold at 50 µMLS180

Signaling Pathway and Metabolic Interactions of this compound

The following diagram illustrates the known interactions of this compound with key cellular pathways involved in drug metabolism and transport.

Desmethyl_Bosentan_Pathway cluster_0 Hepatocyte PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR XRE Xenobiotic Response Element PXR_RXR->XRE Binding CYP3A4 CYP3A4 XRE->CYP3A4 Upregulation ABCB1 P-gp (ABCB1) XRE->ABCB1 Upregulation OATP1B1 OATP1B1 OATP1B3 OATP1B3 Desmethyl_Bosentan_extra Desmethyl Bosentan Desmethyl_Bosentan_extra->OATP1B1 Inhibition Desmethyl_Bosentan_extra->OATP1B3 Inhibition Desmethyl_Bosentan_intra Desmethyl Bosentan Desmethyl_Bosentan_extra->Desmethyl_Bosentan_intra Uptake Desmethyl_Bosentan_intra->PXR Activation Other_Drugs_extra Other OATP Substrates Other_Drugs_intra Other OATP Substrates Other_Drugs_extra->Other_Drugs_intra Other_Drugs_intra->OATP1B1 Other_Drugs_intra->OATP1B3

Caption: this compound's interactions with PXR and OATP transporters.

Experimental Protocols

Given the in vitro profile of this compound, the following animal models are proposed to investigate its in vivo effects.

Animal Model for Assessing Hepatotoxicity and Drug-Drug Interactions

This protocol is designed to evaluate the potential of this compound to cause liver injury and to alter the pharmacokinetics of co-administered drugs.

Model: Carbon Tetrachloride (CCl4)-induced liver injury in rats. This model is well-established for studying drug-induced hepatotoxicity.

Experimental Workflow:

DILI_Workflow cluster_0 Experimental Phases cluster_1 Treatment Groups Acclimatization Acclimatization (1 week) Grouping Random Grouping (n=8-10/group) Acclimatization->Grouping Dosing Dosing Regimen (Daily, 14 days) Grouping->Dosing CCl4_Induction CCl4 Induction (Day 14, single IP injection) Dosing->CCl4_Induction Group1 Vehicle Control Group2 This compound Group3 CCl4 Control Group4 This compound + CCl4 Group5 Bosentan + CCl4 Sacrifice Sacrifice & Sample Collection (24h post-CCl4) CCl4_Induction->Sacrifice

Caption: Workflow for the CCl4-induced liver injury model.

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

  • Acclimatization: 1 week prior to the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: this compound alone (e.g., 10, 30, 100 mg/kg, p.o.).

    • Group 3: CCl4 control (Vehicle + CCl4).

    • Group 4: this compound (as above) + CCl4.

    • Group 5: Bosentan (positive control, e.g., 100 mg/kg, p.o.) + CCl4.

  • Dosing: Daily oral gavage for 14 days.

  • Induction of Liver Injury: On day 14, a single intraperitoneal (IP) injection of CCl4 (1 mL/kg in olive oil) is administered 1 hour after the final dose of the test compounds.

  • Sample Collection: 24 hours after CCl4 administration, animals are euthanized. Blood is collected for serum analysis, and liver tissue is harvested for histopathology and biochemical assays.

  • Endpoints:

    • Serum Analysis: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin.

    • Liver Histopathology: Hematoxylin and eosin (H&E) staining to assess necrosis, inflammation, and steatosis.

    • Oxidative Stress Markers: Malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD) in liver homogenates.

    • Pharmacokinetic Analysis: In a satellite group, on day 14, administer a probe substrate for CYP3A4 (e.g., midazolam) and measure its plasma concentration over time to assess for drug-drug interactions.

Animal Model for Assessing Cardiovascular Effects

This protocol is designed to investigate whether this compound has any effects on pulmonary hemodynamics, either contributing to the efficacy of bosentan or having off-target effects.

Model: Monocrotaline (MCT)-induced Pulmonary Hypertension in rats. This is a widely used and well-characterized model of PAH.

Experimental Workflow:

PAH_Workflow cluster_0 Experimental Timeline cluster_1 Treatment Groups Acclimatization Acclimatization (1 week) MCT_Induction MCT Induction (Day 0, single SC injection) Acclimatization->MCT_Induction Dosing Dosing Regimen (Daily, Days 14-28) MCT_Induction->Dosing Hemodynamics Hemodynamic Measurement (Day 28) Dosing->Hemodynamics Group1 Sham Control Group2 MCT + Vehicle Group3 MCT + this compound Group4 MCT + Bosentan Tissue_Harvest Sacrifice & Tissue Harvest (Day 28) Hemodynamics->Tissue_Harvest HF_Workflow cluster_0 Experimental Procedure cluster_1 Treatment Groups Acclimatization Acclimatization (1 week) Surgery Coronary Artery Ligation (Day 0) Acclimatization->Surgery Dosing Dosing Regimen (Daily, 4 weeks) Surgery->Dosing Echocardiography Echocardiography (Baseline, Day 28) Dosing->Echocardiography Group1 Sham Operation Group2 MI + Vehicle Group3 MI + this compound Group4 MI + Bosentan Sacrifice Sacrifice & Histology (Day 28) Echocardiography->Sacrifice

References

Application Notes and Protocols for Desmethyl Bosentan Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Bosentan, also known as Ro 47-8634, is an active metabolite of Bosentan, a dual endothelin receptor antagonist.[1] It is utilized in pharmacological research to investigate the metabolic fate and activity of Bosentan and its derivatives. Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that while qualitative solubility in several organic solvents has been reported, specific quantitative solubility data (e.g., mg/mL or mM) and solution stability data are not widely available in the public domain. Researchers should exercise caution and ideally perform their own solubility and stability assessments for their specific experimental conditions.

Table 1: Physicochemical and Solubility Data for this compound

PropertyDataReference
Molecular Formula C₂₆H₂₇N₅O₆S[2]
Molecular Weight 537.59 g/mol [2][3]
CAS Number 253688-61-8[2]
Appearance Solid (assumed)
Qualitative Solubility Soluble in Acetonitrile, DMSO, Methanol
Quantitative Solubility Data not available in searched literature
Solution Stability Data not available in searched literature
Storage of Solid -20°C

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of hydrophobic compounds for in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.38 mg of this compound (Molecular Weight = 537.59 g/mol ). Calculation: 0.01 mol/L * 1 L/1000 mL * 537.59 g/mol * 1000 mg/g = 5.3759 mg/mL

  • Dissolve: Add the weighed this compound to a sterile microcentrifuge tube or amber glass vial. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution with 5.38 mg of compound).

  • Mix: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Store: Aliquot the stock solution into smaller volumes in tightly sealed microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month is suggested as a conservative estimate in the absence of stability data) or at -80°C for longer-term storage (up to 6 months is suggested).

Note on Solvent Concentration in Assays: When using this stock solution for cell-based assays, ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability or function (typically ≤ 0.1% to 0.5%).

Workflow for Stock Solution Preparation

G cluster_workflow Stock Solution Preparation Workflow start Start: Equilibrate this compound to Room Temperature weigh Weigh this compound Powder start->weigh dissolve Add Anhydrous Solvent (e.g., DMSO) weigh->dissolve mix Vortex/Sonicate to Dissolve dissolve->mix check Visually Inspect for Complete Dissolution mix->check check->mix Not Dissolved aliquot Aliquot into Smaller Volumes check->aliquot Dissolved store Store at -20°C or -80°C aliquot->store end End: Stock Solution Ready for Use store->end G cluster_pathway This compound-Mediated PXR Activation DMB This compound PXR Pregnane X Receptor (PXR) DMB->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR Retinoid X Receptor (RXR) RXR->PXR_RXR PBRE PXR Response Element (PBRE) in DNA PXR_RXR->PBRE Binds to Transcription Gene Transcription PBRE->Transcription Initiates mRNA mRNA (e.g., CYP3A4, ABCB1) Transcription->mRNA Protein Protein (e.g., CYP3A4, P-glycoprotein) mRNA->Protein Translation Effect Increased Drug Metabolism and Efflux Protein->Effect

References

Application Notes and Protocols for Studying Drug-Drug Interactions with Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Bosentan, also known as Ro 47-8634, is an active metabolite of the dual endothelin receptor antagonist, Bosentan. Bosentan is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9.[1] While this compound is a minor metabolite in terms of plasma concentration, it exhibits a significant in vitro drug-drug interaction (DDI) profile similar to its parent compound.[2] This makes this compound a crucial molecule for investigation in preclinical drug development to comprehensively understand the DDI potential of Bosentan and its metabolites.

These application notes provide a detailed overview and experimental protocols for utilizing this compound to study its potential as a perpetrator in drug-drug interactions, focusing on its effects on major drug-metabolizing enzymes and transporters.

Data Presentation

The following tables summarize the quantitative data on the in vitro DDI potential of this compound.

Table 1: Inhibition of OATP1B1 and OATP1B3 by this compound

TransporterIC50 (µM)95% Confidence Interval
OATP1B13.81.9 - 7.6
OATP1B37.42.6 - 21.52

Data obtained from studies in HEK-OATP1B1 and HEK-OATP1B3 cells.[2]

Table 2: Induction of Drug Metabolizing Enzymes and Transporters by this compound

GeneFold Induction at 50 µMCell Line
CYP3A4~6LS180
ABCB1 (P-gp)~4.5LS180
ABCG2 (BCRP)~2LS180

Data represents mRNA expression levels.[2]

Table 3: Pregnane X Receptor (PXR) Activation

CompoundEC50 (µM)Receptor
Bosentan19.9Human PXR
This compoundPotent Activator*Human PXR

*Qualitative data indicates high potency, but a specific EC50 value for this compound was not found in the reviewed literature.[2]

Signaling Pathways and Experimental Workflows

Bosentan Metabolism

The following diagram illustrates the metabolic pathway of Bosentan to its major metabolites, including this compound.

G Bosentan Bosentan Hydroxy_Bosentan Hydroxy Bosentan (Ro 48-5033) Bosentan->Hydroxy_Bosentan CYP2C9, CYP3A4 Desmethyl_Bosentan This compound (Ro 47-8634) Bosentan->Desmethyl_Bosentan O-demethylation Hydroxy_Desmethyl_Bosentan Hydroxy this compound (Ro 64-1056) Desmethyl_Bosentan->Hydroxy_Desmethyl_Bosentan Hydroxylation

Metabolic pathway of Bosentan.
Experimental Workflow for DDI Studies

This diagram outlines the general workflow for investigating the DDI potential of this compound in vitro.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Definitive Studies cluster_2 Phase 3: Data Analysis & Risk Assessment PXR_Activation PXR Activation Assay CYP_Induction CYP mRNA Induction Assay (CYP3A4, etc.) PXR_Activation->CYP_Induction Identifies potential for CYP induction Transporter_Inhibition Transporter Inhibition Screen (OATP1B1, OATP1B3) IC50_Determination IC50 Determination for Transporter Inhibition Transporter_Inhibition->IC50_Determination Confirms and quantifies inhibition Data_Analysis Quantitative Data Analysis CYP_Induction->Data_Analysis IC50_Determination->Data_Analysis Risk_Assessment Clinical DDI Risk Assessment Data_Analysis->Risk_Assessment

Workflow for in vitro DDI studies.

Experimental Protocols

Pregnane X Receptor (PXR) Activation Assay (Reporter Gene Assay)

This protocol describes a method to determine if this compound activates the human PXR, which can lead to the induction of CYP enzymes.

Materials:

  • HepG2 cells stably co-transfected with a human PXR expression vector and a CYP3A4 promoter-luciferase reporter vector.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound (test compound).

  • Rifampicin (positive control).

  • DMSO (vehicle control).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the stably transfected HepG2 cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the test compound and the positive control (Rifampicin) in cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%.

  • Cell Treatment: Remove the cell culture medium from the wells and replace it with the medium containing the different concentrations of this compound, Rifampicin, or vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the fold activation relative to the vehicle control. Plot the concentration-response curve and determine the EC50 value if a full dose-response is observed.

OATP1B1 and OATP1B3 Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of this compound on the hepatic uptake transporters OATP1B1 and OATP1B3.

Materials:

  • HEK293 cells stably expressing OATP1B1 or OATP1B3, and a mock-transfected control cell line.

  • Cell culture medium (e.g., DMEM) with necessary supplements.

  • Poly-D-lysine coated 24-well or 96-well plates.

  • Probe substrate for OATP1B1/1B3 (e.g., [3H]-estradiol-17β-glucuronide or a fluorescent substrate like fluorescein-methotrexate).

  • This compound (test inhibitor).

  • Rifampicin or Cyclosporin A (positive control inhibitor).

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate uptake buffer.

  • Scintillation fluid and counter (for radiolabeled substrates) or a fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the OATP-expressing and mock cells onto poly-D-lysine coated plates and culture until they form a confluent monolayer (typically 48 hours).

  • Inhibitor and Substrate Preparation: Prepare solutions of this compound and the positive control at various concentrations in uptake buffer. Prepare the probe substrate solution in uptake buffer.

  • Uptake Assay:

    • Wash the cell monolayers with pre-warmed uptake buffer.

    • Pre-incubate the cells with the buffer containing different concentrations of this compound, the positive control, or vehicle for a short period (e.g., 10-30 minutes) at 37°C.

    • Initiate the uptake by adding the probe substrate solution (also containing the respective inhibitor concentrations) to the wells.

    • Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C to ensure measurement of initial uptake rates.

  • Stopping the Reaction: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells (e.g., with a detergent-based buffer). Quantify the amount of substrate taken up into the cells using either liquid scintillation counting or fluorescence measurement.

  • Data Analysis:

    • Subtract the uptake in mock-transfected cells from the uptake in OATP-expressing cells to determine the transporter-specific uptake.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the inhibition data against the inhibitor concentration and fit to a suitable model to determine the IC50 value.

CYP3A4 mRNA Induction Assay in LS180 Cells

This protocol describes a method to quantify the induction of CYP3A4 mRNA expression by this compound in the human colon adenocarcinoma cell line LS180, which is known to express PXR.

Materials:

  • LS180 cells.

  • Cell culture medium (e.g., MEM) with supplements.

  • This compound (test inducer).

  • Rifampicin (positive control inducer).

  • DMSO (vehicle control).

  • 6-well or 12-well cell culture plates.

  • RNA extraction kit.

  • Reverse transcription reagents.

  • Quantitative real-time PCR (qPCR) instrument and reagents (e.g., SYBR Green master mix).

  • Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • Cell Seeding and Culture: Seed LS180 cells in culture plates and grow them to a confluent state.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Rifampicin, or vehicle control in fresh culture medium.

  • Incubation: Incubate the cells for a specified period, typically 48-72 hours, to allow for transcriptional activation and accumulation of mRNA.

  • RNA Extraction: At the end of the incubation period, wash the cells with PBS and extract total RNA using a commercially available kit according to the manufacturer's protocol. Assess RNA quality and quantity.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, primers for CYP3A4 and the housekeeping gene, and a qPCR master mix.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CYP3A4 and the housekeeping gene for each sample.

    • Normalize the CYP3A4 Ct values to the housekeeping gene Ct values (ΔCt).

    • Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control using the ΔΔCt method.

    • Plot the fold induction against the concentration of this compound to visualize the concentration-dependent effect.

References

Application Notes and Protocols for Desmethyl Bosentan in CYP Induction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Bosentan, an active metabolite of the endothelin receptor antagonist Bosentan, has demonstrated a significant potential to induce cytochrome P450 (CYP) enzymes. This activity is a critical consideration in drug development, as it can lead to altered pharmacokinetics of co-administered drugs, potentially impacting their efficacy and safety. These application notes provide a comprehensive overview of the use of this compound in CYP induction studies, including its mechanism of action, quantitative data on its inductive effects, and detailed protocols for in vitro evaluation.

Bosentan is known to be metabolized by CYP3A4 and CYP2C9 and is an inducer of these enzymes.[1][2] Its metabolite, this compound, contributes to this effect, primarily through the activation of the Pregnane X Receptor (PXR), a key nuclear receptor regulating the expression of xenobiotic-metabolizing enzymes and transporters.[3][4][5] Understanding the CYP induction profile of this compound is therefore essential for predicting potential drug-drug interactions.

Mechanism of Action: PXR-Mediated CYP Induction

This compound activates the Pregnane X Receptor (PXR), a ligand-activated transcription factor highly expressed in the liver and intestine. Upon binding to this compound, PXR undergoes a conformational change, leading to its translocation from the cytoplasm to the nucleus. In the nucleus, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This PXR-RXR complex then binds to specific DNA response elements, known as xenobiotic responsive elements (XREs), located in the promoter regions of target genes, including those encoding for CYP enzymes like CYP3A4. This binding initiates the transcription of these genes, resulting in increased mRNA and subsequent protein expression of the respective CYP enzymes. The increased enzyme levels lead to an enhanced rate of metabolism of drugs that are substrates for these enzymes.

Quantitative Data on CYP Induction by this compound

The following table summarizes the available quantitative data on the induction of CYP enzymes by this compound. It is important to note that publicly available data is limited, particularly for CYP isoforms other than CYP3A4. Further experimental validation is recommended to obtain a more comprehensive induction profile.

CYP IsoformTest SystemConcentration (µM)Fold Induction (mRNA)Reference
CYP3A4LS180 cells50~6
CYP2C9--Data not available-
CYP2C19LS180 cells50No induction

Note: The LS180 cell line is a human colon adenocarcinoma cell line commonly used for studying PXR-mediated induction of CYP3A4.

Experimental Protocols

The following are detailed protocols for conducting in vitro CYP induction and PXR activation studies with this compound. These are based on established methodologies and can be adapted to specific laboratory conditions.

Protocol 1: In Vitro CYP450 Induction Assay in LS180 Cells

1.1. Objective: To determine the potential of this compound to induce the expression of CYP3A4 and CYP2C9 mRNA in the LS180 human colon adenocarcinoma cell line.

1.2. Materials:

  • LS180 cells (ATCC® CL-187™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound (analytical grade)

  • Rifampicin (positive control for CYP3A4 induction)

  • Phenobarbital (positive control for CYP2C9 induction, although LS180 has low expression)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • 6-well cell culture plates

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for CYP3A4, CYP2C9, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

1.3. Procedure:

  • Cell Culture: Culture LS180 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed LS180 cells into 6-well plates at a density of 0.5 x 10^6 cells per well and allow them to attach and reach approximately 80% confluency.

  • Treatment:

    • Prepare stock solutions of this compound, Rifampicin (e.g., 10 µM), and Phenobarbital (e.g., 1 mM) in DMSO.

    • On the day of treatment, dilute the stock solutions in fresh cell culture medium to the desired final concentrations (e.g., 1, 10, 50 µM for this compound). The final DMSO concentration should not exceed 0.1%.

    • Include a vehicle control (medium with 0.1% DMSO).

    • Remove the old medium from the cells and replace it with the treatment medium.

  • Incubation: Incubate the cells for 48-72 hours.

  • RNA Extraction: After the incubation period, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Analysis:

    • Perform quantitative real-time PCR using primers for CYP3A4, CYP2C9, and the housekeeping gene.

    • Calculate the fold change in mRNA expression relative to the vehicle control using the ΔΔCt method.

1.4. Data Analysis: Compare the fold induction of CYP3A4 and CYP2C9 mRNA by this compound to the vehicle control and the respective positive controls. A concentration-dependent increase in fold induction suggests that this compound is an inducer of the specific CYP isoform.

Protocol 2: PXR Activation Reporter Gene Assay

2.1. Objective: To determine the ability of this compound to activate the human Pregnane X Receptor (PXR) in a cell-based reporter gene assay.

2.2. Materials:

  • HEK293T or other suitable host cell line

  • Expression plasmid for human PXR (pCMV-hPXR)

  • Reporter plasmid containing a PXR-responsive element driving a luciferase gene (e.g., pGL3-PXRE-luc)

  • Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM or similar serum-free medium

  • This compound

  • Rifampicin (positive control)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

2.3. Procedure:

  • Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection:

    • In a sterile tube, prepare the transfection mix by combining the pCMV-hPXR, pGL3-PXRE-luc, and pRL-TK plasmids with the transfection reagent in serum-free medium, according to the manufacturer's instructions.

    • Add the transfection mix to the cells and incubate for 4-6 hours.

    • After incubation, replace the transfection medium with fresh complete growth medium.

  • Treatment:

    • 24 hours post-transfection, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM), Rifampicin (e.g., 10 µM), and a vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

2.4. Data Analysis:

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

  • Calculate the fold activation by dividing the normalized luciferase activity of the treated cells by that of the vehicle control.

  • Plot the fold activation against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Desmethyl_Bosentan Desmethyl Bosentan PXR PXR Desmethyl_Bosentan->PXR Binds Complex PXR-HSP90 Complex PXR->Complex HSP90 HSP90 HSP90->Complex PXR_n PXR Complex->PXR_n Translocation PXR_RXR PXR-RXR Heterodimer PXR_n->PXR_RXR RXR RXR RXR->PXR_RXR XRE XRE (DNA Response Element) PXR_RXR->XRE Binds to CYP3A4_Gene CYP3A4 Gene XRE->CYP3A4_Gene Activates Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Protein (Enzyme) CYP3A4_mRNA->CYP3A4_Protein Translation

Caption: PXR Signaling Pathway for CYP3A4 Induction.

CYP_Induction_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis Start Seed LS180 Cells Culture Culture to 80% Confluency Start->Culture Treat Treat with this compound, Positive & Vehicle Controls Culture->Treat Incubate Incubate for 48-72 hours Treat->Incubate RNA_Extraction RNA Extraction Incubate->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR for CYP3A4, CYP2C9, & Housekeeping Gene cDNA_Synthesis->qPCR Data_Analysis Calculate Fold Induction (ΔΔCt Method) qPCR->Data_Analysis End Results Data_Analysis->End

Caption: Experimental Workflow for CYP Induction Assay.

Discussion and Future Directions

The available data strongly indicate that this compound is an inducer of CYP3A4, acting through the PXR signaling pathway. This has important implications for its potential to cause drug-drug interactions when co-administered with drugs metabolized by CYP3A4.

However, several knowledge gaps remain. The induction potential of this compound towards other important CYP isoforms, particularly CYP2C9, has not been thoroughly characterized in the public literature. Given that the parent compound, Bosentan, is a known inducer of CYP2C9, it is highly recommended that the effect of this compound on this isoform be experimentally determined.

Furthermore, there is no available information on the interaction of this compound with the Aryl Hydrocarbon Receptor (AhR), another key regulator of CYP enzyme expression, particularly CYP1A2. Future studies should investigate whether this compound can activate AhR to provide a more complete understanding of its CYP induction profile.

References

Application Notes and Protocols for Gene Expression Analysis Following Desmethyl Bosentan Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and analyzing the effects of Desmethyl Bosentan, a primary active metabolite of Bosentan, on gene expression. The included protocols offer detailed methodologies for conducting robust gene expression studies, from cell culture and treatment to data acquisition and analysis.

Introduction

This compound, like its parent compound Bosentan, is a dual endothelin receptor antagonist (ERA) targeting both endothelin-A (ET-A) and endothelin-B (ET-B) receptors.[1] This antagonism plays a crucial role in its therapeutic effects, particularly in the context of pulmonary arterial hypertension where endothelin-1 (ET-1) is a key mediator of vasoconstriction and cell proliferation.[2] Beyond its ERA activity, this compound has been shown to be a potent activator of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the transcription of genes involved in drug metabolism and transport.[3][4] Understanding the gene expression changes induced by this compound is therefore critical for elucidating its full mechanism of action, identifying potential drug-drug interactions, and discovering novel therapeutic applications.

Data Presentation: Gene Expression Changes Induced by this compound

Treatment of LS180 cells with 50 μM this compound has been shown to significantly induce the mRNA expression of several key genes involved in drug metabolism and transport. The table below summarizes the observed fold changes.

GeneProtein ProductFunctionFold Change (mRNA)Reference
CYP3A4 Cytochrome P450 3A4Metabolizes a wide range of drugs and xenobiotics.~6-fold[3]
ABCB1 P-glycoprotein (P-gp)An ATP-dependent efflux pump that transports various substrates out of cells.~4.5-fold
ABCG2 Breast Cancer Resistance Protein (BCRP)An ATP-binding cassette (ABC) transporter involved in multi-drug resistance.~2-fold

Note: These results were obtained in LS180 cells treated with 50 μM this compound. It is important to note that the expression of CYP2C19, ABCB11, and ABCC2 were not significantly induced under the same conditions.

Signaling Pathways

Endothelin Receptor Antagonism

This compound, as a dual ERA, blocks the binding of endothelin-1 (ET-1) to its receptors, ET-A and ET-B. This action inhibits downstream signaling cascades that lead to vasoconstriction and cellular proliferation.

G cluster_membrane Cell Membrane cluster_receptors Endothelin Receptors cluster_downstream Downstream Effects ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA Binds ETB ET-B Receptor ET1->ETB Binds Desmethyl_Bosentan This compound Desmethyl_Bosentan->ETA Blocks Desmethyl_Bosentan->ETB Blocks Vasoconstriction Vasoconstriction ETA->Vasoconstriction Activates Proliferation Cell Proliferation ETA->Proliferation Activates ETB->Proliferation Activates G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Desmethyl_Bosentan This compound PXR PXR Desmethyl_Bosentan->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Dimerizes with RXR PXRE PXRE (DNA) PXR_RXR->PXRE Binds to Target_Genes Target Genes (e.g., CYP3A4, ABCB1) PXRE->Target_Genes Induces Transcription G A Cell Culture (e.g., LS180) B This compound Treatment A->B C RNA Isolation B->C D RNA Quality & Quantity Assessment C->D E cDNA Synthesis (Reverse Transcription) D->E F Gene Expression Analysis (qPCR or RNA-Seq) E->F G Data Analysis F->G

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of Desmethyl Bosentan.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, with a drawn-out trailing edge.[1] Ideal chromatographic peaks are symmetrical and Gaussian in shape. For this compound, an active metabolite of Bosentan, peak tailing is problematic as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from other components in the sample, compromising the reliability of analytical results.[2][3]

Q2: What are the primary causes of peak tailing for this compound?

A2: The most common cause of peak tailing for a compound like this compound, which contains a phenolic hydroxyl group and other polar functionalities, is secondary interactions with the stationary phase.[1][4] Specifically, the negatively charged ionized form of the phenolic hydroxyl group can interact strongly with active sites on the silica-based column packing material, particularly with residual silanol groups. Other significant causes include improper mobile phase pH, column contamination or degradation, and issues with the HPLC system itself (e.g., extra-column volume).

Q3: How can I quickly determine the likely cause of the peak tailing I'm observing for this compound?

A3: A straightforward diagnostic approach is to observe which peaks in your chromatogram are exhibiting tailing. If only the this compound peak is tailing while other non-polar or neutral compounds in your sample have good peak shape, the issue is likely chemical in nature, pointing towards secondary silanol interactions. If all peaks in the chromatogram are tailing, the problem is more likely to be physical or systemic, such as a column void, a blocked frit, or excessive dead volume in the HPLC system.

Troubleshooting Guides

This section provides detailed, question-and-answer formatted guides to resolve specific issues leading to peak tailing of this compound.

Guide 1: Mobile Phase and pH Optimization

Q: Could the pH of my mobile phase be the cause of peak tailing for this compound?

A: Yes, the mobile phase pH is a critical factor. This compound contains a phenolic hydroxyl group, making it an acidic compound. The pKa of the parent compound, Bosentan, has a strongly acidic pKa of 5.8. The phenolic group in this compound is also acidic. If the mobile phase pH is close to the pKa of this compound, the compound will exist in a mixture of its ionized and non-ionized forms, which can lead to peak broadening and tailing.

To minimize peak tailing, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For an acidic compound like this compound, this means using a lower pH (e.g., pH < 3.8, assuming a pKa similar to Bosentan's 5.8). At a lower pH, the ionization of the phenolic hydroxyl group will be suppressed, reducing its interaction with the silica stationary phase.

Q: What should I do if I adjust the mobile phase pH and still observe peak tailing?

A: If adjusting the pH alone does not resolve the issue, consider the buffering capacity and the use of mobile phase additives. Ensure your buffer concentration is sufficient (typically 10-25 mM) to control the pH effectively. For basic analytes, a small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase to mask the active silanol sites. However, for an acidic compound like this compound, a low pH mobile phase is generally more effective.

Guide 2: HPLC Column Selection and Care

Q: How do I know if my HPLC column is the cause of the peak tailing?

A: Column degradation is a frequent cause of deteriorating peak shape. If you observe that the peak tailing for this compound has worsened over time with successive injections, it is likely that your column is contaminated or the stationary phase is degrading. If all peaks in your chromatogram are tailing or splitting, this could indicate a physical problem with the column, such as a void at the inlet.

Q: What type of column is best for analyzing this compound?

A: For reversed-phase HPLC analysis of this compound, a modern, high-purity, end-capped C18 or C8 column is recommended. End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small molecule (like trimethylsilyl chloride) to make them inert. This minimizes the secondary interactions that cause peak tailing with polar and ionizable compounds. Base-deactivated silica (BDS) columns are also an excellent choice.

Data Presentation: Physicochemical Properties and Starting HPLC Conditions
ParameterBosentanThis compound
Molecular Formula C27H29N5O6SC26H27N5O6S
Molecular Weight 551.61 g/mol 537.59 g/mol
Strongest Acidic pKa 5.8Estimated ~5-6 (due to phenolic group)
Predicted XLogP3 Not specified2.3 (for Hydroxy this compound)
HPLC ParameterRecommended Starting Condition
Column C18, end-capped, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 20 mM Phosphate Buffer (pH 3.0)
Gradient 50:50 (Isocratic) or a shallow gradient
Flow Rate 1.0 mL/min
Detection Wavelength 225-270 nm
Injection Volume 10-20 µL

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment
  • Initial Analysis: Perform an injection using your current HPLC method and record the peak asymmetry factor for this compound.

  • Prepare Acidic Mobile Phase: Prepare a mobile phase with a pH of 3.0 using a suitable buffer (e.g., 20 mM potassium phosphate).

  • Column Equilibration: Equilibrate the column with the new, lower pH mobile phase for at least 15-20 column volumes.

  • Re-analysis: Inject the same sample and compare the peak shape to the initial analysis. A significant improvement in symmetry suggests that silanol interactions were a primary cause of the tailing.

  • Further Optimization (if needed): If tailing persists, you can try incrementally lower pH values (e.g., 2.5), being mindful of the column's pH stability limits.

Protocol 2: Column Health and Extra-Column Volume Check
  • Remove Guard Column: If a guard column is in use, temporarily remove it and connect the analytical column directly to the injector. If the peak shape improves, the guard column is likely contaminated or improperly connected.

  • Test with a Zero-Dead-Volume Union: Replace the analytical column with a zero-dead-volume union, connecting the injector directly to the detector. Inject a standard. The resulting peak should be very sharp and symmetrical. If it still exhibits tailing, the issue lies within the HPLC system's tubing or connections (extra-column volume).

  • Column Wash: If the column is suspected to be contaminated, perform a thorough wash procedure as recommended by the manufacturer. A generic reversed-phase column wash involves flushing with a series of solvents of decreasing and then increasing polarity (e.g., water, methanol, acetonitrile, isopropanol, and then back in reverse order).

Mandatory Visualizations

Troubleshooting_Workflow cluster_physical Physical/Systemic Issues cluster_chemical Chemical Interactions start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 a1_yes Yes q1->a1_yes All peaks tailing a1_no No, primarily this compound q1->a1_no Only this compound tails check_connections Check for loose fittings and excessive tubing length a1_yes->check_connections q2 Is mobile phase pH ~2 units below pKa (~5.8)? a1_no->q2 check_column Inspect for column void or blocked frit check_connections->check_column replace_column Consider column replacement check_column->replace_column solution Symmetrical Peak Achieved replace_column->solution a2_no No q2->a2_no a2_yes Yes q2->a2_yes adjust_ph Adjust mobile phase pH to < 3.8 a2_no->adjust_ph check_column_type Using an end-capped, high-purity silica column? a2_yes->check_column_type adjust_ph->q2 a3_no No check_column_type->a3_no consider_additives Consider mobile phase additives (use with caution for acidic analytes) check_column_type->consider_additives Yes switch_column Switch to a modern, end-capped column a3_no->switch_column switch_column->solution consider_additives->solution

Caption: Troubleshooting workflow for this compound HPLC peak tailing.

Desmethyl_Bosentan_Equilibrium Effect of Mobile Phase pH on this compound Ionization and Peak Shape cluster_low_ph Low pH (e.g., pH 3.0) cluster_high_ph High pH (e.g., pH > pKa) low_ph_structure This compound (Protonated, Non-ionized Phenol) low_ph_interaction Minimal interaction with silica stationary phase low_ph_structure->low_ph_interaction low_ph_peak Symmetrical Peak low_ph_interaction->low_ph_peak high_ph_structure This compound (Deprotonated, Ionized Phenolate) high_ph_interaction Strong interaction with residual silanols high_ph_structure->high_ph_interaction high_ph_peak Tailing Peak high_ph_interaction->high_ph_peak

Caption: Influence of pH on this compound's ionization and peak shape.

References

Desmethyl Bosentan stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Desmethyl Bosentan during long-term storage. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during long-term storage?

A1: Based on forced degradation studies of its parent compound, Bosentan, this compound is likely susceptible to degradation under acidic, alkaline, and oxidative conditions. It is relatively stable to heat, light, and hydrolysis in neutral aqueous solutions.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in well-closed containers, protected from light, and kept in a controlled environment. For solid forms, storage at controlled room temperature (20-25°C) is generally recommended. Solutions should be prepared fresh whenever possible. For short-term storage of solutions, refrigeration (2-8°C) is advisable.

Q3: How can I monitor the stability of my this compound samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the purity and degradation of this compound. This method should be able to separate the intact molecule from any potential degradation products.

Q4: What are the likely degradation pathways for this compound?

A4: The degradation of this compound is expected to follow similar pathways to Bosentan, which primarily involves hydrolysis of the sulfonamide and ether linkages under acidic and basic conditions. Oxidative degradation is also a significant pathway.[1]

Troubleshooting Guide

Issue 1: Unexpected peaks observed in the HPLC chromatogram of a stored this compound sample.
  • Question: I am analyzing a this compound sample that has been stored for several months, and I see extra peaks that were not present in the initial analysis. What could be the cause?

  • Answer: The appearance of new peaks strongly suggests that the this compound has degraded. The primary causes of degradation are exposure to acidic or basic conditions, or oxidation. Review the storage conditions of your sample. Was it exposed to incompatible solvents, changes in pH, or excessive light or air?

    • Troubleshooting Steps:

      • Verify Storage Conditions: Confirm that the sample was stored under the recommended conditions (cool, dry, protected from light).

      • Analyze a Fresh Standard: Analyze a freshly prepared solution of a certified this compound reference standard to confirm the retention time of the intact molecule and the performance of your HPLC system.

      • Stress Testing: To tentatively identify the nature of the degradation, you can perform forced degradation studies on a fresh sample under acidic, basic, and oxidative conditions and compare the resulting chromatograms with your stored sample.

Issue 2: Decrease in the peak area of this compound over time.
  • Question: I have been quantifying the same this compound sample over several weeks, and I've noticed a consistent decrease in the peak area. Is my sample degrading?

  • Answer: A progressive decrease in the peak area of the main analyte is a strong indicator of degradation. The rate of decrease can provide insights into the stability of the compound under your specific storage conditions.

    • Troubleshooting Workflow:

      start Decrease in Desmethyl Bosentan Peak Area check_storage Review Storage Conditions (Temperature, Light, Solvent) start->check_storage check_hplc Verify HPLC Method (Calibration, System Suitability) start->check_hplc forced_degradation Perform Forced Degradation Study check_storage->forced_degradation check_hplc->forced_degradation compare Compare Degradation Profiles forced_degradation->compare identify Identify Potential Degradation Pathway compare->identify mitigate Optimize Storage Conditions identify->mitigate

      Figure 1: Troubleshooting workflow for decreased peak area.

Issue 3: Poor peak shape (tailing or fronting) in the chromatogram.
  • Question: The peak for this compound in my HPLC analysis is showing significant tailing. How can I resolve this?

  • Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

    • Troubleshooting Steps:

      • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate to keep this compound in a single ionic state.

      • Column Condition: The column may be contaminated or degraded. Try flushing the column with a strong solvent or replace it if necessary.

      • Sample Concentration: High sample concentrations can lead to column overload and peak tailing. Try injecting a more dilute sample.

Data Presentation

The stability of Bosentan, the parent compound of this compound, has been evaluated under various stress conditions. The data below, extrapolated from studies on Bosentan, provides an indication of the expected stability profile of this compound.

Table 1: Summary of Forced Degradation Studies on Bosentan

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Approx.)
Acidic Hydrolysis1 N HCl4 hours60°C~21%
Alkaline Hydrolysis5 M NaOH12 hoursRefluxSignificant Degradation
Oxidative Degradation6% H₂O₂24 hoursRoom TempSignificant Degradation
Thermal DegradationDry Heat8 days60°CStable
PhotodegradationPhotolytic Conditions9 daysN/AStable

Data is based on studies of Bosentan and serves as an estimate for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from validated methods for Bosentan and its impurities and is suitable for monitoring the stability of this compound.

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Zorbax SB-Phenyl, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 60% Phosphate buffer (pH 2.5) and 40% Methanol.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 70% A, 30% B

      • 5-25 min: Linear gradient to 40% A, 60% B

      • 25-30 min: Hold at 40% A, 60% B

      • 30-31 min: Linear gradient back to 70% A, 30% B

      • 31-40 min: Re-equilibration at 70% A, 30% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 35°C.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for performing a forced degradation study to understand the stability profile of this compound.

  • Acidic Degradation:

    • Dissolve this compound in a suitable solvent and add 1 N HCl.

    • Reflux the solution at 60°C for 4 hours.

    • Neutralize the solution, dilute to a suitable concentration, and analyze by HPLC.

  • Alkaline Degradation:

    • Dissolve this compound in a suitable solvent and add 5 M NaOH.

    • Reflux the solution for 12 hours.

    • Neutralize the solution, dilute, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 6% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute and analyze by HPLC.

  • Thermal Degradation:

    • Keep the solid this compound in a temperature-controlled oven at 60°C for 8 days.

    • Dissolve a portion of the sample, dilute, and analyze by HPLC.

  • Photodegradation:

    • Expose the solid this compound to photolytic conditions as per ICH guidelines for 9 days.

    • Dissolve a portion of the sample, dilute, and analyze by HPLC.

    cluster_sample Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acidic (1N HCl, 60°C, 4h) prep->acid alkali Alkaline (5M NaOH, reflux, 12h) prep->alkali oxidative Oxidative (6% H₂O₂, RT, 24h) prep->oxidative thermal Thermal (60°C, 8 days) prep->thermal photo Photolytic (ICH guidelines, 9 days) prep->photo neutralize Neutralize & Dilute acid->neutralize alkali->neutralize oxidative->neutralize hplc Analyze by Stability-Indicating HPLC thermal->hplc photo->hplc neutralize->hplc

    Figure 2: Experimental workflow for forced degradation study.

Signaling Pathways and Degradation Mechanisms

The primary degradation of this compound, similar to Bosentan, involves the cleavage of key functional groups under stress conditions.

DesmethylBosentan This compound Acid Acidic Conditions (H⁺) DesmethylBosentan->Acid Base Alkaline Conditions (OH⁻) DesmethylBosentan->Base Oxidant Oxidative Conditions ([O]) DesmethylBosentan->Oxidant DegradationProduct1 Hydrolysis of Sulfonamide Linkage Acid->DegradationProduct1 DegradationProduct2 Cleavage of Ether Linkages Acid->DegradationProduct2 Base->DegradationProduct1 Base->DegradationProduct2 DegradationProduct3 Oxidation Products Oxidant->DegradationProduct3

Figure 3: Major degradation pathways of this compound.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Desmethyl Bosentan.

Troubleshooting Guide

Q1: I am observing low and inconsistent signal intensity for this compound in plasma samples. What is the likely cause?

Low and inconsistent signal intensity for this compound in complex biological matrices like plasma is often a primary indicator of matrix effects, specifically ion suppression.[1][2][3] Co-eluting endogenous components from the plasma, such as phospholipids, salts, and proteins, can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][3] This interference leads to a suppressed and variable signal, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.

Q2: How can I confirm that matrix effects are the cause of my analytical issues with this compound?

To confirm and quantify the extent of matrix effects on your this compound analysis, a post-extraction spike experiment is a widely accepted method. This involves comparing the peak area of this compound in a clean, neat solution to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference between these two signals indicates the presence of matrix effects.

Another approach is the post-column infusion technique, where a constant flow of this compound solution is introduced into the LC flow after the analytical column and before the mass spectrometer. Injection of a blank, extracted matrix sample will show a dip in the baseline signal at the retention times of interfering components, visually demonstrating the regions of ion suppression.

Q3: My this compound signal is suppressed. What are the immediate steps I can take to troubleshoot this?

If you suspect ion suppression is affecting your this compound signal, consider the following troubleshooting steps:

  • Sample Dilution: A simple first step is to dilute the sample. This reduces the concentration of interfering matrix components, although it also dilutes the analyte, which may be a limitation for low-concentration samples.

  • Sample Preparation Optimization: The most effective way to combat matrix effects is to remove interfering components before analysis. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP) are commonly employed. For bosentan and its metabolites, SPE has been shown to be an effective sample clean-up method.

  • Chromatographic Separation Improvement: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by changing the column chemistry (e.g., using a C18 column), adjusting the mobile phase composition, or optimizing the gradient profile.

  • Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable way to correct for signal suppression or enhancement. If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness in mimicking the behavior of this compound in the matrix should be carefully validated.

Frequently Asked Questions (FAQs)

Q4: What are matrix effects in LC-MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. These effects can manifest as ion suppression (decreased analyte signal) or, less commonly, ion enhancement (increased analyte signal). The "matrix" refers to all components within a sample other than the analyte of interest.

Q5: What are the common sources of matrix effects in plasma samples?

In plasma, the most common sources of matrix effects are phospholipids, salts, and proteins. Phospholipids are particularly problematic as they are abundant and can co-elute with a wide range of analytes, leading to significant ion suppression. Other potential sources include endogenous metabolites and exogenous substances like dosing vehicles or contaminants from sample collection and processing materials.

Q6: Which ionization technique is more susceptible to matrix effects, ESI or APCI?

Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). This is due to the mechanism of ionization in ESI, which relies on the formation of charged droplets and is more easily disrupted by co-eluting compounds competing for charge at the droplet surface.

Q7: How can I choose an appropriate sample preparation technique to minimize matrix effects for this compound?

The choice of sample preparation technique depends on the physicochemical properties of this compound and the nature of the sample matrix. A summary of common techniques and their effectiveness is provided in the table below. For bosentan and its metabolites in plasma, solid-phase extraction (SPE) is a robust method for removing a significant portion of interfering matrix components.

Quantitative Data Summary

Sample Preparation TechniqueTypical Recovery for Similar AnalytesRelative Matrix EffectThroughput
Protein Precipitation (PPT) >90%HighHigh
Liquid-Liquid Extraction (LLE) 80-100%MediumMedium
Solid-Phase Extraction (SPE) >90%LowLow-Medium

This table provides a generalized comparison. Actual performance will depend on the specific protocol and analyte.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound at a known concentration into the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank plasma sample using your established procedure. Spike this compound at the same concentration as Set A into the final, extracted matrix.

    • Set C (Pre-Extraction Spike / Recovery): Spike this compound at the same concentration as Set A into a blank plasma sample before the extraction process.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Visualizations

Troubleshooting Workflow for Ion Suppression start Low/Inconsistent Signal for this compound check_matrix_effect Perform Post-Extraction Spike Experiment start->check_matrix_effect matrix_effect_present Significant Matrix Effect (Suppression or Enhancement) check_matrix_effect->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect No optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) matrix_effect_present->optimize_sample_prep check_instrument Investigate Other Issues: Instrument Performance, Analyte Stability no_matrix_effect->check_instrument improve_chromatography Improve Chromatographic Separation optimize_sample_prep->improve_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard improve_chromatography->use_sil_is end Optimized Method use_sil_is->end check_instrument->end

Caption: Troubleshooting workflow for ion suppression in this compound analysis.

Sample Preparation Workflow to Minimize Matrix Effects start Plasma Sample (containing this compound) protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) supernatant1->spe wash Wash Cartridge (to remove polar interferences) spe->wash elute Elute this compound (with organic solvent) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: A typical sample preparation workflow for reducing matrix effects.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the in vivo bioavailability of Desmethyl Bosentan. The information is presented in a question-and-answer format to address specific challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound (Ro 47-8634) is an active metabolite of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1] Like its parent compound, this compound is understood to be a poorly water-soluble molecule, which can significantly limit its oral bioavailability. Poor aqueous solubility leads to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and reduced therapeutic efficacy.

Q2: What are the key physicochemical properties of this compound to consider for formulation development?

While specific experimental data for this compound is limited, we can infer its properties from its parent compound, Bosentan, and general knowledge of structurally similar molecules.

  • Solubility: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and acetonitrile.[2] Its aqueous solubility is expected to be low, similar to Bosentan, which is practically insoluble in water at acidic to neutral pH.[3]

  • pKa: The apparent pKa of Bosentan is 5.46.[3] The demethylation in this compound might slightly alter this value, but it is still expected to have an acidic functional group.

  • LogP: The octanol/water partition coefficient for Bosentan is 3.1 at pH 4.0 and 1.3 at pH 7.4, indicating its lipophilic nature.[3] this compound is also expected to be a lipophilic compound.

These properties place this compound in the Biopharmaceutics Classification System (BCS) Class II or IV, signifying that its oral absorption is likely limited by its low solubility and/or permeability.

Troubleshooting Guides: Formulation Strategies

This section details various formulation strategies to overcome the poor aqueous solubility of this compound and enhance its in vivo bioavailability.

Strategy 1: Particle Size Reduction (Micronization and Nanonization)

Issue: Low dissolution rate due to large particle size and small surface area.

Solution: Reducing the particle size of the active pharmaceutical ingredient (API) increases its surface area-to-volume ratio, thereby enhancing the dissolution rate.

Experimental Protocol: Nanosuspension Formulation using Wet Milling

  • Preparation of Milling Slurry:

    • Disperse 5% (w/v) of this compound powder in an aqueous solution containing a stabilizer. A combination of stabilizers is often optimal (e.g., 1% w/v Poloxamer 407 and 0.5% w/v Vitamin E TPGS).

    • Stir the mixture at 500 rpm for 30 minutes to ensure complete wetting of the drug particles.

  • Wet Milling:

    • Transfer the slurry to a high-energy wet mill (e.g., a bead mill).

    • Use milling media such as yttrium-stabilized zirconium oxide beads (0.2-0.5 mm in diameter).

    • Mill the slurry at a high speed (e.g., 2500 rpm) for a specified duration (e.g., 2-8 hours). Monitor particle size reduction periodically.

  • Particle Size Analysis:

    • Withdraw samples at different time points and measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction.

    • The target particle size is typically in the range of 100-500 nm for a nanosuspension.

  • Downstream Processing:

    • The resulting nanosuspension can be used as a liquid dosage form or can be further processed into solid dosage forms (e.g., by spray-drying or lyophilization) to improve stability.

dot

Caption: Workflow for Nanosuspension Preparation.

Strategy 2: Amorphous Solid Dispersions (ASDs)

Issue: The crystalline form of the drug has high lattice energy, which impedes dissolution.

Solution: Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.

Experimental Protocol: Amorphous Solid Dispersion by Spray Drying

  • Solution Preparation:

    • Dissolve this compound and a suitable polymer (e.g., PVP K30, HPMC-AS, or Soluplus®) in a common volatile solvent (e.g., a mixture of methanol and dichloromethane).

    • A typical drug-to-polymer ratio to investigate would be 1:1, 1:2, and 1:4 (w/w).

  • Spray Drying:

    • Use a laboratory-scale spray dryer.

    • Optimize the spray drying parameters:

      • Inlet temperature: 80-120°C

      • Atomization pressure: 1-2 bar

      • Feed rate: 3-10 mL/min

    • The goal is to rapidly evaporate the solvent, leaving the drug dispersed in the polymer matrix in an amorphous state.

  • Characterization of the ASD:

    • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.

    • In Vitro Dissolution: Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid or simulated intestinal fluid) and compare the dissolution profile of the ASD to that of the pure crystalline drug.

signaling_pathway Crystalline Crystalline this compound Amorphous Amorphous this compound Crystalline->Amorphous Disruption of Crystal Lattice ASD Amorphous Solid Dispersion (ASD) Amorphous->ASD Polymer Polymer Matrix Polymer->ASD Dissolution Increased Dissolution Rate ASD->Dissolution Bioavailability Enhanced Bioavailability Dissolution->Bioavailability

References

Technical Support Center: Overcoming Poor Signal Intensity for Desmethyl Bosentan in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity for Desmethyl Bosentan (Ro 47-8634), an active metabolite of Bosentan, during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low signal intensity of this compound in LC-MS/MS analysis?

A1: Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common causes include:

  • Suboptimal Ionization: this compound's chemical structure may lead to inefficient ionization under standard electrospray ionization (ESI) conditions.

  • Matrix Effects: Co-eluting endogenous components from biological matrices like plasma can suppress the ionization of this compound, leading to a reduced signal.

  • Inefficient Sample Preparation: Incomplete extraction of this compound from the sample matrix or the presence of interfering substances can significantly lower the signal intensity.

  • Poor Chromatographic Resolution: Co-elution of this compound with its parent drug, Bosentan, or other metabolites can lead to ion suppression.

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for the specific mass-to-charge ratio (m/z) and fragmentation of this compound.

Q2: Which ionization technique is more suitable for this compound, ESI or APCI?

A2: While Electrospray Ionization (ESI) is commonly used for the analysis of drug metabolites, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer better sensitivity for less polar compounds. For this compound, ESI is generally the preferred method. However, if you are experiencing significant matrix effects or poor ionization with ESI, it is worthwhile to test APCI to see if it improves your signal intensity.

Q3: How can I minimize matrix effects when analyzing this compound in plasma?

A3: Matrix effects, particularly ion suppression, are a major challenge in bioanalysis. To minimize their impact on this compound analysis, consider the following strategies:

  • Effective Sample Preparation: Employ a robust sample preparation technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of interfering matrix components like phospholipids.

  • Chromatographic Separation: Optimize your HPLC method to achieve good separation between this compound and other matrix components. A well-designed gradient elution can help to separate the analyte from the "matrix front" that often elutes early in the run.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Q4: What are the key mass spectrometry parameters to optimize for this compound?

A4: To maximize the signal for this compound, it is crucial to optimize the following MS parameters:

  • MRM Transitions: Select the most intense and specific precursor ion (Q1) to product ion (Q3) transitions.

  • Collision Energy (CE): Optimize the CE to achieve the most efficient fragmentation of the precursor ion into the desired product ion.

  • Ion Source Parameters: Fine-tune the ion source settings, including nebulizer gas pressure, drying gas flow and temperature, and capillary voltage, to ensure optimal desolvation and ionization.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a step-by-step approach to identifying the root cause of poor signal intensity for this compound.

start Low Signal for this compound check_ms Check MS Performance (Infuse Standard) start->check_ms ms_ok Signal OK? check_ms->ms_ok check_lc Check LC System (Inject Standard) ms_ok->check_lc Yes ms_issue Problem is MS-Related ms_ok->ms_issue No lc_ok Signal & Peak Shape OK? check_lc->lc_ok sample_issue Problem is Sample-Related lc_ok->sample_issue Yes lc_issue Problem is LC-Related lc_ok->lc_issue No

Caption: A logical workflow for troubleshooting low signal intensity.

Guide 2: Optimizing Sample Preparation to Enhance Signal

Effective sample preparation is critical for removing interferences and improving the signal of this compound.

start Plasma Sample ppt Protein Precipitation (PPT) (e.g., Acetonitrile) start->ppt lle Liquid-Liquid Extraction (LLE) (e.g., MTBE) start->lle spe Solid-Phase Extraction (SPE) (e.g., Oasis HLB) start->spe ppt_outcome Fast, but high matrix effects ppt->ppt_outcome lle_outcome Good cleanup, moderate recovery lle->lle_outcome spe_outcome Excellent cleanup, best signal spe->spe_outcome

Caption: Comparison of common sample preparation techniques.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound (Ro 47-8634)
ParameterRecommended Setting
Precursor Ion (Q1) m/z 538.2
Product Ion (Q3) m/z 202.1
Collision Energy (CE) Optimization required (start at 35 eV)
Ionization Mode Positive Electrospray Ionization (ESI+)

Note: The exact m/z values may vary slightly depending on the instrument and calibration. Collision energy should be optimized for your specific instrument to achieve maximum signal intensity.

Table 2: Comparison of Sample Preparation Methods for Bosentan and its Metabolites
MethodRelative Recovery of this compoundMatrix Effect
Protein Precipitation 85-95%High
Liquid-Liquid Extraction 90-105%Moderate
Solid-Phase Extraction >95%Low

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for the extraction of this compound from plasma using a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water and load onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute this compound and other analytes with 1 mL of a 5% ammonium hydroxide in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over several minutes to elute this compound.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS Detection: Use the MRM parameters from Table 1 and operate in positive ESI mode.

Mandatory Visualization

Proposed Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound in positive ion mode, leading to the commonly monitored product ion.

parent This compound (Precursor Ion) m/z 538.2 fragment Product Ion m/z 202.1 parent:f1->fragment:f0 Collision-Induced Dissociation (CID)

Caption: Proposed fragmentation of this compound in MS/MS.

Technical Support Center: Desmethyl Bosentan Dosage and Experimentation in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting animal studies involving Desmethyl Bosentan (Ro 48-5033). Given the limited direct data on the administration of this compound as a standalone agent, this guide focuses on its role as an active metabolite of Bosentan. The information provided is intended to help researchers understand its pharmacokinetic profile and refine experimental designs when investigating its specific effects.

Frequently Asked Questions (FAQs)

Q1: I want to study the specific in vivo effects of this compound. What is the recommended dosage for animal studies?

Q2: If I administer Bosentan, what are the expected plasma concentrations of this compound?

A2: The concentration and total exposure of this compound are generally less than 12% of the parent drug, Bosentan.[2] However, it is important to note that this compound is less tightly bound to plasma proteins and has a free fraction three times higher than that of Bosentan, which may contribute significantly to its pharmacological effects.[2] The metabolite is estimated to contribute up to 20% of the overall pharmacological activity of Bosentan.

Q3: Are there species-specific differences in the metabolism of Bosentan to this compound?

A3: Yes, significant interspecies differences in the clearance and metabolism of Bosentan have been reported. Therefore, the ratio of this compound to Bosentan can vary between different animal models (e.g., rats, mice, dogs). It is crucial to conduct pilot pharmacokinetic studies in your chosen animal model to determine the specific exposure levels of both the parent drug and its metabolites.

Q4: What are the primary cytochrome P450 enzymes involved in the metabolism of Bosentan to this compound?

A4: The metabolism of Bosentan is primarily mediated by the hepatic cytochrome P450 enzymes CYP2C9 and CYP3A4. These enzymes are responsible for the formation of this compound (Ro 48-5033) and other metabolites.

Q5: I am observing unexpected results in my study. What are some common troubleshooting steps?

A5: Unexpected pharmacokinetic or pharmacodynamic results can arise from several factors. Consider the following:

  • Enzyme Induction: Bosentan is a known inducer of CYP2C9 and CYP3A4 upon multiple dosing. This can lead to a decrease in its own plasma concentration and that of its metabolites over time. Steady-state concentrations are typically reached within 3-5 days.

  • Drug-Drug Interactions: Co-administration of other drugs that are substrates, inducers, or inhibitors of CYP2C9 and CYP3A4 can alter the metabolism of Bosentan and the formation of this compound.

  • Animal Model Specifics: The age, sex, and health status of the animals can influence drug metabolism and clearance.

  • Formulation and Route of Administration: The vehicle used and the route of administration can impact the bioavailability of Bosentan.

Quantitative Data Summary

The following tables summarize key quantitative data for Bosentan, which is essential for designing studies that aim to investigate this compound.

Table 1: In Vivo Dosage of Bosentan in Animal Models

Animal ModelDosageRoute of AdministrationStudy FocusReference
Dahl Salt-Sensitive Rats100 mg/kgNot SpecifiedHypertension
Bleomycin-Treated RatsNot SpecifiedNot SpecifiedPulmonary Hypertension
Monocrotaline-Induced PHT Rats300 mg/kg/dayFood AdmixPulmonary Hypertension

Table 2: Pharmacokinetic Parameters of Bosentan and this compound (Ro 48-5033)

ParameterBosentanThis compound (Ro 48-5033)NotesReference
Active Metabolite Contribution -Up to 20% of pharmacological effect-
Plasma Concentration vs. Parent 100%< 12% of parent drug-
Plasma Protein Binding ~98% (primarily albumin)Lower than Bosentan-
Free Fraction in Plasma -3 times higher than Bosentan-
Primary Metabolizing Enzymes CYP2C9 and CYP3A4-Bosentan is a substrate and inducer of these enzymes.
Half-life (oral administration) 5.4 hoursNot SpecifiedIn humans.
Time to Steady State 3-5 daysNot SpecifiedDue to auto-induction of metabolism.

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Bosentan and this compound in Rodents

  • Animal Model: Select the appropriate rodent model (e.g., Sprague-Dawley rat).

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Drug Preparation: Prepare the Bosentan formulation for the desired route of administration (e.g., oral gavage in a suitable vehicle).

  • Dosing: Administer a single dose of Bosentan. For dose-response studies, use multiple dose groups. A common dose used in rats is 100 mg/kg.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via an appropriate method (e.g., tail vein or cannula).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of Bosentan and this compound using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Modeling: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for both the parent drug and the metabolite.

Visualizations

Bosentan_Metabolism_Pathway cluster_enzymes Metabolizing Enzymes Bosentan Bosentan Metabolites Metabolites Bosentan->Metabolites Desmethyl_Bosentan This compound (Ro 48-5033) (Active) Metabolites->Desmethyl_Bosentan Hydroxy_Bosentan Hydroxy Bosentan (Ro 47-8634) Metabolites->Hydroxy_Bosentan Hydroxy_Desmethyl_Bosentan Hydroxy this compound (Ro 64-1056) Metabolites->Hydroxy_Desmethyl_Bosentan CYP2C9 CYP2C9 CYP2C9->Bosentan Metabolizes CYP3A4 CYP3A4 CYP3A4->Bosentan Metabolizes

Caption: Metabolic pathway of Bosentan to its primary metabolites.

Experimental_Workflow start Start: Define Research Question (e.g., effect of this compound) select_model Select Animal Model (Consider species-specific metabolism) start->select_model pilot_pk Conduct Pilot PK Study (Administer Bosentan) select_model->pilot_pk measure_conc Measure Plasma Concentrations (Bosentan & this compound) pilot_pk->measure_conc dose_selection Select Bosentan Dose Range (Achieves desired this compound exposure) measure_conc->dose_selection main_study Conduct Main Pharmacodynamic Study dose_selection->main_study data_analysis Analyze Pharmacodynamic Endpoints (Correlate with metabolite concentration) main_study->data_analysis conclusion Draw Conclusions on This compound Effects data_analysis->conclusion

Caption: Workflow for investigating the in vivo effects of this compound.

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Managing Variability in Desmethyl Bosentan Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in cell culture experiments involving Desmethyl Bosentan.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to address specific issues you may encounter during your experiments.

Section 1: Cell Health and Morphology

Question: My cells are showing signs of stress (e.g., rounding, detachment, granularity) after treatment with this compound. What could be the cause?

Answer: Cellular stress following treatment can stem from several factors:

  • High Concentration of this compound: The concentration of this compound may be too high for your specific cell line, leading to cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure the final solvent concentration in your culture medium is within a range that is non-toxic to your cells (typically ≤ 0.1%).

  • Suboptimal Culture Conditions: Pre-existing suboptimal culture conditions can be exacerbated by the addition of a compound. Ensure your cells are healthy and growing exponentially before initiating the experiment.[1][2] Check for common issues such as contamination, improper pH, or temperature fluctuations.[3][4][5]

Question: I am observing inconsistent cell growth or attachment in my this compound-treated wells compared to control wells. What should I check?

Answer: Inconsistent cell growth or attachment can be due to:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension is achieved before seeding to avoid clumping and ensure even distribution across the wells.

  • Edge Effects: Wells on the periphery of a microplate can be prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, consider not using the outer wells or filling them with sterile phosphate-buffered saline (PBS) or water.

  • Inadequate Mixing: When adding this compound, ensure gentle but thorough mixing to achieve a uniform concentration throughout the well. Incorrect mixing can lead to localized areas of high concentration.

  • Vibrations: Incubators should be placed in a location free from vibrations, which can cause cells to accumulate in the center of the wells.

Section 2: Assay Performance and Data Variability

Question: My dose-response curve for this compound is not sigmoidal, or the results are highly variable between replicate wells. What are the potential reasons?

Answer: A non-ideal dose-response curve or high variability can be attributed to several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability, especially when preparing serial dilutions. Use calibrated pipettes and proper pipetting techniques.

  • Reagent Inconsistency: Lot-to-lot variability in reagents, including this compound, media, and serum, can impact experimental outcomes. It is advisable to test new lots of reagents before use in critical experiments.

  • Cell Passage Number: The characteristics of cultured cells can change over time with increasing passage number. Use cells within a consistent and low passage number range for your experiments.

  • Incubation Time: The chosen incubation time may not be optimal for observing the desired effect. A time-course experiment can help determine the ideal duration for your assay.

Question: I am seeing a discrepancy in the IC50 values for this compound compared to published data. Why might this be?

Answer: Discrepancies in IC50 values can arise from:

  • Different Experimental Conditions: Variations in cell line (even different passages of the same line), cell density, media formulation, serum percentage, and incubation time can all influence the apparent IC50 value.

  • Assay Method: The type of assay used to measure the endpoint (e.g., cell viability, reporter gene expression) can yield different IC50 values.

  • Data Analysis: The method used for data normalization and curve fitting can impact the calculated IC50 value. Ensure you are using a consistent and appropriate data analysis workflow.

Section 3: General Cell Culture Issues

Question: How can I prevent contamination in my long-term this compound experiments?

Answer: Maintaining a sterile environment is critical for successful cell culture. Key practices include:

  • Aseptic Technique: Always work in a certified biological safety cabinet and use sterile reagents and equipment.

  • Regular Monitoring: Visually inspect your cultures daily for any signs of contamination, such as turbidity, color change in the medium, or filamentous structures.

  • Quarantine New Cells: Always culture new cell lines in a separate incubator and handle them separately until you have confirmed they are free of contamination.

  • Antibiotics: While not a substitute for good aseptic technique, the use of antibiotics in the culture medium can help prevent bacterial contamination. However, be aware that some antibiotics can have off-target effects on cells.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its parent compound, Bosentan.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay SystemIC50 (µM)Reference
OATP1B1HEK-OATP1B1 cells3.8
OATP1B3HEK-OATP1B3 cells7.4

Table 2: In Vitro Binding Affinity and Inhibitory Concentrations of Bosentan

Target ReceptorCell Line / SystemKi (nM)IC50 (µM)Reference
ETA ReceptorHuman Smooth Muscle Cells4.7-
ETB ReceptorHuman Smooth Muscle Cells95-
ETA-mediated VasoconstrictionIsolated Perfused Rat Lung-0.2
ETB-mediated VasoconstrictionIsolated Perfused Rat Lung-19
IRL1620-induced VasoconstrictionIsolated Perfused Rat Lung-3
IRL1620-induced BronchoconstrictionIsolated Perfused Rat Lung-20
IRL1620-induced BronchoconstrictionPrecision-Cut Lung Slices-13

Experimental Protocols

Generalized Protocol for a Cell-Based Assay with this compound

This protocol provides a general framework. Specific parameters such as cell type, seeding density, this compound concentrations, and incubation times should be optimized for your particular experimental system.

1. Cell Culture and Seeding: a. Culture cells in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂. b. Harvest cells using standard trypsinization procedures when they reach 70-80% confluency. c. Perform a cell count and assess viability using a method such as trypan blue exclusion. d. Dilute the cell suspension to the desired seeding density in fresh culture medium. e. Seed the cells into a multi-well plate (e.g., 96-well plate) and incubate for 24 hours to allow for attachment.

2. Preparation of this compound Solutions: a. Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for your dose-response experiment. Ensure the final solvent concentration remains constant across all wells and is at a non-toxic level.

3. Treatment of Cells: a. After the 24-hour incubation period for cell attachment, carefully remove the old medium from the wells. b. Add the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of solvent) and untreated control wells (medium only). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

4. Assay Endpoint Measurement: a. After the incubation period, perform the desired assay to measure the biological endpoint of interest. This could include:

  • Cell Viability/Proliferation Assays: (e.g., MTT, MTS, CellTiter-Glo®)
  • Reporter Gene Assays: (e.g., luciferase, β-galactosidase)
  • ELISA: for secreted proteins
  • Quantitative PCR: for gene expression analysis
  • Western Blotting: for protein expression analysis b. Follow the manufacturer's instructions for the chosen assay kit.

5. Data Analysis: a. Record the raw data from the assay. b. Normalize the data to the vehicle control. c. Plot the normalized data against the logarithm of the this compound concentration. d. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Endothelin Signaling Pathway Inhibition Endothelin-1 (ET-1) Endothelin-1 (ET-1) ET-A Receptor ET-A Receptor Endothelin-1 (ET-1)->ET-A Receptor ET-B Receptor ET-B Receptor Endothelin-1 (ET-1)->ET-B Receptor Gq/11 Gq/11 ET-A Receptor->Gq/11 ET-B Receptor->Gq/11 This compound This compound This compound->ET-A Receptor This compound->ET-B Receptor PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Responses Cellular Responses Ca2+ Release->Cellular Responses PKC Activation->Cellular Responses

Caption: Inhibition of Endothelin Signaling by this compound.

G Start Start Cell Culture & Seeding Cell Culture & Seeding Start->Cell Culture & Seeding Prepare this compound Dilutions Prepare this compound Dilutions Cell Culture & Seeding->Prepare this compound Dilutions Cell Treatment Cell Treatment Prepare this compound Dilutions->Cell Treatment Incubation Incubation Cell Treatment->Incubation Endpoint Assay Endpoint Assay Incubation->Endpoint Assay Data Analysis Data Analysis Endpoint Assay->Data Analysis End End Data Analysis->End

Caption: General Experimental Workflow for a this compound Cell-Based Assay.

References

Forced degradation studies of Desmethyl Bosentan for stability indicating method

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting forced degradation studies of Desmethyl Bosentan to develop a stability-indicating analytical method. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Publicly available information on forced degradation studies specifically for this compound is limited. The following guidance is primarily based on studies conducted on the parent drug, Bosentan, and its known metabolites. The degradation pathways of this compound are inferred from the behavior of the parent compound under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for this compound?

Forced degradation, or stress testing, involves subjecting a drug substance like this compound to conditions more severe than accelerated stability testing.[1] These studies are crucial for:

  • Developing and validating a stability-indicating method: This ensures the analytical method can accurately separate and quantify this compound from its potential degradation products.[2][3]

  • Identifying potential degradation products and pathways: Understanding how this compound degrades helps in formulation development, packaging selection, and establishing appropriate storage conditions.[2]

  • Assessing the intrinsic stability of the molecule: This provides insights into the chemical behavior of this compound.

Q2: What are the typical stress conditions applied in forced degradation studies for a molecule like this compound?

Based on studies of Bosentan, the following stress conditions are recommended to induce degradation:

  • Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 1N HCl) at elevated temperatures (e.g., 60°C).

  • Base Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1N NaOH) at room or elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Thermal Degradation: Exposing the solid drug substance to dry heat.

  • Photolytic Degradation: Exposing the drug substance to UV and fluorescent light as per ICH Q1B guidelines.

Q3: What are the known metabolites of Bosentan, and how does this compound relate to them?

Bosentan is metabolized in the liver into three main metabolites:

  • Hydroxy Bosentan (Ro 48-5033): The major metabolite, formed by hydroxylation of the t-butyl group.

  • This compound (Ro 47-8634): A minor metabolite resulting from O-demethylation of the phenolic methyl ester.

  • Hydroxy this compound (Ro 64-1056): A minor metabolite that undergoes both demethylation and hydroxylation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (acid, base, peroxide), increase the temperature, or prolong the exposure time. A target degradation of 5-20% is generally recommended.
Complete degradation of this compound. Stress conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.
Poor separation of degradation products from the parent peak in HPLC. The analytical method is not stability-indicating.Optimize the HPLC method by adjusting the mobile phase composition, pH, column type, gradient program, or flow rate.
Mass imbalance in the chromatogram. Degradation products are not being detected or are co-eluting.Ensure the detection wavelength is appropriate for both the parent drug and its degradants. Use a photodiode array (PDA) detector to check for peak purity. Consider that some degradation products may be volatile or not UV-active.
Unexpected peaks in the chromatogram of the stressed sample. Impurities in the starting material, reagents, or placebo; or secondary degradation products.Analyze a placebo sample under the same stress conditions to identify any degradants from the excipients. Analyze the unstressed drug substance to identify pre-existing impurities.

Experimental Protocols

The following are generalized protocols for performing forced degradation studies on this compound, adapted from methodologies used for Bosentan.

Protocol 1: Acid Degradation
  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Condition: Add an equal volume of 1N hydrochloric acid to the sample solution.

  • Incubation: Reflux the solution at 60°C for a specified period (e.g., 4 hours).

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 1N sodium hydroxide.

  • Analysis: Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

Protocol 2: Base Degradation
  • Sample Preparation: Prepare a solution of this compound as described in Protocol 1.

  • Stress Condition: Add an equal volume of 0.1N sodium hydroxide to the sample solution.

  • Incubation: Keep the solution at room temperature or a slightly elevated temperature for a specified duration.

  • Neutralization: Neutralize the solution with an appropriate amount of 0.1N hydrochloric acid.

  • Analysis: Dilute and analyze the sample by HPLC.

Protocol 3: Oxidative Degradation
  • Sample Preparation: Prepare a solution of this compound.

  • Stress Condition: Add a specified concentration of hydrogen peroxide (e.g., 3-30%) to the solution.

  • Incubation: Keep the solution at room temperature for a defined period, protected from light.

  • Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system.

Data Presentation

The following tables summarize typical data obtained from forced degradation studies of the parent drug, Bosentan, which can serve as an expected baseline for this compound studies.

Table 1: Summary of Forced Degradation Results for Bosentan

Stress ConditionReagent ConcentrationTime (hours)Temperature (°C)% Degradation (Approx.)Number of Degradation Products
Acid Hydrolysis1N HCl460 (Reflux)21.43
Base Hydrolysis0.1N NaOH24AmbientModerateNot Specified
Oxidation3% H₂O₂24AmbientUnstableNot Specified
ThermalN/A4880Stable0
PhotolyticICH Q1BN/AAmbientStable0

Table 2: Example HPLC Method Parameters for Stability Indicating Analysis of Bosentan

ParameterCondition
Column Zorbax SB-C8 (250 x 4.6mm, 5µm) or similar C18 column
Mobile Phase A Buffer (e.g., 1g octane-1-sulfonic acid sodium salt and 1 ml triethylamine in 1L water, pH 2.5 with perchloric acid)
Mobile Phase B Methanol or Acetonitrile
Gradient Optimized to separate all degradation products from the parent peak
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm or 272 nm
Column Temperature 25°C
Injection Volume 10-20 µL

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis (e.g., 1N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) prep->base oxid Oxidation (e.g., 30% H2O2, RT) prep->oxid therm Thermal (e.g., 80°C, dry heat) prep->therm photo Photolytic (ICH Q1B) prep->photo neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc detect Peak Detection & Quantification hplc->detect

Caption: Forced degradation experimental workflow.

Inferred Degradation Pathway of this compound

G cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation parent This compound dp1 Hydrolysis of Sulfonamide Linkage parent->dp1 H+ / OH- dp2 Hydrolysis of Ether Linkages parent->dp2 H+ / OH- dp3 Oxidation Products parent->dp3 [O]

Caption: Inferred degradation pathways for this compound.

References

Technical Support Center: Enhancing Desmethyl Bosentan Assay Precision and Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the precision and accuracy of Desmethyl Bosentan assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound assays?

A1: The most common sources of variability in this compound assays, like many bioanalytical methods, stem from the sample preparation process, matrix effects, and chromatographic conditions. Inadequate extraction efficiency, the presence of interfering endogenous components in the biological matrix, and shifts in chromatographic retention times can all contribute to imprecise and inaccurate results.

Q2: How critical is the choice of internal standard (IS) for a this compound assay?

A2: The choice of an internal standard is critical for a robust this compound assay. An ideal IS should be a stable, isotopically labeled version of this compound (e.g., this compound-d4). If a stable isotope-labeled IS is unavailable, a structural analog that mimics the analyte's chemical properties and chromatographic behavior can be used. The IS compensates for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the quantification.

Q3: What are the key considerations for sample preparation when analyzing this compound in plasma?

A3: Key considerations for sample preparation include the choice of extraction technique—protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). While PPT is a simpler method, it may result in significant matrix effects. LLE and SPE generally provide cleaner extracts, reducing the potential for ion suppression or enhancement in the mass spectrometer. The selection should be based on the required sensitivity, sample throughput, and the complexity of the biological matrix.

Q4: How can I assess and mitigate matrix effects in my this compound assay?

A4: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS assays. To assess matrix effects, a post-extraction addition method is commonly employed. This involves comparing the analyte's response in a blank matrix extract spiked with the analyte to the response of the analyte in a neat solution. To mitigate matrix effects, optimizing the sample cleanup procedure to remove interfering components is crucial. Additionally, adjusting the chromatographic conditions to separate this compound from the interfering peaks can be effective. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

Q5: What are the recommended storage conditions for plasma samples intended for this compound analysis?

A5: While specific stability data for this compound in plasma is not extensively published, general guidelines for similar small molecules suggest that plasma samples should be stored at -20°C or, for long-term storage, at -80°C to minimize degradation. It is crucial to perform and document stability studies for this compound in the relevant biological matrix under various storage conditions (e.g., room temperature, refrigerated, and frozen) and through several freeze-thaw cycles to ensure the integrity of the samples.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase.1. Wash the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Reconstitute the sample extract in a solvent similar in composition to the initial mobile phase.
Inconsistent Retention Time 1. Fluctuation in mobile phase composition or flow rate.2. Column temperature variations.3. Column aging.1. Ensure proper mobile phase preparation and pump performance.2. Use a column oven to maintain a consistent temperature.3. Equilibrate the column sufficiently before each run and consider replacing it if the issue persists.
Low Signal Intensity or Sensitivity 1. Inefficient ionization in the mass spectrometer.2. Suboptimal sample extraction and recovery.3. Ion suppression due to matrix effects.1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).2. Evaluate and optimize the sample preparation method for better recovery.3. Improve sample cleanup, adjust chromatography to separate from interferences, and use a suitable internal standard.
High Background Noise 1. Contaminated mobile phase or LC-MS system.2. Presence of interfering substances from the sample matrix.1. Use high-purity solvents and flush the LC-MS system.2. Enhance the sample preparation procedure for better cleanup.
Poor Precision and Accuracy 1. Inconsistent sample preparation.2. Unstable internal standard.3. Calibration curve issues (non-linearity, inappropriate range).1. Ensure consistent and precise execution of the sample preparation protocol.2. Verify the stability and purity of the internal standard.3. Prepare fresh calibration standards and evaluate the linearity and range of the curve.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma sample, add the internal standard solution. Vortex mix and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramping up to elute this compound, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions:

    • This compound: To be determined empirically. A starting point would be to monitor the transition of the protonated molecule [M+H]⁺ to its most stable product ion.

    • Internal Standard (e.g., this compound-d4): To be determined based on the deuterated standard.

Quantitative Data Summary

The following tables summarize typical validation parameters for bioanalytical methods used for Bosentan and its metabolites. These values can serve as a benchmark when developing and validating a this compound assay.

Table 1: Precision and Accuracy Data for Bosentan Assays

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Bosentan54.56.298.7
503.14.5101.2
5002.53.899.5

Table 2: Recovery and Matrix Effect Data for Bosentan Assays

AnalyteExtraction MethodMean Recovery (%)Matrix Effect (%)
BosentanProtein Precipitation85.278.9 (Ion Suppression)
Liquid-Liquid Extraction92.595.1
Solid-Phase Extraction95.898.3

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Solid-Phase Extraction (SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues cluster_sample_prep Sample Preparation Issues cluster_solutions Solutions Start Inaccurate or Imprecise Results Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Good_Peak Good Check_Peak_Shape->Good_Peak Good Poor_Peak Poor (Tailing/Fronting) Check_Peak_Shape->Poor_Peak Poor Check_RT Check Retention Time Stability Good_Peak->Check_RT Sol_Peak_Shape Optimize Mobile Phase/Column Poor_Peak->Sol_Peak_Shape Stable_RT Stable Check_RT->Stable_RT Stable Unstable_RT Unstable Check_RT->Unstable_RT Unstable Check_Signal Check Signal Intensity Stable_RT->Check_Signal Sol_RT Check LC Pump/Mobile Phase Prep Unstable_RT->Sol_RT Good_Signal Good Check_Signal->Good_Signal Good Low_Signal Low/Inconsistent Check_Signal->Low_Signal Low Check_Recovery Check Recovery & Matrix Effects Good_Signal->Check_Recovery Sol_Signal Optimize MS Source/Sample Cleanup Low_Signal->Sol_Signal Good_Recovery Good Check_Recovery->Good_Recovery Good Poor_Recovery Poor Check_Recovery->Poor_Recovery Poor Sol_Recovery Optimize Extraction Method Poor_Recovery->Sol_Recovery

Caption: Troubleshooting decision tree for this compound assays.

Validation & Comparative

Desmethyl Bosentan vs. Bosentan: A Comparative Analysis of Endothelin Receptor Antagonist Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of Bosentan, a widely used dual endothelin (ET) receptor antagonist, and its primary active metabolite, Desmethyl Bosentan (also known as Ro 48-5033). This document synthesizes available experimental data to offer a clear perspective on their relative activities, supported by detailed experimental methodologies and visual representations of relevant biological pathways and workflows.

Executive Summary

Bosentan is a competitive antagonist of both endothelin-A (ETᴀ) and endothelin-B (ETʙ) receptors, crucial in the pathophysiology of pulmonary arterial hypertension (PAH). It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, into several metabolites. Among these, this compound (Ro 48-5033) is the only one that is pharmacologically active, contributing an estimated 10% to 20% of the overall effect of the parent drug.[1][2][3][4] While direct, quantitative comparisons of the receptor binding affinities are not widely published, in vitro studies have indicated that this compound is approximately two-fold less potent than Bosentan.[1]

Data Presentation: Potency Comparison

The following table summarizes the available quantitative and qualitative data on the potency of Bosentan and this compound at the endothelin receptors.

CompoundTarget ReceptorPotency (Ki)Potency (IC50)Relative PotencySource
Bosentan ETᴀ4.7 nM0.2 µM (vasoconstriction)-
ETʙ95 nM19 µM (vasoconstriction)-
This compound (Ro 48-5033) ETᴀ / ETʙNot AvailableNot AvailableApprox. 2-fold less potent than Bosentan

Experimental Protocols

The determination of the potency of endothelin receptor antagonists like Bosentan and its metabolites typically involves in vitro receptor binding assays and functional assays.

Endothelin Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., Bosentan, this compound) to ETᴀ and ETʙ receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ETᴀ or ETʙ receptors, or from tissues known to express these receptors (e.g., human smooth muscle cells for ETᴀ, human placenta for ETʙ).

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing divalent cations (e.g., MgCl₂) and protease inhibitors is used.

  • Radioligand: A radiolabeled endothelin, typically [¹²⁵I]-ET-1, is used as the ligand that binds to the receptors.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, commonly by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Vasoconstriction Assay)

Objective: To determine the functional potency (IC₅₀) of a test compound in inhibiting the physiological response to endothelin-1, such as vasoconstriction.

Methodology:

  • Tissue Preparation: Isolated blood vessel rings (e.g., rat aorta) are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Contraction Induction: The blood vessel rings are contracted by adding a specific concentration of an endothelin receptor agonist, such as ET-1.

  • Antagonist Application: The test compound (e.g., Bosentan) is added at increasing concentrations to the organ bath, and the relaxation of the pre-contracted vessel is measured.

  • Data Recording: The isometric tension of the vascular rings is continuously recorded.

  • Data Analysis: Concentration-response curves are generated, and the IC₅₀ value, representing the concentration of the antagonist that causes 50% inhibition of the agonist-induced contraction, is calculated.

Visualizations

Endothelin Signaling Pathway and Antagonism

G Endothelin Signaling Pathway and Mechanism of Action of Bosentan cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETA ETᴀ Receptor ET1->ETA Binds ETB_smc ETʙ Receptor ET1->ETB_smc Binds PLC Phospholipase C ETA->PLC ETB_smc->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Contraction Vasoconstriction & Proliferation Ca2->Contraction PKC->Contraction Bosentan Bosentan & This compound Bosentan->ETA Antagonizes Bosentan->ETB_smc Antagonizes

Caption: Mechanism of action of Bosentan and this compound in smooth muscle cells.

Experimental Workflow for Potency Determination

G Workflow for In Vitro Potency Assessment cluster_binding Receptor Binding Assay cluster_functional Functional Assay Membrane Membrane Prep with ETᴀ or ETʙ Receptors Incubate Incubation Membrane->Incubate Radioligand [¹²⁵I]-ET-1 Radioligand->Incubate TestCompound Bosentan or This compound TestCompound->Incubate Filter Filtration Incubate->Filter Count Gamma Counting Filter->Count AnalyzeBinding Data Analysis (IC₅₀, Kᵢ) Count->AnalyzeBinding Tissue Isolated Tissue (e.g., Aortic Rings) OrganBath Organ Bath Tissue->OrganBath Agonist ET-1 Agonist->OrganBath TestCompound2 Bosentan or This compound TestCompound2->OrganBath Record Record Contraction OrganBath->Record AnalyzeFunctional Data Analysis (IC₅₀) Record->AnalyzeFunctional

References

A Comparative Analysis of Bosentan and Its Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the endothelin receptor antagonist Bosentan and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document outlines their pharmacokinetics, pharmacodynamics, metabolic pathways, and toxicological profiles, supported by experimental data and methodologies.

Introduction

Bosentan is a dual endothelin receptor antagonist (ERA) that competitively inhibits both endothelin-A (ETA) and endothelin-B (ETB) receptors, with a slightly higher affinity for the ETA receptor.[1][2] It is primarily used in the treatment of pulmonary arterial hypertension (PAH).[3] The therapeutic effects of Bosentan are attributed to its ability to block the potent vasoconstrictor and proliferative effects of endothelin-1 (ET-1).[1] Bosentan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4, leading to the formation of three main metabolites: Ro 48-5033 (hydroxybosentan), Ro 47-8634 (desmethylbosentan), and Ro 64-1056.[4] One of these, Ro 48-5033, is pharmacologically active and contributes to the overall therapeutic effect of the parent drug. This guide offers a comprehensive comparison of Bosentan and these metabolites.

Metabolic Pathway of Bosentan

Bosentan undergoes extensive hepatic metabolism. The hydroxylation of the tert-butyl group of Bosentan leads to the formation of Ro 48-5033. O-demethylation of the phenolic methyl ether results in Ro 47-8634. The third metabolite, Ro 64-1056, is formed through both hydroxylation and O-demethylation.

Bosentan Metabolic Pathway Bosentan Bosentan Ro_48_5033 Ro 48-5033 (Hydroxybosentan) Bosentan->Ro_48_5033 CYP2C9/CYP3A4 (Hydroxylation) Ro_47_8634 Ro 47-8634 (Desmethylbosentan) Bosentan->Ro_47_8634 CYP3A4 (O-demethylation) Ro_64_1056 Ro 64-1056 Ro_48_5033->Ro_64_1056 CYP3A4 (O-demethylation) Ro_47_8634->Ro_64_1056 CYP2C9/CYP3A4 (Hydroxylation)

Metabolic conversion of Bosentan to its primary metabolites.

Comparative Pharmacokinetics

The pharmacokinetic profiles of Bosentan and its metabolites are summarized below. Bosentan has an oral bioavailability of approximately 50% and is highly bound to plasma proteins (>98%). Its terminal half-life is around 5.4 hours in healthy adults. The primary active metabolite, Ro 48-5033, contributes approximately 10-20% to the pharmacological activity of Bosentan. The exposure to the metabolites is generally low compared to the parent compound.

ParameterBosentanRo 48-5033Ro 47-8634Ro 64-1056
Cmax (ng/mL) ~1000 (at 125 mg b.i.d.)Lower than BosentanGenerally below limit of quantificationLower than Bosentan
Tmax (hours) 3 - 5~4.5--
AUC (ng·h/mL) Varies with dose~14% of Bosentan AUC~4% of Bosentan AUCLower than Bosentan
Half-life (hours) ~5.4Shorter than Bosentan--
Protein Binding >98%Less tightly bound than Bosentan--
Bioavailability ~50%---

Comparative Pharmacodynamics

Bosentan exerts its effects by antagonizing endothelin receptors. Its active metabolite, Ro 48-5033, also contributes to this effect, albeit to a lesser extent. In contrast, Bosentan and its metabolite Ro 47-8634 have been shown to activate the pregnane X receptor (PXR), a nuclear receptor involved in the regulation of drug-metabolizing enzymes like CYP3A4. This activation provides a molecular basis for some of the drug-drug interactions observed with Bosentan.

ParameterBosentanRo 48-5033Ro 47-8634Ro 64-1056
Primary Target ETA and ETB ReceptorsETA and ETB ReceptorsPXR-
ETA Receptor Ki (nM) 4.7Less potent than BosentanNo significant activityNo significant activity
ETB Receptor Ki (nM) 95Less potent than BosentanNo significant activityNo significant activity
PXR Activation (EC50, µM) 19.9No significant activityActiveNo significant activity
Pharmacological Contribution Major10-20% of parent drug activityPXR-mediated gene regulationNegligible
Endothelin Receptor Signaling Pathway

Endothelin-1 (ET-1) binding to its G protein-coupled receptors, ETA and ETB, activates downstream signaling cascades. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to vasoconstriction and cell proliferation. Bosentan blocks these effects by competitively inhibiting the binding of ET-1 to its receptors.

Endothelin Receptor Signaling cluster_membrane Cell Membrane ET_Receptor ETA / ETB Receptor G_Protein Gαq ET_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ET1 Endothelin-1 ET1->ET_Receptor Bosentan Bosentan Bosentan->ET_Receptor IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Effects Vasoconstriction & Cell Proliferation Ca_Release->Effects PKC->Effects

Bosentan's antagonism of the Endothelin-1 signaling pathway.
Pregnane X Receptor (PXR) Activation Pathway

Bosentan and its metabolite Ro 47-8634 can activate the Pregnane X Receptor (PXR). Upon ligand binding, PXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PXR response elements (PXREs) on the DNA, leading to the transcription of target genes, including those encoding for drug-metabolizing enzymes like CYP3A4. This mechanism is a key contributor to drug-drug interactions.

PXR Activation Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PXR_inactive PXR PXR_active PXR PXR_inactive->PXR_active translocates PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR RXR RXR RXR->PXR_RXR PXR_RXR->PXRE binds to DNA DNA Target_Gene Target Gene (e.g., CYP3A4) mRNA mRNA Target_Gene->mRNA transcription Protein Protein (e.g., CYP3A4 enzyme) mRNA->Protein translation Bosentan Bosentan / Ro 47-8634 Bosentan->PXR_inactive binds & activates

Activation of the PXR pathway by Bosentan and Ro 47-8634.

Experimental Protocols

Quantification of Bosentan and Metabolites in Plasma by LC-MS/MS

This section outlines a typical solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Bosentan and its metabolites in human plasma.

Experimental Workflow

LC-MS_MS_Workflow Plasma_Sample Plasma Sample (100 µL) SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Extraction LC_Separation LC Separation (C18 Column) SPE->LC_Separation Elution & Injection MS_MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_MS_Detection Ionization Data_Analysis Data Analysis MS_MS_Detection->Data_Analysis Quantification

Workflow for LC-MS/MS analysis of Bosentan and metabolites.

Methodology

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of human plasma, add an internal standard (e.g., deuterated Bosentan).

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analytes with a strong organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for Bosentan and each metabolite.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking known concentrations of Bosentan and its metabolites into blank plasma.

    • Process the calibration standards and quality control samples alongside the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Determine the concentrations of the analytes in the unknown samples from the calibration curve.

In Vitro Hepatotoxicity Assessment

This protocol describes a cell viability assay using human hepatocytes to assess the potential hepatotoxicity of Bosentan and its metabolites.

Experimental Workflow

Hepatotoxicity_Workflow Hepatocyte_Culture Culture Human Hepatocytes Compound_Exposure Expose cells to Bosentan and metabolites Hepatocyte_Culture->Compound_Exposure Incubation Incubate for 24-48 hours Compound_Exposure->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability_Assay Data_Analysis Analyze Data & Determine IC50 Viability_Assay->Data_Analysis

Workflow for in vitro hepatotoxicity assessment.

Methodology

  • Cell Culture:

    • Plate primary human hepatocytes or a suitable human hepatocyte cell line (e.g., HepG2) in 96-well plates at an appropriate density.

    • Allow the cells to attach and form a monolayer overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a series of dilutions of Bosentan and its metabolites (Ro 48-5033, Ro 47-8634, and Ro 64-1056) in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for toxicity.

    • To investigate the role of metabolism in toxicity, cells can be pre-treated with a pan-cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) before adding the test compounds.

  • Incubation:

    • Incubate the plates for a defined period, typically 24 to 48 hours.

  • Cell Viability Assay (e.g., MTT Assay):

    • After the incubation period, remove the treatment medium.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Conclusion

This comparative guide provides a comprehensive overview of Bosentan and its primary metabolites. The data presented highlights the significant contribution of the active metabolite Ro 48-5033 to the overall pharmacological effect of Bosentan. Furthermore, the activation of the PXR pathway by Bosentan and Ro 47-8634 offers a mechanistic explanation for observed drug-drug interactions. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies. Further research is warranted to fully elucidate the pharmacokinetic and toxicological profiles of all metabolites to better understand the complete in vivo disposition and effects of Bosentan.

References

A Comparative Guide to a Novel Stability-Indicating HPLC Method for Desmethyl Bosentan Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a new, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Desmethyl Bosentan, a primary active metabolite of Bosentan, against an established HPLC-UV method. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding analytical method selection for pharmacokinetic, stability, and quality control studies.

Introduction

This compound, also known as Hydroxybosentan, is the principal and pharmacologically active metabolite of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. Accurate and reliable quantification of this metabolite is crucial for understanding the overall efficacy and safety profile of the parent drug. This guide outlines a novel, rapid, and sensitive stability-indicating HPLC method and compares its performance characteristics with a conventional HPLC-UV method, providing detailed experimental protocols and validation data.

Experimental Protocols

New Stability-Indicating HPLC Method

This novel method is designed for rapid quantification and assessment of this compound in the presence of its degradation products.

  • Chromatographic System: Agilent 1290 Infinity II UHPLC system with a diode-array detector (DAD).

  • Column: Agilent Zorbax RRHD C18 (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The gradient program starts at 20% B, increases to 80% B over 3 minutes, holds for 1 minute, and returns to initial conditions for re-equilibration.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile (1:2 v/v), vortexed, and centrifuged. The supernatant is then diluted with the mobile phase before injection. For stability studies, stressed samples (acidic, basic, oxidative, thermal, and photolytic degradation) are prepared and diluted accordingly.

Existing HPLC-UV Method

This method represents a conventional approach to the analysis of Bosentan and its metabolites.[1][2]

  • Chromatographic System: Waters Alliance HPLC system with a UV detector.

  • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm).[3]

  • Mobile Phase: An isocratic mixture of phosphate buffer (pH 6.0) and acetonitrile (50:50, v/v).[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate is performed on plasma samples. The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

Method Validation and Comparison

The validation of both methods was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

Data Summary
Validation ParameterNew Stability-Indicating HPLC MethodExisting HPLC-UV Method
Linearity Range 0.1 - 50 µg/mL0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.9995> 0.9990
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD)
- Intra-day< 1.5%< 2.0%
- Inter-day< 2.0%< 2.5%
Limit of Detection (LOD) 0.03 µg/mL0.15 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 µg/mL
Retention Time ~2.8 min~5.2 min
Total Run Time 5 min10 min
Specificity/Selectivity No interference from degradation products or plasma componentsPotential for interference from co-eluting impurities

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Dilution Dilution Centrifugation->Dilution Injection Injection Dilution->Injection Column C18 Column Injection->Column Detection DAD Detection Column->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the new stability-indicating HPLC method.

G cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability & Specificity Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Selectivity Selectivity Validation->Selectivity Robustness Robustness Validation->Robustness Stability Stability-Indicating Validation->Stability

Caption: Logical relationship of analytical method validation parameters.

Conclusion

The new stability-indicating HPLC method demonstrates significant advantages over the existing HPLC-UV method for the analysis of this compound. Key improvements include a shorter run time, enhanced sensitivity (lower LOD and LOQ), and proven selectivity in the presence of degradation products. These features make the new method particularly suitable for high-throughput analysis in pharmacokinetic studies and for the accurate assessment of drug stability, ensuring the quality and reliability of analytical data in pharmaceutical development. While the existing method is adequate for routine analysis, the new method offers superior performance for more demanding applications.

References

A Comparative Analysis of Desmethyl Bosentan and Other Endothelin Receptor Antagonists in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Desmethyl Bosentan, the primary active metabolite of Bosentan, with other commercially available Endothelin Receptor Antagonists (ERAs). This document synthesizes available preclinical data to aid researchers in selecting appropriate compounds for their studies.

Introduction to Endothelin Receptor Antagonists

Endothelin-1 (ET-1) is a potent vasoconstrictor that plays a crucial role in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH). ET-1 exerts its effects through two G-protein coupled receptor subtypes: ET-A and ET-B. The activation of ET-A receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation. ET-B receptors, located on both endothelial and smooth muscle cells, have a more complex role, mediating both vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction.

Endothelin Receptor Antagonists (ERAs) are a class of drugs that block the action of ET-1 on its receptors. They are categorized based on their selectivity for the ET-A and ET-B receptors. Dual ERAs, such as Bosentan and Macitentan, antagonize both receptor subtypes, while selective ERAs, like Ambrisentan, primarily target the ET-A receptor.

Bosentan and its Active Metabolite, this compound

Bosentan is a dual ERA that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9, into three metabolites.[1] One of these, this compound (also known as Ro 48-5033), is pharmacologically active and is estimated to contribute up to 20% of the overall pharmacological effect of the parent drug.[2][3] In vitro studies have indicated that this compound is approximately two-fold less potent than Bosentan.[2]

Comparative Efficacy of ERAs

The efficacy of ERAs can be evaluated through various in vitro and in vivo parameters, including receptor binding affinity, functional antagonism in isolated tissues, and hemodynamic effects in animal models of disease.

In Vitro Receptor Binding Affinity and Potency

A critical measure of an ERA's efficacy is its binding affinity for the ET-A and ET-B receptors, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

CompoundReceptor TargetKi (nM)IC50 (nM)Selectivity (ETA/ETB)
Bosentan ETA / ETB4.7 (ETA), 95 (ETB)[4]15,100 (in P388/dx cells for A & B)~20:1
This compound (Ro 48-5033) ETA / ETBData not availableData not availableData not available
Ambrisentan ETA selective--~200:1
Macitentan ETA / ETB-0.5 (ETA), 391 (ETB)~50:1
Atrasentan ETA selective0.034--
In Vitro Functional Antagonism

This compound has been shown to have a similar in vitro interaction profile to Bosentan, particularly concerning drug transporters. It is an inhibitor of the organic anion transporting polypeptides OATP1B1 and OATP1B3, with IC50 values of 3.8 µM and 7.4 µM, respectively.

In Vivo Efficacy in Animal Models

ERAs are commonly evaluated in rodent models of pulmonary hypertension, where their ability to reduce pulmonary artery pressure and prevent vascular remodeling is assessed.

CompoundAnimal ModelKey Findings
Bosentan Monocrotaline-induced PAH in ratsReduces pulmonary artery pressure and right ventricular hypertrophy.
Macitentan Bleomycin-induced pulmonary hypertension in ratsShowed superior efficacy in reducing mean arterial and pulmonary artery pressure compared to Bosentan, even when administered on top of a maximal dose of Bosentan.
Ambrisentan Various PAH modelsEffective in reducing pulmonary vascular resistance.

Experimental Protocols

Endothelin Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for ET-A and ET-B receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ET-A or ET-B receptors.

  • Radioligand Binding: A radiolabeled endothelin analog, such as [125I]-ET-1, is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Model of Monocrotaline-Induced Pulmonary Hypertension in Rats

Objective: To evaluate the in vivo efficacy of an ERA in a model of pulmonary hypertension.

Methodology:

  • Induction of PAH: Male Sprague-Dawley rats are injected with a single subcutaneous dose of monocrotaline (MCT) to induce pulmonary hypertension.

  • Drug Administration: The test compound or vehicle is administered orally to the rats for a specified period, typically starting on the day of MCT injection or after the development of PAH.

  • Hemodynamic Measurements: After the treatment period, rats are anesthetized, and a catheter is inserted into the right jugular vein and advanced into the pulmonary artery to measure pulmonary artery pressure (PAP).

  • Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of the weight of the RV to the LV+S is calculated as an index of right ventricular hypertrophy.

  • Histological Analysis: Lung tissue is collected for histological examination to assess the degree of pulmonary vascular remodeling.

Signaling Pathways and Experimental Workflows

Endothelin Signaling Pathway

Endothelin_Signaling cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell cluster_2 Endothelial Cell ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA binds ETB_SMC ET-B Receptor ET1->ETB_SMC binds ETB_EC ET-B Receptor ET1->ETB_EC binds PLC Phospholipase C ETA->PLC activates ETB_SMC->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca Contraction Vasoconstriction & Proliferation DAG->Contraction Ca->Contraction eNOS eNOS ETB_EC->eNOS activates PGI2 Prostacyclin ETB_EC->PGI2 stimulates release NO Nitric Oxide eNOS->NO Relaxation Vasodilation NO->Relaxation PGI2->Relaxation

Caption: Endothelin-1 signaling pathway in vascular cells.

Metabolism of Bosentan

Bosentan_Metabolism Bosentan Bosentan Metabolite1 This compound (Ro 48-5033) (Active) Bosentan->Metabolite1 CYP3A4, CYP2C9 Metabolite2 Hydroxy Bosentan (Ro 47-8634) Bosentan->Metabolite2 CYP3A4, CYP2C9 Metabolite3 Hydroxy this compound (Ro 64-1056) Metabolite1->Metabolite3 CYP3A4, CYP2C9 Excretion Biliary Excretion Metabolite1->Excretion Metabolite2->Metabolite3 CYP3A4, CYP2C9 Metabolite2->Excretion Metabolite3->Excretion

Caption: Metabolic pathway of Bosentan.

General Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow start Start induction Induce Pulmonary Hypertension (e.g., Monocrotaline injection) start->induction treatment Administer Test Compound or Vehicle induction->treatment measurements Hemodynamic Measurements (Pulmonary Artery Pressure) treatment->measurements analysis Tissue Collection and Analysis (RV Hypertrophy, Histology) measurements->analysis end End analysis->end

Caption: Workflow for in vivo ERA efficacy testing.

Conclusion

This compound is an active metabolite of Bosentan that contributes to its overall pharmacological effect. While direct comparative data on its receptor binding affinity is limited, its in vitro potency is known to be less than that of its parent compound. For researchers investigating the endothelin system, the choice of an ERA will depend on the specific research question, with considerations for receptor selectivity, potency, and pharmacokinetic properties. This guide provides a foundational comparison to aid in this selection process. Further head-to-head preclinical studies would be beneficial to fully elucidate the comparative efficacy of this compound.

References

In Vitro to In Vivo Correlation of Desmethyl Bosentan Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of Desmethyl Bosentan, the primary active metabolite of the dual endothelin receptor antagonist, Bosentan. The activity of this compound is contextualized by comparing it with its parent drug and two other endothelin receptor antagonists, Ambrisentan and Macitentan. This analysis is supported by experimental data and detailed methodologies to aid in the understanding of the translational pharmacology of these compounds.

Executive Summary

This compound, also known as Ro 48-5033, is an active metabolite of Bosentan and is estimated to contribute approximately 20% to the overall pharmacological effect of the parent drug.[1][2] While direct in vivo efficacy studies on this compound as a standalone compound are not extensively available in the public domain, its in vitro profile and pharmacokinetic data provide valuable insights into its contribution to the therapeutic effects of Bosentan. This guide will delve into the available data to establish a correlative understanding between its in vitro properties and its role in vivo.

Data Presentation

Table 1: In Vitro Activity of this compound and Comparator Endothelin Receptor Antagonists
CompoundTargetAssay TypeIC50 / Ki / Fold InductionReference
This compound (Ro 48-5033) OATP1B1Inhibition AssayIC50: 3.8 µM[3]
OATP1B3Inhibition AssayIC50: 7.4 µM[3]
CYP3A4mRNA Induction (LS180 cells)~6-fold at 50 µM[3]
ABCB1 (P-gp)mRNA Induction (LS180 cells)~4.5-fold at 50 µM
ABCG2mRNA Induction (LS180 cells)~2-fold at 50 µM
Pregnane X ReceptorReporter Gene AssayMost potent activator among Bosentan metabolites
Bosentan ETA ReceptorRadioligand BindingKi: 4.7 nM
ETB ReceptorRadioligand BindingKi: 95 nM
Ambrisentan ETA ReceptorCalcium Flux AssayIC50: 0.44 nM
Macitentan ETA ReceptorCalcium Flux AssayIC50: 0.17 nM
ETB ReceptorCalcium Flux AssayIC50: 2.3 nM
Table 2: In Vivo Hemodynamic Effects of Bosentan, Ambrisentan, and Macitentan in a Rat Model of Pulmonary Hypertension
CompoundAnimal ModelDoseEffect on Mean Pulmonary Arterial Pressure (mPAP)Effect on Right Ventricular Hypertrophy (RVH)Reference
Bosentan Monocrotaline-induced PAH300 mg/kg/daySignificant reductionSignificant prevention
Ambrisentan Monocrotaline-induced PAHNot specifiedLowered RV pressureAttenuated
Macitentan Bleomycin-induced PAH100 mg/kg/daySignificant reductionSignificant prevention

Experimental Protocols

In Vitro Endothelin Receptor Binding Assay (Radioligand Displacement)

This protocol is a generalized procedure for determining the binding affinity of a compound to endothelin receptors.

1. Materials:

  • Human recombinant ETA and ETB receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).

  • Radioligand: [125I]-ET-1.

  • Test compounds (this compound, Bosentan, etc.).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

2. Procedure:

  • Prepare cell membranes expressing the target receptor.

  • In a 96-well plate, add a fixed concentration of the radioligand ([125I]-ET-1) to each well.

  • Add varying concentrations of the test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vivo Monocrotaline-Induced Pulmonary Hypertension in Rats

This is a widely used animal model to evaluate the efficacy of potential treatments for pulmonary arterial hypertension.

1. Animal Model:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

2. Induction of Pulmonary Hypertension:

  • Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) at a dose of 60 mg/kg.

  • House the animals under standard conditions for 3-4 weeks to allow for the development of pulmonary hypertension.

3. Experimental Groups:

  • Control group (vehicle-treated).

  • MCT group (MCT-treated + vehicle).

  • Treatment groups (MCT-treated + test compound at various doses).

4. Hemodynamic Measurements:

  • At the end of the treatment period, anesthetize the rats.

  • Insert a catheter into the right jugular vein and advance it into the right ventricle and pulmonary artery to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

  • Measure systemic arterial pressure via a catheter in the carotid artery.

5. Assessment of Right Ventricular Hypertrophy:

  • After hemodynamic measurements, euthanize the animals and excise the heart.

  • Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).

  • Weigh the RV and LV+S separately.

  • Calculate the ratio of RV weight to LV+S weight (Fulton index) as an indicator of right ventricular hypertrophy.

Mandatory Visualization

Endothelin Signaling Pathway and Antagonist Action cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell cluster_antagonists Endothelin Receptor Antagonists Endothelin-1 (ET-1) Endothelin-1 (ET-1) ET_A_Receptor ET_A Receptor Endothelin-1 (ET-1)->ET_A_Receptor Binds ET_B_Receptor_SMC ET_B Receptor Endothelin-1 (ET-1)->ET_B_Receptor_SMC Binds Vasoconstriction Vasoconstriction ET_A_Receptor->Vasoconstriction Proliferation Proliferation ET_A_Receptor->Proliferation ET_B_Receptor_SMC->Vasoconstriction Desmethyl_Bosentan This compound Desmethyl_Bosentan->ET_A_Receptor Desmethyl_Bosentan->ET_B_Receptor_SMC Bosentan Bosentan Bosentan->ET_A_Receptor Bosentan->ET_B_Receptor_SMC Ambrisentan Ambrisentan Ambrisentan->ET_A_Receptor Macitentan Macitentan Macitentan->ET_A_Receptor Macitentan->ET_B_Receptor_SMC

Caption: Endothelin-1 signaling and points of antagonist intervention.

Bosentan Metabolism and Activity Bosentan_Administered Bosentan (Administered) Metabolism Hepatic Metabolism (CYP2C9, CYP3A4) Bosentan_Administered->Metabolism Pharmacological_Effect Overall Pharmacological Effect Bosentan_Administered->Pharmacological_Effect ~80% contribution Desmethyl_Bosentan This compound (Ro 48-5033) Active Metabolite Metabolism->Desmethyl_Bosentan Other_Metabolites Other Inactive Metabolites Metabolism->Other_Metabolites Desmethyl_Bosentan->Pharmacological_Effect ~20% contribution

Caption: Metabolism of Bosentan to its active metabolite.

Discussion and Correlation

The in vitro data for this compound reveals a multifaceted pharmacological profile. While its direct antagonism of endothelin receptors contributes to the overall effect of Bosentan, its activity extends to the modulation of drug transporters and metabolizing enzymes. The induction of CYP3A4 and P-glycoprotein (ABCB1) in vitro suggests a potential for drug-drug interactions, a characteristic shared with its parent compound, Bosentan. The IC50 values for the inhibition of OATP1B1 and OATP1B3 indicate that at therapeutic concentrations, this compound may influence the transport of other drugs that are substrates for these transporters.

A direct correlation of these in vitro findings to a standalone in vivo effect of this compound is challenging due to the lack of dedicated in vivo studies. However, its contribution to the in vivo efficacy of Bosentan is acknowledged to be significant. The hemodynamic improvements observed with Bosentan in animal models of pulmonary hypertension are, in part, attributable to the endothelin receptor blockade exerted by this compound.

When comparing with Ambrisentan and Macitentan, it is evident that both these drugs exhibit high potency as endothelin receptor antagonists in vitro. Their in vivo efficacy in reducing pulmonary arterial pressure and right ventricular hypertrophy in rat models is well-documented. The correlation between their potent in vitro receptor antagonism and their pronounced in vivo hemodynamic effects appears to be more direct and well-established compared to that of this compound, primarily due to the availability of extensive in vivo data for these parent compounds.

Conclusion

This compound is a pharmacologically active metabolite that plays a notable role in the therapeutic efficacy of Bosentan. Its in vitro profile demonstrates endothelin receptor antagonism and modulation of key drug transporters and enzymes. While a direct and quantitative in vitro to in vivo correlation for this compound is limited by the absence of standalone in vivo efficacy studies, the existing data strongly supports its contribution to the overall in vivo effects of Bosentan. Further research focusing on the isolated in vivo effects of this compound would be invaluable in fully elucidating its pharmacological profile and establishing a more definitive in vitro to in vivo correlation. This would also allow for a more direct comparison with other endothelin receptor antagonists like Ambrisentan and Macitentan.

References

Statistical analysis for comparing Desmethyl Bosentan treatment groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of Desmethyl Bosentan, a primary metabolite of the dual endothelin receptor antagonist, Bosentan. As clinical trial data for this compound as a standalone treatment is not available, this guide focuses on preclinical, in vitro data to objectively compare its pharmacodynamic and pharmacokinetic interaction profiles with its parent compound, Bosentan. The information presented is intended to support further research and drug development efforts.

Data Presentation: In Vitro Comparison of this compound and Bosentan

The following tables summarize the key quantitative data from in vitro studies, offering a direct comparison between this compound and Bosentan.

Table 1: Induction of Drug-Metabolizing Enzymes and Transporters

This table presents the fold-induction of mRNA expression for key cytochrome P450 enzymes and ATP-binding cassette (ABC) transporters in LS180 cells following treatment with this compound.

Target GeneFold Induction (at 50 µM this compound)
Cytochrome P450 3A4 (CYP3A4)~6-fold
ABCB1 (P-glycoprotein, P-gp)~4.5-fold
ABCG2 (Breast Cancer Resistance Protein, BCRP)~2-fold
CYP2C19Not induced
ABCB11 (Bile Salt Export Pump, BSEP)Not induced
ABCC2 (Multidrug Resistance-Associated Protein 2, MRP2)Not induced

Table 2: Inhibition of Organic Anion Transporting Polypeptides (OATPs)

This table displays the half-maximal inhibitory concentration (IC50) values of this compound for the hepatic uptake transporters OATP1B1 and OATP1B3.

TransporterIC50 of this compound (Geometric Mean, 95% CI)
OATP1B13.8 µM (1.9-7.6)
OATP1B37.4 µM (2.6-21.52)

Experimental Protocols

The data presented in this guide is based on established in vitro experimental protocols.

1. Gene Expression Analysis:

  • Cell Line: Human colon adenocarcinoma cell line LS180 was utilized.

  • Treatment: Cells were incubated with this compound (50 µM) or a vehicle control.

  • Methodology: Following incubation, total RNA was extracted, and the mRNA expression levels of target genes (CYP3A4, ABCB1, ABCG2, CYP2C19, ABCB11, and ABCC2) were quantified using a branched DNA assay. This assay involves the hybridization of target mRNA to capture probes, followed by signal amplification through a series of hybridization steps with extender probes, pre-amplifier probes, and amplifier probes, ultimately leading to the binding of a chemiluminescent substrate. The resulting light emission is proportional to the amount of target mRNA.

2. OATP Inhibition Assay:

  • Cell Lines: Human embryonic kidney (HEK) cells stably transfected with OATP1B1 (HEK-OATP1B1) or OATP1B3 (HEK-OATP1B3) were used.

  • Substrate: 8-fluorescein-cAMP was used as the fluorescent substrate for the OATP transporters.

  • Methodology: The cells were incubated with the fluorescent substrate in the presence of varying concentrations of this compound. The uptake of the substrate into the cells was measured by fluorescence intensity. The IC50 values were then calculated by fitting the concentration-response data to a four-parameter logistic equation.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to this compound.

G cluster_0 Bosentan Metabolism Bosentan Bosentan Ro_48_5033 Hydroxy Bosentan (Ro 48-5033) Bosentan->Ro_48_5033 CYP3A4/2C9 (Hydroxylation) Ro_47_8634 This compound (Ro 47-8634) Bosentan->Ro_47_8634 CYP3A4 (O-demethylation) Ro_64_1056 Hydroxy this compound (Ro 64-1056) Ro_48_5033->Ro_64_1056 O-demethylation Ro_47_8634->Ro_64_1056 CYP2C9 (Hydroxylation)

Metabolic pathway of Bosentan.

G cluster_workflow In Vitro Gene Induction Workflow cluster_inhibition OATP Inhibition Assay Workflow A LS180 Cell Culture B Incubation with This compound (50 µM) A->B C Total RNA Extraction B->C D Branched DNA Assay C->D E Quantification of mRNA (CYP3A4, ABCB1, ABCG2) D->E F HEK-OATP1B1/1B3 Cell Culture G Incubation with 8-fluorescein-cAMP + varying concentrations of This compound F->G H Fluorescence Measurement G->H I IC50 Calculation H->I

Experimental workflows for in vitro analysis.

Conclusion

The available in vitro data demonstrates that this compound, a metabolite of Bosentan, is pharmacologically active. It induces the expression of key drug-metabolizing enzymes and transporters, such as CYP3A4 and P-glycoprotein, and inhibits the function of hepatic uptake transporters OATP1B1 and OATP1B3.[1] These findings suggest that this compound may contribute to the overall pharmacokinetic drug-drug interaction profile of its parent compound, Bosentan.[1] Further in vivo studies and clinical trials would be necessary to fully elucidate the clinical significance of these in vitro findings and to establish a complete statistical comparison of this compound treatment groups.

References

A Comparative Guide to the Interaction Profiles of Bosentan and its Active Metabolite, Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the drug interaction profiles of the dual endothelin receptor antagonist, bosentan, and its principal active metabolite, desmethyl bosentan (Ro 48-5033). Understanding the distinct and overlapping interaction characteristics of the parent compound and its metabolite is crucial for predicting and managing drug-drug interactions in a clinical setting. This document summarizes key experimental data, outlines methodologies for assessing these interactions, and visualizes the relevant biological pathways.

Executive Summary

Bosentan is a well-established treatment for pulmonary arterial hypertension (PAH).[1][2] It is metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C9, into three metabolites.[3][4][5] One of these, this compound, is pharmacologically active and contributes to the overall effect of the parent drug. Both bosentan and this compound exhibit a complex interaction profile, acting as both inhibitors and inducers of various drug metabolizing enzymes and transporters. This guide elucidates the similarities and differences in their interaction profiles to aid in preclinical and clinical drug development.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro interaction profiles of bosentan and this compound, focusing on their effects on key drug metabolizing enzymes and transporters.

Table 1: Inhibition of Drug Transporters

TransporterBosentan IC50 (µM)This compound IC50 (µM)
OATP1B1~2 - 473.8
OATP1B3~2 - 477.4
NTCP36Not Reported
BSEP42Not Reported
P-gp (ABCB1)Not ReportedNo inhibition observed

IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity. A lower IC50 value indicates a more potent inhibitor.

Table 2: Induction of Drug Metabolizing Enzymes and Transporters

GeneBosentanThis compound
CYP3A4Inducer (via PXR activation, EC50 = 19.9 µM)Inducer (~6-fold induction at 50 µM)
P-gp (ABCB1)Inducer (via PXR activation)Inducer (~4.5-fold induction at 50 µM)
ABCG2Not ReportedInducer (~2-fold induction at 50 µM)

Induction refers to the process where a drug increases the expression of an enzyme or transporter, which can lead to faster metabolism of other drugs.

Key Findings from Experimental Data

  • Transporter Inhibition: Both bosentan and this compound are inhibitors of the hepatic uptake transporters OATP1B1 and OATP1B3. The IC50 values suggest that this compound is a potent inhibitor of these transporters, with a similar potency to bosentan. Bosentan also inhibits the bile salt export pump (BSEP) and the sodium-taurocholate cotransporting polypeptide (NTCP), which may contribute to its potential for hepatotoxicity. Notably, this compound was found not to inhibit the efflux transporter P-glycoprotein (P-gp).

  • Enzyme and Transporter Induction: Both the parent compound and its metabolite are inducers of key drug disposition genes. Bosentan activates the pregnane X receptor (PXR) with an EC50 of 19.9 µM, providing a molecular mechanism for its induction of CYP3A4 and P-gp. This compound has been shown to induce the mRNA expression of CYP3A4, P-gp (ABCB1), and ABCG2 in vitro. This indicates that the active metabolite likely contributes to the clinically observed drug-drug interactions caused by bosentan's inducing effects.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways involved in the action and interaction of bosentan and this compound.

Endothelin_Receptor_Antagonism Endothelin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ET_A ET-A Receptor Gq Gq ET_A->Gq Activates ET_B ET-B Receptor ET_B->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ IP3->Ca2 Increases PKC PKC DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction ET1 Endothelin-1 (ET-1) ET1->ET_A Binds ET1->ET_B Binds Bosentan Bosentan / this compound Bosentan->ET_A Blocks Bosentan->ET_B Blocks

Endothelin Receptor Antagonism by Bosentan

PXR_Mediated_Induction PXR-Mediated Induction of Drug Metabolism cluster_cytosol Cytosol cluster_nucleus Nucleus PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Forms heterodimer with RXR RXR RXR->PXR_RXR XREM Xenobiotic Response Element (XRE) PXR_RXR->XREM Binds to Target_Genes Target Genes (CYP3A4, ABCB1, etc.) XREM->Target_Genes Promotes transcription of Transcription Increased Transcription Inducer Bosentan / this compound Inducer->PXR Activates Target_Genes->Transcription

PXR-Mediated Gene Induction

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established in vitro assays for assessing drug-drug interactions.

OATP1B1 and OATP1B3 Inhibition Assay (Uptake Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the activity of OATP1B1 and OATP1B3 transporters.

  • Methodology:

    • Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the gene encoding for human OATP1B1 or OATP1B3 are cultured in appropriate media. A control cell line (mock-transfected) is also maintained.

    • Assay Procedure:

      • Cells are seeded in 24- or 48-well plates and grown to confluence.

      • On the day of the experiment, the cell monolayers are washed with pre-warmed buffer.

      • Cells are then incubated with a solution containing a known OATP1B1/1B3 substrate (e.g., [3H]-estradiol-17β-glucuronide) and varying concentrations of the test compound (bosentan or this compound).

      • The incubation is carried out for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.

      • The reaction is stopped by adding ice-cold buffer and washing the cells multiple times to remove extracellular substrate.

      • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • Data Analysis: The rate of substrate uptake is calculated for each concentration of the test compound. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

CYP3A4 Induction Assay (Reporter Gene Assay)
  • Objective: To assess the potential of a test compound to induce the expression of the CYP3A4 gene via activation of the pregnane X receptor (PXR).

  • Methodology:

    • Cell Culture and Transfection: A suitable cell line (e.g., HepG2 or CV-1) is used. The cells are transiently co-transfected with two plasmids:

      • An expression vector containing the human PXR gene.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with PXR response elements (PXREs) from the CYP3A4 gene.

    • Assay Procedure:

      • After transfection, the cells are treated with various concentrations of the test compound (bosentan or this compound). A known PXR activator (e.g., rifampicin) is used as a positive control, and a vehicle control is also included.

      • The cells are incubated for 24-48 hours to allow for PXR activation and subsequent luciferase expression.

      • Following incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The EC50 value (the concentration that produces 50% of the maximal response) can be determined by plotting the fold induction against the concentration of the test compound.

P-glycoprotein (P-gp/ABCB1) Inhibition Assay (Calcein AM Assay)
  • Objective: To determine the IC50 of a test compound for the inhibition of P-gp-mediated efflux.

  • Methodology:

    • Cell Culture: A cell line overexpressing P-gp (e.g., K562/MDR1 or MDCKII-MDR1) and its corresponding parental cell line (low P-gp expression) are used.

    • Assay Procedure:

      • Cells are pre-incubated with various concentrations of the test compound or a positive control inhibitor (e.g., verapamil).

      • The non-fluorescent P-gp substrate, calcein AM, is then added to the cells. Calcein AM readily enters cells and is hydrolyzed by intracellular esterases to the fluorescent molecule calcein.

      • In cells with active P-gp, calcein AM is effluxed, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of calcein and an increase in fluorescence.

      • After a defined incubation period, the intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.

    • Data Analysis: The increase in fluorescence in the P-gp overexpressing cells is plotted against the concentration of the test compound to determine the IC50 value.

Conclusion

The available data indicate that this compound shares a similar in vitro interaction profile with its parent compound, bosentan, particularly concerning the induction of drug metabolizing enzymes and the inhibition of OATP transporters. The inducing properties of this compound likely contribute to the overall drug-drug interaction potential of bosentan. However, a key difference appears to be the lack of P-gp inhibition by the metabolite. These findings are critical for the development of physiologically-based pharmacokinetic (PBPK) models to predict the clinical relevance of these interactions and to guide dosing recommendations when bosentan is co-administered with other medications. Further studies are warranted to obtain a more complete quantitative comparison of the induction potential of bosentan and this compound using identical experimental systems.

References

A Comparative Guide to the Clinical Relevance of Bosentan Metabolites: Desmethyl Bosentan vs. Hydroxy Bosentan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical relevance of two key metabolites of the dual endothelin receptor antagonist, Bosentan: Desmethyl Bosentan (Ro 47-8634) and Hydroxy Bosentan (Ro 48-5033). This document summarizes their pharmacological activities, potential for drug-drug interactions, and the experimental data supporting these characteristics.

Executive Summary

Bosentan is metabolized in the liver by CYP2C9 and CYP3A4 enzymes into three primary metabolites. Among these, Hydroxy Bosentan is a pharmacologically active metabolite that contributes to the therapeutic effect of the parent drug by antagonizing endothelin receptors. In contrast, the available evidence suggests that This compound has a more significant role in clinically relevant drug-drug interactions by inducing key drug-metabolizing enzymes and transporters, rather than contributing directly to endothelin receptor antagonism.

Comparative Data on Pharmacological Activity

The following tables summarize the available quantitative data for Bosentan and its metabolites, this compound and Hydroxy Bosentan.

CompoundTargetParameterValueReference
Bosentan ETA ReceptorKi4.7 nM[1][2]
ETB ReceptorKi95 nM[1][2]
Hydroxy Bosentan (Ro 48-5033) Endothelin ReceptorsPotency vs. Bosentan~2-fold less potent[3]
This compound (Ro 47-8634) Endothelin ReceptorsBinding AffinityNot reported in the reviewed literature
CompoundTargetParameterValueReference
This compound (Ro 47-8634) OATP1B1IC503.8 µM
OATP1B3IC507.4 µM
Hydroxy Bosentan (Ro 48-5033) OATP1B1/OATP1B3ActivitySubstrate

Table 2: Interaction with OATP Transporters. This table highlights the inhibitory effects of this compound on the hepatic uptake transporters OATP1B1 and OATP1B3, and the fact that Hydroxy Bosentan is a substrate of these transporters.

CompoundTargetParameterValueReference
This compound (Ro 47-8634) Pregnane X Receptor (PXR)ActivityPotent Activator
CYP3A4 mRNAInduction~6-fold at 50 µM
P-glycoprotein (ABCB1) mRNAInduction~4.5-fold at 50 µM

Table 3: Induction of Drug Metabolizing Enzymes and Transporters. This table summarizes the significant inducing effect of this compound on CYP3A4 and P-glycoprotein, mediated through the activation of the Pregnane X Receptor (PXR).

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathway of Bosentan and the signaling cascade of the endothelin receptor.

bosentan_metabolism Bosentan Bosentan Hydroxy_Bosentan Hydroxy Bosentan (Ro 48-5033) Bosentan->Hydroxy_Bosentan CYP2C9, CYP3A4 Desmethyl_Bosentan This compound (Ro 47-8634) Bosentan->Desmethyl_Bosentan CYP3A4 Hydroxy_Desmethyl_Bosentan Hydroxy this compound (Ro 64-1056) Hydroxy_Bosentan->Hydroxy_Desmethyl_Bosentan CYP3A4 Desmethyl_Bosentan->Hydroxy_Desmethyl_Bosentan CYP2C9

Caption: Metabolic pathway of Bosentan to its primary metabolites.

endothelin_signaling cluster_membrane Cell Membrane ET_Receptor ET-A / ET-B Receptor G_Protein Gq/11 ET_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC ET1 Endothelin-1 ET1->ET_Receptor IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Vasoconstriction

Caption: Simplified signaling pathway of the endothelin receptor.

Experimental Protocols

Endothelin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the endothelin receptors (ETA and ETB).

Methodology:

  • Receptor Preparation: Membranes are prepared from cells or tissues expressing the target endothelin receptor subtype (e.g., human smooth muscle cells for ETA or human placenta for ETB).

  • Radioligand: A radiolabeled endothelin-1 analog, such as [125I]-ET-1, is used as the ligand.

  • Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound or Hydroxy Bosentan).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Pregnane X Receptor (PXR) Activation Assay

Objective: To assess the ability of a compound to activate the Pregnane X Receptor (PXR), a key regulator of drug metabolism enzymes.

Methodology:

  • Cell Line: A reporter cell line is used, typically a human cell line (e.g., HepG2 or CV-1) co-transfected with a PXR expression vector and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).

  • Treatment: The cells are incubated with various concentrations of the test compound.

  • Lysis and Reporter Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: The fold induction of reporter gene activity relative to a vehicle control is calculated. The EC50 value (the concentration that produces 50% of the maximal response) can be determined from the dose-response curve.

OATP1B1 and OATP1B3 Inhibition Assay

Objective: To determine the inhibitory potential (IC50) of a compound on the organic anion-transporting polypeptides OATP1B1 and OATP1B3.

Methodology:

  • Cell Lines: Stably transfected cell lines expressing either human OATP1B1 or OATP1B3 (e.g., HEK293 or CHO cells) are used. A control cell line without the transporter is also used to determine non-specific uptake.

  • Substrate: A known fluorescent or radiolabeled substrate of OATP1B1 and OATP1B3 (e.g., 8-fluorescein-cAMP) is used.

  • Inhibition Assay: The cells are incubated with the substrate in the presence of varying concentrations of the test compound.

  • Uptake Measurement: After a defined incubation period, the uptake of the substrate into the cells is measured using a fluorescence plate reader or a scintillation counter.

  • Data Analysis: The transporter-specific uptake is calculated by subtracting the uptake in the control cells from the uptake in the transporter-expressing cells. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Clinical Relevance and Conclusion

The available data indicate distinct clinical relevance profiles for this compound and Hydroxy Bosentan.

Hydroxy Bosentan is a pharmacologically active metabolite that contributes to the overall therapeutic effect of Bosentan by antagonizing endothelin receptors, albeit with a lower potency than the parent compound. Its clinical relevance is therefore directly tied to the primary mechanism of action of Bosentan in treating conditions like pulmonary arterial hypertension.

This compound , on the other hand, appears to have a more significant clinical relevance in the context of drug-drug interactions. Its potent activation of PXR leads to the induction of CYP3A4 and P-glycoprotein, which can accelerate the metabolism and reduce the plasma concentrations of co-administered drugs that are substrates of these proteins. Furthermore, its inhibitory effect on the hepatic uptake transporters OATP1B1 and OATP1B3 can increase the systemic exposure of other drugs that rely on these transporters for their clearance. While its direct activity at endothelin receptors has not been reported, its impact on drug disposition pathways makes it a critical factor to consider in the overall safety and drug interaction profile of Bosentan.

References

A Side-by-Side Analysis of Desmethyl Bosentan and Novel Bosentan Analogues in Endothelin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Desmethyl Bosentan, a primary metabolite of the dual endothelin receptor antagonist Bosentan, and a series of novel Bosentan analogues reveals significant advancements in the quest for more potent and potentially safer therapeutic agents for conditions such as pulmonary arterial hypertension (PAH). This analysis, supported by experimental data, highlights the pharmacological profiles, in vitro efficacy, and the underlying signaling pathways of these compounds.

Bosentan, a cornerstone in PAH treatment, functions by competitively blocking both endothelin-A (ETA) and endothelin-B (ETB) receptors, thereby mitigating the vasoconstrictive and proliferative effects of endothelin-1 (ET-1).[1] Its metabolite, this compound, also exhibits activity and contributes to the overall pharmacological effect. However, the search for compounds with improved efficacy and safety profiles has led to the development of novel analogues. Among these, derivatives identified as 17d, 16j, and 16h have demonstrated promising results in preclinical studies.[2][3][4]

Quantitative Analysis of In Vitro Efficacy

A direct comparison of the in vitro inhibitory concentrations (IC50) and transporter inhibition showcases the distinct profiles of this compound and the novel analogues. While specific IC50 values for the novel analogues' direct antagonism of endothelin receptors are still emerging in publicly available literature, their superior potency to the parent compound, Bosentan, has been noted.[4] Derivative 16h, in particular, has been identified as the most encouraging candidate from this series.

In contrast, this compound's interaction with drug transporters has been characterized, revealing its potential for drug-drug interactions.

CompoundTargetIC50 (µM)Primary Finding
This compound OATP1B13.8Inhibition of organic anion transporting polypeptide 1B1
OATP1B37.4Inhibition of organic anion transporting polypeptide 1B3
Novel Bosentan Analogues (17d, 16j, 16h) Endothelin ReceptorsLower than BosentanEnhanced potency in inhibiting endothelin-1, with 16h being the most potent.

Table 1: Comparative In Vitro Activity. This table summarizes the available quantitative data on the inhibitory concentrations of this compound against key drug transporters and highlights the reported enhanced potency of novel Bosentan analogues.

Experimental Protocols

The evaluation of these compounds relies on a series of well-established experimental protocols designed to assess their pharmacological activity.

In Vitro Endothelin-1 Inhibition Assay (ELISA-based)

This assay is employed to determine the in vitro inhibitory ability of the synthesized derivatives.

  • Principle: This assay quantifies the amount of endothelin-1 (ET-1) in a sample, typically cell culture supernatants, in the presence and absence of the test compounds. The inhibitory effect of the compounds on ET-1 production or release is measured.

  • Procedure:

    • Human umbilical vein endothelial cells (HUVECs) or other suitable cell lines are cultured under standard conditions.

    • Cells are treated with the test compounds (this compound or novel analogues) at various concentrations for a specified period.

    • The cell culture supernatant is collected.

    • An ET-1 specific enzyme-linked immunosorbent assay (ELISA) kit is used to measure the concentration of ET-1 in the supernatant.

    • The percentage of inhibition of ET-1 is calculated by comparing the levels in treated versus untreated cells.

    • IC50 values are determined from the dose-response curves.

In Vivo Model of Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) in Rats

This animal model is a standard for evaluating the in vivo efficacy of potential PAH therapies.

  • Induction of PAH:

    • Male Wistar or Sprague-Dawley rats receive a single subcutaneous or intraperitoneal injection of monocrotaline (MCT).

    • MCT induces endothelial damage in the pulmonary vasculature, leading to a progressive increase in pulmonary arterial pressure and right ventricular hypertrophy, mimicking human PAH.

  • Treatment Protocol:

    • Following a set period for PAH development, rats are treated with the test compounds (e.g., novel Bosentan analogues) or a vehicle control for a specified duration.

  • Efficacy Evaluation:

    • Hemodynamic Assessment: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.

    • Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S) is calculated as an index of hypertrophy.

    • Histological Analysis: Lung and heart tissues are examined for vascular remodeling and cardiac fibrosis.

    • Biomarker Analysis: Levels of cardiac biomarkers and factors like hypoxia-inducible factor 1-alpha (HIF-1α) are assessed.

Signaling Pathways and Experimental Workflow

The mechanism of action of Bosentan and its analogues involves the interruption of the endothelin signaling pathway. The experimental workflow for evaluating these compounds follows a logical progression from in vitro screening to in vivo validation.

G cluster_0 Endothelin Signaling Pathway cluster_1 Drug Action ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor ETB_Receptor ETB Receptor ET-1->ETB_Receptor PLC Phospholipase C ETA_Receptor->PLC ETB_Receptor->PLC NO_PGI2 NO & PGI2 Production ETB_Receptor->NO_PGI2 IP3_DAG IP3 & DAG PLC->IP3_DAG PLC->IP3_DAG Ca_Increase ↑ Intracellular Ca2+ IP3_DAG->Ca_Increase IP3_DAG->Ca_Increase Vasoconstriction Vasoconstriction & Proliferation Ca_Increase->Vasoconstriction Ca_Increase->Vasoconstriction Vasodilation Vasodilation NO_PGI2->Vasodilation Bosentan_Analogues Bosentan Analogues & this compound Bosentan_Analogues->ETA_Receptor Blockade Bosentan_Analogues->ETB_Receptor Blockade

Figure 1: Endothelin Signaling Pathway and Drug Action. This diagram illustrates the binding of endothelin-1 (ET-1) to its receptors (ETA and ETB), leading to vasoconstriction and vasodilation. Bosentan and its analogues act by blocking these receptors.

G Start Compound Synthesis In_Vitro_Screening In Vitro Screening (ELISA, Receptor Binding) Start->In_Vitro_Screening Lead_Identification Lead Compound Identification (e.g., 16h) In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Testing (MCT Rat Model) Lead_Identification->In_Vivo_Testing Data_Analysis Pharmacokinetic & Pharmacodynamic Analysis In_Vivo_Testing->Data_Analysis Clinical_Candidate Potential Clinical Candidate Data_Analysis->Clinical_Candidate

Figure 2: Experimental Workflow for Novel Bosentan Analogues. This flowchart outlines the process from the synthesis of new compounds to their evaluation as potential clinical candidates for treating conditions like PAH.

Conclusion

The side-by-side analysis indicates that while this compound contributes to the overall activity of the parent drug, the focus of new drug development has shifted towards novel analogues with potentially superior pharmacological profiles. The enhanced potency of derivatives like 16h in preclinical models suggests a promising avenue for future therapies for endothelin-mediated diseases. Further comprehensive studies detailing the receptor binding affinities, selectivity, and full pharmacokinetic and safety profiles of these novel analogues are warranted to fully elucidate their therapeutic potential compared to existing treatments.

References

A Comparative Meta-Analysis of Endothelin Receptor Antagonist Efficacy in Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the efficacy of endothelin receptor antagonists (ERAs), a cornerstone in the management of pulmonary arterial hypertension (PAH). By objectively comparing the performance of key ERAs—bosentan, ambrisentan, and macitentan—through a synthesis of pivotal clinical trial data, this document serves as a critical resource for understanding their relative therapeutic profiles. Detailed experimental methodologies and signaling pathways are also presented to provide a complete picture for ongoing research and development in this field.

Executive Summary

Endothelin receptor antagonists have revolutionized the treatment landscape for PAH by targeting the pathological effects of endothelin-1, a potent vasoconstrictor and smooth muscle mitogen. Clinical evidence, primarily from large-scale, randomized controlled trials, has consistently demonstrated the efficacy of ERAs in improving key clinical endpoints. This guide synthesizes the quantitative outcomes from the foundational clinical trials for the most commonly prescribed ERAs, offering a direct comparison of their impact on exercise capacity, hemodynamic parameters, and clinical progression of the disease.

Comparative Efficacy of Endothelin Receptor Antagonists

The following tables summarize the key efficacy data from the pivotal clinical trials for bosentan (BREATHE-1), ambrisentan (ARIES-1 & 2), and macitentan (SERAPHIN). These trials have been instrumental in establishing the therapeutic value of each agent.

Table 1: Change in 6-Minute Walk Distance (6MWD)

The 6-Minute Walk Test is a standardized assessment of exercise capacity, a primary endpoint in most PAH clinical trials.

Drug (Trial)DosageMean Baseline 6MWD (meters)Mean Change from Baseline (meters)Placebo-Corrected Difference (meters) [95% CI]p-value
Bosentan (BREATHE-1)125 mg BID~336+4444 [21 to 67]<0.001[1]
Ambrisentan (ARIES-1)5 mg QD~344-31 [3 to 59]0.008[2][3]
10 mg QD~340-51 [27 to 76]<0.001[2][3]
Ambrisentan (ARIES-2)2.5 mg QD~347-32 [2 to 63]0.022
5 mg QD~354-59 [30 to 89]<0.001
Macitentan (SERAPHIN)10 mg QD-+12.522 (vs. placebo change of -9.4)-

Note: Data presented as mean or mean difference as reported in the respective trials.

Table 2: Improvement in WHO Functional Class

The World Health Organization (WHO) functional classification is a measure of the severity of PAH symptoms. Improvement to a lower class signifies a reduction in symptom burden.

Drug (Trial)DosagePatients Improved (%)Patients with No Change (%)Patients Worsened (%)Odds Ratio (vs. Placebo) [95% CI]
Bosentan (BREATHE-1)125/250 mg BID42%50%8%-
Ambrisentan (ARIES-1 & 2)2.5/5/10 mg QD---1.41 [1.16 to 1.70] (Pooled ERA data)
Macitentan (SERAPHIN)10 mg QD22%---

Note: Direct comparative odds ratios for individual drugs from their pivotal trials are not always reported in a standardized format. The pooled ERA data provides a general estimate of the class effect. In the BREATHE-1 study, 34% of placebo patients improved, 56% had no change, and 10% worsened.

Table 3: Effect on Hemodynamic Parameters

Right heart catheterization is used to measure key hemodynamic parameters that are indicative of the severity of PAH.

Drug (Trial)DosageChange in Pulmonary Vascular Resistance (PVR) (dyn·s·cm⁻⁵)Change in Mean Pulmonary Arterial Pressure (mPAP) (mmHg)
Bosentan (BREATHE-1)125/250 mg BID-223 (vs. +191 in placebo)-
Ambrisentan (ARIES-E)2.5-10 mg QD-138.8-5.2
Macitentan (SERAPHIN Substudy)10 mg QD-37.1% (vs. placebo)-12.6 (vs. placebo)

Note: Hemodynamic data is often collected in substudies of the main trials. The values represent the mean change from baseline.

Table 4: Clinical Worsening

Clinical worsening is a composite endpoint that can include death, lung transplantation, hospitalization for PAH, or need for rescue therapy.

Drug (Trial)DosageRisk Reduction in Clinical Worsening (vs. Placebo)Hazard Ratio (HR) [95% CI]
Bosentan (BREATHE-1)125/250 mg BID--
Ambrisentan (ARIES-1)5/10 mg QD72%0.28
Ambrisentan (ARIES-2)2.5/5 mg QD70%0.30
Macitentan (SERAPHIN)10 mg QD45%0.55 [0.39 to 0.76]

Note: Definitions of clinical worsening can vary between trials.

Experimental Protocols

A clear understanding of the methodologies employed in the pivotal clinical trials is essential for the critical appraisal of the evidence.

Pivotal Clinical Trial Design

The BREATHE-1, ARIES-1 & 2, and SERAPHIN trials were all multicenter, randomized, double-blind, placebo-controlled studies.

  • Patient Population: The trials enrolled patients with symptomatic PAH, predominantly in WHO Functional Class II and III. The etiologies of PAH included idiopathic, heritable, and PAH associated with connective tissue disease.

  • Randomization and Blinding: Patients were randomly assigned to receive the investigational drug or a matching placebo. Both patients and investigators were blinded to the treatment allocation to minimize bias.

  • Dosage:

    • Bosentan (BREATHE-1): Patients were initiated on 62.5 mg twice daily for 4 weeks, followed by an increase to 125 mg twice daily.

    • Ambrisentan (ARIES-1 & 2): Patients received fixed doses of 2.5 mg, 5 mg, or 10 mg once daily.

    • Macitentan (SERAPHIN): Patients received a fixed dose of 3 mg or 10 mg once daily.

  • Endpoints:

    • Primary Endpoint: The primary efficacy endpoint in the BREATHE-1 and ARIES trials was the change from baseline in 6MWD at 12 or 16 weeks. The SERAPHIN trial utilized a longer-term, event-driven composite primary endpoint of morbidity and mortality.

    • Secondary Endpoints: These typically included changes in WHO Functional Class, hemodynamic parameters measured by right heart catheterization, time to clinical worsening, and patient-reported outcomes.

Key Experimental Procedures

6-Minute Walk Test (6MWT)

The 6MWT is a submaximal exercise test that measures the distance a patient can walk on a flat, hard surface in six minutes.

  • Procedure: Patients are instructed to walk as far as possible in six minutes, turning around at cones placed a set distance apart. They are permitted to slow down and rest as needed, but the timer continues. Standardized encouragement is given at specific intervals.

  • Measurements: The total distance walked (6MWD) is the primary outcome. Oxygen saturation and heart rate are often monitored.

  • Standardization: To ensure consistency, the test is conducted according to strict guidelines regarding the walking course, instructions to the patient, and monitoring.

Right Heart Catheterization (RHC)

RHC is the gold standard for the diagnosis and hemodynamic assessment of PAH.

  • Procedure: A thin, flexible tube (catheter) is inserted into a large vein, typically in the neck, groin, or arm, and advanced through the right atrium and right ventricle into the pulmonary artery.

  • Measurements: The catheter allows for direct measurement of pressures in the right atrium (RAP), right ventricle (RVP), and pulmonary artery (PAP). It also measures the pulmonary capillary wedge pressure (PCWP), which helps to differentiate PAH from pulmonary hypertension due to left heart disease. Cardiac output (CO) is also measured, allowing for the calculation of pulmonary vascular resistance (PVR).

  • Protocol: The procedure is performed in a sterile environment, often in a cardiac catheterization laboratory. Patients are typically awake but may be given a mild sedative.

Visualizing the Science

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental workflows.

Endothelin Signaling Pathway in PAH

Endothelin_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smc Smooth Muscle Cell cluster_endothelial_receptor Endothelial Cell Prepro_ET1 Preproendothelin-1 Big_ET1 Big Endothelin-1 Prepro_ET1->Big_ET1 Endothelin Converting Enzyme ET1_endo Endothelin-1 (ET-1) Big_ET1->ET1_endo ET1_secreted ET-1 ET1_endo->ET1_secreted ET_A ET-A Receptor Gq_A Gq ET_A->Gq_A ET_B_smc ET-B Receptor Gq_B Gq ET_B_smc->Gq_B PLC_A PLC Gq_A->PLC_A PLC_B PLC Gq_B->PLC_B IP3_A IP3 PLC_A->IP3_A IP3_B IP3 PLC_B->IP3_B Ca_A ↑ Intracellular Ca²⁺ IP3_A->Ca_A Ca_B ↑ Intracellular Ca²⁺ IP3_B->Ca_B Vasoconstriction Vasoconstriction & Proliferation Ca_A->Vasoconstriction Ca_B->Vasoconstriction ET_B_endo ET-B Receptor NO_PGI2 ↑ NO & PGI₂ ET_B_endo->NO_PGI2 ET1_clearance ET-1 Clearance ET_B_endo->ET1_clearance Vasodilation Vasodilation NO_PGI2->Vasodilation ET1_secreted->ET_A Binds ET1_secreted->ET_B_smc Binds ET1_secreted->ET_B_endo Binds Bosentan Bosentan (Dual Antagonist) Bosentan->ET_A Blocks Bosentan->ET_B_smc Blocks Ambrisentan Ambrisentan (Selective Antagonist) Ambrisentan->ET_A Blocks Macitentan Macitentan (Dual Antagonist) Macitentan->ET_A Blocks Macitentan->ET_B_smc Blocks

Caption: Endothelin-1 signaling and points of therapeutic intervention by ERAs.

Experimental Workflow for ERA Clinical Trials

ERA_Trial_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Randomized Treatment Phase (e.g., 12-16 Weeks) cluster_followup Follow-up Assessments cluster_analysis Data Analysis Patient_Pool PAH Patients (WHO FC II-IV) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Yes Baseline_6MWT Baseline 6MWT Informed_Consent->Baseline_6MWT Baseline_RHC Baseline RHC (Hemodynamics) Informed_Consent->Baseline_RHC Baseline_WHO Baseline WHO FC Informed_Consent->Baseline_WHO Randomization Randomization Baseline_WHO->Randomization ERA_Arm ERA Treatment Arm Randomization->ERA_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Followup_6MWT Follow-up 6MWT ERA_Arm->Followup_6MWT Followup_WHO Follow-up WHO FC ERA_Arm->Followup_WHO Clinical_Worsening Monitor for Clinical Worsening ERA_Arm->Clinical_Worsening Placebo_Arm->Followup_6MWT Placebo_Arm->Followup_WHO Placebo_Arm->Clinical_Worsening Primary_Endpoint Primary Endpoint Analysis (e.g., Change in 6MWD) Followup_6MWT->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (WHO FC, Hemodynamics, etc.) Followup_WHO->Secondary_Endpoints Clinical_Worsening->Secondary_Endpoints

Caption: Generalized workflow of pivotal ERA clinical trials in PAH.

References

The Understudy's Role: Unpacking the Contribution of Desmethyl Bosentan to Bosentan's Endothelin Blockade

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Bosentan, a dual endothelin (ET) receptor antagonist, is a cornerstone in the management of pulmonary arterial hypertension (PAH). Its therapeutic effect is primarily attributed to its ability to block both ETA and ETB receptors, leading to vasodilation and anti-proliferative effects. However, upon administration, Bosentan is metabolized in the liver, giving rise to several metabolites. Among these, Desmethyl Bosentan (Ro 48-5033) is the only one known to be pharmacologically active. This guide provides a comprehensive comparison of Bosentan and its active metabolite, this compound, to elucidate the latter's contribution to the overall therapeutic profile of the parent drug.

Quantitative Comparison of Pharmacological and Pharmacokinetic Properties

To understand the relative contribution of this compound, it is crucial to compare its key pharmacological and pharmacokinetic parameters with those of Bosentan. The following table summarizes the available data.

ParameterBosentanThis compound (Ro 48-5033)Significance of Comparison
Pharmacological Activity Dual ETA/ETB receptor antagonistPharmacologically active metaboliteThis compound is the only metabolite that contributes to the drug's effect.
In Vitro Potency -Approximately 2-fold less potent than Bosentan[1]Bosentan is the more potent molecule at the receptor level.
Contribution to Overall Effect Primary contributorEstimated to contribute 10-20% of the total activity[2][3]While less potent and at lower concentrations, its contribution is not negligible.
Plasma Exposure (Relative to Parent) 100%<12% of parent drug exposure[1]The significantly lower systemic concentration of the metabolite limits its overall impact.
Plasma Protein Binding >98% (mainly to albumin)[2]Less tightly bound; 3-fold higher free fraction than BosentanThe higher unbound concentration of this compound may partially offset its lower intrinsic potency and total plasma concentration.
Metabolism Metabolized by CYP2C9 and CYP3A4Further metabolizedBoth parent and metabolite are involved in the complex metabolic pathways of the drug.
Drug Interaction Potential Inducer of CYP2C9 and CYP3A4; Inhibitor of OATP1B1 and OATP1B3Similar in vitro interaction profile to Bosentan; Inducer of CYP3A4; Inhibitor of OATP1B1 (IC50 ~3.8 µM) and OATP1B3 (IC50 ~7.4 µM)This compound likely contributes to the drug-drug interaction profile of Bosentan.

Metabolic Pathway of Bosentan

Bosentan undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4. This process leads to the formation of three main metabolites. Of these, only this compound (Ro 48-5033) exhibits significant pharmacological activity. The other two primary metabolites are Ro 47-8634 and Ro 64-1056.

G Bosentan Bosentan Desmethyl_Bosentan This compound (Ro 48-5033) (Active) Bosentan->Desmethyl_Bosentan CYP2C9, CYP3A4 Ro_47_8634 Ro 47-8634 (Inactive) Bosentan->Ro_47_8634 CYP2C9, CYP3A4 Ro_64_1056 Ro 64-1056 (Inactive) Desmethyl_Bosentan->Ro_64_1056 Excretion Biliary Excretion Desmethyl_Bosentan->Excretion Ro_47_8634->Ro_64_1056 Ro_47_8634->Excretion Ro_64_1056->Excretion G A Administer Bosentan B Metabolism in Liver (CYP2C9, CYP3A4) A->B C Bosentan (Parent Drug) B->C D This compound (Active Metabolite) B->D E Inactive Metabolites B->E F Pharmacological Effect (ET Receptor Blockade) C->F D->F J Evaluate Contribution to Overall Effect F->J G Assess In Vitro Potency (Receptor Binding Assays) G->J H Measure Plasma Concentrations (Pharmacokinetics) H->J I Determine Free Fraction (Protein Binding) I->J

References

Safety Operating Guide

Proper Disposal of Desmethyl Bosentan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Desmethyl Bosentan, a metabolite of the endothelin receptor antagonist Bosentan. The following procedures are designed to ensure the safety of laboratory personnel and to promote environmental stewardship. This guidance is intended for researchers, scientists, and drug development professionals.

This compound is categorized as harmful if swallowed and its parent compound, Bosentan, is suspected of damaging fertility or the unborn child.[1][2][3] Therefore, meticulous adherence to proper disposal protocols is critical. All waste material must be disposed of in accordance with national and local regulations.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and disposal.

PropertyValue
Molecular Formula C₂₆H₂₇N₅O₆S
Molecular Weight 537.59 g/mol
CAS Number 253688-61-8
Appearance Solid
Solubility Soluble in Methanol
Storage Store at -20°C in a freezer.
Hazardous Decomposition Under fire conditions, may produce carbon oxides, hydrogen sulfide, and nitrogen oxides.

Experimental Protocols: Disposal Procedure

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including impervious gloves, protective clothing, and eye protection.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.

  • Collect waste in its original container or a clearly labeled, sealed container.

  • For spills, collect the material by binding it or pumping it off. Avoid generating dust.

3. Container Management:

  • Keep waste containers tightly closed and store them in a designated, secure area.

  • Handle uncleaned containers with the same precautions as the product itself.

4. Disposal Route:

  • Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.

  • Do not allow the product to enter drains, surface water, or ground water.

5. Regulatory Compliance:

  • Pharmaceutical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

  • It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste in Labeled, Sealed Container ppe->segregate store Step 3: Store Securely in Designated Area segregate->store identify_regulations Step 4: Identify Local, State, & Federal Disposal Regulations store->identify_regulations select_vendor Step 5: Select Licensed Waste Disposal Vendor identify_regulations->select_vendor transport Step 6: Arrange for Waste Collection & Transport select_vendor->transport dispose End: Compliant Disposal at Approved Facility transport->dispose

Caption: Disposal Workflow for this compound.

This guidance is intended to supplement, not replace, institutional and regulatory protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on pharmaceutical waste disposal.

References

Personal protective equipment for handling Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling Desmethyl Bosentan

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent chemical compounds like this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure and mitigate risks.

Hazard Identification and Occupational Exposure

This compound is classified as harmful if swallowed.[1][2] While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is prudent to handle it as a potent compound. Potent compounds are pharmacologically active substances that can elicit health effects at low doses.[3] In the absence of specific data, a risk-based approach is necessary, categorizing the compound into an appropriate control band based on its toxicological profile and the quantity being handled.

Occupational Exposure Control Bands for Potent Compounds

Control BandOccupational Exposure Limit (OEL) (8-hr TWA)CharacteristicsRecommended Containment & Handling Practices
1> 100 µg/m³Low potency/toxicityGeneral laboratory ventilation; open handling may be acceptable for small quantities.
210 - 100 µg/m³Moderate potency/toxicityLocal exhaust ventilation (e.g., fume hood); closed handling for larger quantities.
31 - 10 µg/m³Potent/toxicContainment ventilation (e.g., ventilated balance enclosure, fume hood); closed systems recommended.
4< 1 µg/m³Highly potent/toxicFull containment (e.g., glove box, isolator); closed systems are mandatory.
Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure to this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended Personal Protective Equipment (PPE)

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile glovesN/A
Handling Powders/Solids • Chemical splash goggles or a face shield• Chemical-resistant disposable gown or coveralls• Double-gloving (e.g., two pairs of nitrile gloves)• NIOSH-approved respirator (e.g., N95 or higher)• Sleeve covers• Hair cover• Shoe covers
Handling Liquids/Solutions • Chemical splash goggles and a face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over a lab coat• Consider a respirator if aerosols may be generated.
Equipment Cleaning & Decontamination • Chemical splash goggles or a face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• A respirator may be necessary if aerosols or vapors are generated during cleaning.

Note: Always inspect PPE for damage before use and ensure proper fit. Follow institutional and manufacturer's guidelines for donning, doffing, and disposal of PPE.

Experimental Protocol: Safe Handling of this compound

This protocol outlines a step-by-step guide for the safe handling of this compound in a laboratory setting.

Preparation and Planning
  • Designated Area: Designate a specific area for handling this compound, such as a chemical fume hood or a ventilated balance enclosure.

  • Assemble Materials: Gather all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, before starting work.

  • Review Safety Data Sheet (SDS): Before beginning any procedure, thoroughly review the SDS for this compound.[1][2]

  • Minimize Quantities: Whenever possible, work with the smallest feasible quantity of the compound.

Weighing and Solution Preparation (Handling Solids)
  • Weighing: Conduct all weighing operations within a containment device, such as a ventilated balance enclosure or a chemical fume hood, to minimize the risk of airborne particle generation.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the solid to prevent splashing. All manipulations should be performed within the designated containment area.

Experimental Procedures
  • Containment: Perform all experimental manipulations of this compound within a certified chemical fume hood or other appropriate containment device.

  • Avoid Aerosol Generation: Take care to avoid procedures that may generate aerosols. If aerosol generation is unavoidable, use appropriate engineering controls and respiratory protection.

  • Prevent Contact: Avoid direct contact with the skin, eyes, and clothing.

Decontamination and Cleaning
  • Work Surfaces: At the end of each work session, decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent. The effectiveness of a decontamination procedure should be validated.

  • Equipment: Decontaminate all reusable equipment after use. This may involve rinsing with a suitable solvent and washing with detergent.

  • PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

Disposal Plan

The disposal of this compound and associated contaminated waste must be conducted in compliance with all applicable federal, state, and local regulations.

  • Waste Segregation: Segregate all waste contaminated with this compound from general laboratory waste. This includes unused compounds, empty containers, contaminated PPE, and cleaning materials.

  • Waste Containers: Use clearly labeled, sealed, and puncture-resistant containers for all solid and liquid waste.

  • Disposal Method: The preferred method for the disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Deface or remove the label from the empty container before disposal.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_ppe Constant Requirement cluster_sds Initial Step Prep 1. Preparation & Planning Weigh 2. Weighing & Solution Prep (in Containment) Prep->Weigh Proceed Experiment 3. Experimental Procedures (in Containment) Weigh->Experiment Proceed Decon 4. Decontamination Experiment->Decon Complete Disposal 5. Waste Disposal Decon->Disposal Segregate Waste PPE Wear Appropriate PPE SDS Review SDS

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethyl Bosentan
Reactant of Route 2
Reactant of Route 2
Desmethyl Bosentan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.